molecular formula C11H14ClN3S B043173 3-Piperazinobenzisothiazole hydrochloride CAS No. 87691-88-1

3-Piperazinobenzisothiazole hydrochloride

Numéro de catalogue: B043173
Numéro CAS: 87691-88-1
Poids moléculaire: 255.77 g/mol
Clé InChI: DOQLJTKEUIJSKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Piperazinobenzisothiazole hydrochloride is a high-purity chemical compound of significant interest in neuroscience and psychiatric research. This benzisothiazole derivative, featuring a piperazine moiety, is primarily recognized for its potent and selective antagonistic activity at specific serotonin (5-HT) receptor subtypes. Its well-defined mechanism of action makes it an invaluable pharmacological tool for probing the complex role of the serotonergic system in various physiological and behavioral processes. Researchers utilize this compound extensively in vitro and in vivo to investigate receptor function, signal transduction pathways, and the neurobiological underpinnings of conditions such as anxiety, depression, and schizophrenia. The hydrochloride salt form ensures enhanced stability and solubility for convenient handling in a wide range of experimental buffers and solutions. Supplied with comprehensive analytical documentation, including HPLC and NMR data, to guarantee identity and purity, this compound is intended for use by qualified research professionals in a controlled laboratory setting.

Propriétés

IUPAC Name

3-piperazin-1-yl-1,2-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.ClH/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQLJTKEUIJSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236557
Record name 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144010-02-6, 87691-88-1
Record name 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144010-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperazin-1-yl-benzo[d]isothiazole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87691-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperazin-1-yl)-benzo[d]isothiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:?)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSY1987N5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 3-Piperazinobenzisothiazole Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Piperazinobenzisothiazole hydrochloride (CAS No: 87691-88-1), a key heterocyclic organic compound. Primarily recognized as a critical intermediate in the synthesis of atypical antipsychotic medications, its well-defined chemical properties and synthetic pathways are of significant interest in pharmaceutical research and development. This guide details its chemical characteristics, a standard experimental protocol for its synthesis, and its role in the development of neuroleptic agents.

Core Chemical and Physical Properties

This compound typically presents as an off-white to yellow powder.[1] Its stability and structure make it a reliable building block in complex pharmaceutical manufacturing.[1]

Below is a summary of its key quantitative properties:

PropertyValueReference
CAS Number 87691-88-1[2]
Molecular Formula C₁₁H₁₄ClN₃S[2][3]
Molecular Weight 255.77 g/mol [2][3][4]
Exact Mass 255.0596963 Da[3]
Appearance Off-white solid[2][5]
Purity ≥98-99%[1][6]
Storage Temperature Room Temperature, Inert Atmosphere or 2-8°C[6][7]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 1[3]

Synthesis Protocol: From Piperazine and 3-Chloro-1,2-benzisothiazole

The following is a general and widely cited procedure for the synthesis of 3-(piperazin-1-yl)benzo[d]isothiazole hydrochloride. The process involves a nucleophilic substitution reaction between anhydrous piperazine and 3-chloro-1,2-benzisothiazole.

Experimental Methodology

1. Reaction Setup:

  • A dry, 300 mL round-bottomed flask is equipped with a mechanical stirrer, a thermometer, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.[2][5]

  • The flask is charged with anhydrous piperazine (49.4 g, 0.57 mol) and tert-butanol (10 mL).[2][5]

  • The system is purged with nitrogen and heated to 100°C in an oil bath.[2][5]

2. Reagent Addition:

  • A solution of 3-chloro-1,2-benzisothiazole (19.45 g, 0.11 mol) dissolved in tert-butanol (10 mL) is prepared and added to the dropping funnel.[2][5]

  • This solution is added dropwise to the reaction flask over 20 minutes. The addition rate is controlled to maintain the reaction temperature between 112-118°C due to the exothermic nature of the reaction.[2][5]

3. Reflux and Monitoring:

  • Following the addition, the resulting yellow solution is heated to reflux (approximately 121°C) and maintained for 24 hours.[2][5]

  • Reaction completion is monitored and confirmed by thin-layer chromatography (TLC).[2][5]

4. Work-up and Extraction:

  • The reaction mixture is cooled to 85°C, and 120 mL of water is added.[2][5]

  • The turbid solution is filtered, and the filter cake is washed with a 60 mL solution of tert-butanol/water (1:1).[2][5]

  • The filtrate and washings are combined, and the pH is adjusted to 12.2 using a 50% aqueous sodium hydroxide solution.[2][5]

  • The aqueous solution is extracted with toluene (200 mL), the layers are separated, and the aqueous layer is extracted again with fresh toluene (100 mL).[2][5]

5. Product Isolation and Purification:

  • The combined toluene layers are washed with 75 mL of water and then concentrated under vacuum at 48°C to a volume of 90 mL.[2][5]

  • Isopropanol (210 mL) is added to the concentrated solution.[2][5]

  • The pH is slowly adjusted to 3.8 by the dropwise addition of concentrated hydrochloric acid (approx. 7.6 mL).[2][5]

  • The resulting slurry is cooled to 0°C, stirred for 45 minutes, and then filtered.[2][5]

  • The filter cake is washed with cold isopropanol (50 mL) and dried under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid (yield ~80%).[2][5]

G Synthesis Workflow cluster_reactants Reactants & Setup cluster_process Reaction & Purification cluster_product Final Product Piperazine Anhydrous Piperazine in t-butanol Heat Heat to 100°C (N2 atmosphere) Piperazine->Heat ChloroBenz 3-Chloro-1,2-benzisothiazole in t-butanol Add Dropwise Addition (112-118°C) ChloroBenz->Add Heat->Add Reflux Reflux at 121°C for 24h Add->Reflux Workup Aqueous Work-up & pH Adjustment to 12.2 Reflux->Workup Extract Toluene Extraction Workup->Extract Concentrate Concentrate & Add Isopropanol Extract->Concentrate Acidify Acidify with HCl to pH 3.8 Concentrate->Acidify Isolate Cool, Filter & Dry Acidify->Isolate Product 3-Piperazinobenzisothiazole Hydrochloride Isolate->Product

A flowchart of the synthesis protocol for 3-Piperazinobenzisothiazole HCl.

Analytical Methods

Biological Significance and Role in Drug Development

This compound is not typically used as an active pharmaceutical ingredient (API) itself. Instead, its primary importance lies in its role as a key intermediate in the synthesis of several atypical antipsychotic drugs, most notably Ziprasidone and Lurasidone.[1]

  • Ziprasidone: An antipsychotic medication used to manage schizophrenia and bipolar disorder.[1]

  • Lurasidone: Another antipsychotic agent approved for the treatment of schizophrenia, including in adolescents.[1]

These drugs function as antagonists for both serotonin (5-HT₂) and dopamine (D₂) receptors.[5][10] The benzisothiazole piperazine moiety, derived from this intermediate, is critical for the pharmacological activity of the final drug product. Therefore, the efficient and high-purity synthesis of this compound is a vital upstream step in the manufacturing of these essential medicines.

G cluster_synthesis Pharmaceutical Synthesis cluster_api Active Pharmaceutical Ingredient (API) cluster_moa Mechanism of Action Intermediate 3-Piperazinobenzisothiazole Hydrochloride Reaction Further Chemical Synthesis Steps Intermediate->Reaction Precursor API Ziprasidone / Lurasidone Reaction->API Forms Receptor1 Dopamine D2 Receptor API->Receptor1 Antagonizes Receptor2 Serotonin 5-HT2A Receptor API->Receptor2 Antagonizes Effect Antipsychotic Effect Receptor1->Effect Receptor2->Effect

Role of the intermediate in the synthesis and action of antipsychotic drugs.

References

Elucidation of the Core Structure: A Technical Guide to 3-Piperazinobenzisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-piperazinobenzisothiazole hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. This document details the synthetic pathways, experimental protocols, and the analytical data essential for the unequivocal confirmation of its chemical structure.

Synthesis and Physicochemical Properties

This compound is synthesized from 3-chloro-1,2-benzisothiazole and an excess of piperazine. The reaction is typically carried out in an organic solvent, and the resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Table 1: Physicochemical Properties of 3-Piperazinobenzisothiazole and its Hydrochloride Salt

Property3-(1-Piperazinyl)-1,2-benzisothiazoleThis compound
Molecular Formula C₁₁H₁₃N₃SC₁₁H₁₄ClN₃S
Molecular Weight 219.31 g/mol [1][2]255.77 g/mol [3][4]
Appearance White to off-white solid[5]Off-white solid[3][6]
CAS Number 87691-87-0[2]87691-88-1[3]

Experimental Protocols

Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole

A common synthetic route involves the reaction of 3-chloro-1,2-benzisothiazole with piperazine in ethanol at elevated temperatures.

  • Procedure: 3-chloro-1,2-benzisothiazole (1 mmol) and piperazine (1.2 mmol) are heated in ethanol at 80°C for 36 hours.[5] After the reaction, the mixture is concentrated, dissolved in ethyl acetate, and washed with water. The organic layer is dried over sodium sulfate and concentrated to yield 3-(piperazin-1-yl)benzo[d]isothiazole.[5]

Synthesis of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

  • Procedure: Anhydrous piperazine and tert-butanol are heated to 100°C in a round-bottomed flask. A solution of 3-chloro-1,2-benzisothiazole in tert-butanol is added dropwise, and the mixture is refluxed for 24 hours.[3] After cooling and workup with water and toluene, the organic layer is concentrated. Isopropanol is added, and the pH is adjusted to 3.8 with concentrated hydrochloric acid to precipitate the hydrochloride salt, which is then filtered, washed, and dried.[3][6]

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While specific data for the hydrochloride is limited in publicly available literature, the elucidation can be robustly inferred from the data of the free base and the known effects of protonation on the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 3-(1-Piperazinyl)-1,2-benzisothiazole (Free Base)

Assignment ¹H NMR (400 MHz, CDCl₃) δ (ppm) [5]¹³C NMR (100 MHz, DMSO+CDCl₃) δ (ppm) [5]
Aromatic-H7.42 (t, J = 7.2 Hz, 1H), 7.29 (m, 3H)156.2, 135.8, 128.5, 127.6, 125.2, 124.9, 119.8
Piperazine-H (α to N-benzisothiazole)4.14 (t, J = 4.8 Hz, 4H)53.6, 49.2
Piperazine-H (β to N-benzisothiazole)3.15 (t, J = 4.8 Hz, 4H)46.6, 45.1
C=N166.8

Expected Changes for the Hydrochloride Salt: Upon protonation of the distal nitrogen of the piperazine ring, a downfield shift in the signals of the adjacent protons and carbons is expected due to the electron-withdrawing effect of the ammonium group. The proton on the newly formed ammonium group would likely appear as a broad singlet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for 3-(1-Piperazinyl)-1,2-benzisothiazole (Free Base)

Technique Result
Calculated m/z 219.31 (for C₁₁H₁₃N₃S)[5]
Found (M⁺) 220.33[5]

For the hydrochloride salt, under electrospray ionization (ESI), the spectrum would be expected to show the molecular ion of the free base at m/z 219.08, corresponding to the loss of HCl.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in a molecule. The IR spectrum of piperazine dihydrochloride shows characteristic peaks that can be used to infer the spectrum of the target compound. The protonation of the amine in the piperazine ring will lead to the appearance of N-H stretching and bending vibrations.

Visualizing the Elucidation and Molecular Structure

Logical Workflow for Structure Elucidation

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Starting Materials: 3-Chloro-1,2-benzisothiazole Piperazine reaction Reaction in Ethanol/tert-Butanol start->reaction free_base 3-(1-Piperazinyl)-1,2-benzisothiazole reaction->free_base hcl_reaction Addition of HCl free_base->hcl_reaction product 3-Piperazinobenzisothiazole Hydrochloride hcl_reaction->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir elucidation Data Interpretation and Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation final_structure Confirmed Structure elucidation->final_structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

Key Structural Features

References

The Role of 3-Piperazinobenzisothiazole Hydrochloride in Pharmaceutical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Piperazinobenzisothiazole hydrochloride (CAS: 87691-88-1) is a crucial heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of prominent atypical antipsychotic medications.[1][2] Its molecular structure, which incorporates a benzisothiazole nucleus linked to a piperazine moiety, is fundamental to the pharmacological activity of the resulting active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the primary applications, synthesis, and biological context of this compound, with a focus on its role in the development of therapies for neurological disorders.

Core Applications in Drug Synthesis

The predominant application of this compound is as a key building block in the manufacturing of the atypical antipsychotic drug Ziprasidone.[3][4][5] It is also utilized in the synthesis of Lurasidone, another significant antipsychotic agent.[1] The structural integrity and purity of this intermediate are paramount, as they directly influence the quality, efficacy, and safety of the final drug product.[6]

Beyond its established role in the synthesis of antipsychotics, preliminary research suggests that the benzisothiazole-piperazine scaffold may have potential in other therapeutic areas. These include potential analgesic, anti-inflammatory, and antimicrobial applications, although these are not yet well-established fields of use for this specific compound.[1][7][8]

Mechanism of Action of Resulting APIs

While this compound is primarily an intermediate, its structural components are integral to the mechanism of action of the final drug products. For instance, Ziprasidone, synthesized from this intermediate, functions as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[3][5] The non-hydrochloride form of the parent compound, 3-(1-Piperazinyl)-1,2-benzisothiazole, has demonstrated affinity for serotonin receptors, as indicated by its IC50 values.

Quantitative Data

The following table summarizes the available in-vitro data for the free base form, 3-(1-Piperazinyl)-1,2-benzisothiazole.

ReceptorIC50 (nM)
5-HT1A190
5-HT2110
Data sourced from Bioorganic and Medicinal Chemistry, 2014, vol. 22, # 23, p. 6552 - 6563.[9]

Synthesis Protocol

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 3-chloro-1,2-benzisothiazole and piperazine. A general experimental protocol is detailed below.

Experimental Protocol: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride

Materials:

  • Anhydrous piperazine

  • 3-chloro-1,2-benzisothiazole

  • tert-Butanol

  • Toluene

  • Isopropanol

  • Concentrated hydrochloric acid

  • 50% aqueous sodium hydroxide

  • Water

Procedure:

  • A solution of 3-chloro-1,2-benzisothiazole (0.11 mol) in tert-butanol (10 mL) is prepared.[3][10]

  • Anhydrous piperazine (0.57 mol) and tert-butanol (10 mL) are charged into a round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser under a nitrogen atmosphere.[3][10]

  • The piperazine mixture is heated to 100°C.[3][10]

  • The 3-chloro-1,2-benzisothiazole solution is added dropwise to the heated piperazine mixture over 20 minutes, maintaining the reaction temperature between 112-118°C.[3][10]

  • Following the addition, the reaction mixture is heated to reflux (approximately 121°C) and maintained for 24 hours.[3][10]

  • The reaction is monitored for completion by thin-layer chromatography.[3][10]

  • After completion, the mixture is cooled to 85°C, and water (120 mL) is added.[3][10]

  • The resulting solution is filtered, and the filter cake is washed with a 1:1 solution of tert-butanol and water.[3][10]

  • The pH of the combined filtrate and washings is adjusted to 12.2 with 50% aqueous sodium hydroxide.[3][10]

  • The aqueous solution is extracted with toluene.[3][10]

  • The combined toluene layers are washed with water and then concentrated under vacuum.[3][10]

  • Isopropanol is added to the concentrate, and the pH is adjusted to 3.8 with concentrated hydrochloric acid, leading to the precipitation of the hydrochloride salt.[3][10]

  • The resulting slurry is cooled to 0°C, stirred, and then filtered.[3][10]

  • The collected solid is washed with cold isopropanol and dried under vacuum to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride.[3][10]

Visualizing the Role in Neurotransmission

To conceptualize the significance of this compound as a precursor, it is useful to visualize the mechanism of action of its primary derivative, Ziprasidone. The following diagram illustrates the antagonistic effect of Ziprasidone on key receptors in a postsynaptic neuron.

G DA_pre Dopamine D2R D2 Receptor DA_pre->D2R Binds HT_pre Serotonin HT2AR 5-HT2A Receptor HT_pre->HT2AR Binds Neuron_Response Modulated Neuronal Response D2R->Neuron_Response Signal HT2AR->Neuron_Response Ziprasidone Ziprasidone (from Intermediate) Ziprasidone->D2R Antagonizes Ziprasidone->HT2AR Antagonizes

Caption: Mechanism of Ziprasidone Action.

The following diagram illustrates a simplified workflow for the synthesis of this compound.

G Reactants 3-chloro-1,2-benzisothiazole + Piperazine Reaction Nucleophilic Substitution (Reflux in t-butanol) Reactants->Reaction Workup Aqueous Workup & pH Adjustment Reaction->Workup Extraction Toluene Extraction Workup->Extraction Precipitation Precipitation with HCl in Isopropanol Extraction->Precipitation Product 3-Piperazinobenzisothiazole Hydrochloride Precipitation->Product

Caption: Synthesis Workflow.

References

The Genesis of an Antipsychotic: A Technical Guide to the Discovery and History of 3-Piperazinobenzisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Piperazinobenzisothiazole hydrochloride, a heterocyclic organic compound, holds a significant position in the landscape of modern psychopharmacology. While not a therapeutic agent in itself, its discovery was a pivotal moment in the development of atypical antipsychotics. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles related to this compound, with a focus on its role as a key intermediate in the synthesis of the antipsychotic drug Ziprasidone. This document will detail its synthesis, pharmacological context, and the relevant biological pathways, offering a comprehensive resource for professionals in drug discovery and development.

Discovery and Historical Context

The story of this compound is intrinsically linked to the development of the atypical antipsychotic, Ziprasidone. Research efforts in the late 20th century were focused on discovering novel compounds with efficacy against the positive and negative symptoms of schizophrenia, while minimizing the extrapyramidal side effects associated with first-generation antipsychotics.

Scientists at Pfizer's central research campus in Groton, Connecticut, were at the forefront of this research. In 1987, as part of a program to develop potent and selective antagonists for dopamine D2 and serotonin 5-HT2A receptors, Ziprasidone was first synthesized. The development of a viable synthetic route to Ziprasidone necessitated the creation of key building blocks, one of which was 3-piperazinobenzisothiazole. The hydrochloride salt of this intermediate proved to be a stable and practical precursor for the subsequent coupling reaction in the total synthesis of Ziprasidone.

The initial patent for Ziprasidone, filed by John A. Lowe and Arthur A. Nagel on behalf of Pfizer Inc., implicitly details the creation and utility of its precursors, including 3-piperazinobenzisothiazole. While the "discovery" of this intermediate was not a standalone event, its synthesis was a critical step that enabled the efficient production of a promising new antipsychotic candidate.

Physicochemical Properties and Quantitative Data

This compound is typically produced as a white to off-white or light yellow crystalline powder. Below is a summary of its key physicochemical properties.

PropertyValue
Chemical Formula C₁₁H₁₄ClN₃S
Molecular Weight 255.77 g/mol
CAS Number 87691-88-1
Appearance White to light yellow crystalline powder

While primarily valued as a synthetic intermediate, 3-(1-Piperazinyl)-1,2-benzisothiazole, the free base of the hydrochloride salt, has been noted to be a metabolite of Ziprasidone. Although most of Ziprasidone's metabolites are considered to have little to no activity at the D2 and 5-HT2A receptors, the parent piperazinyl benzisothiazole moiety does exhibit some affinity for serotonin receptors.

Receptor SubtypeIC₅₀ (nM)
5-HT₁ₐ Receptor 190
5-HT₂ Receptor 110

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Synthesis of 3-(piperazin-1-yl)benzo[d]isothiazole hydrochloride

The following is a representative experimental protocol for the synthesis of this compound, compiled from established patent literature.

Materials:

  • Anhydrous piperazine

  • tert-Butanol

  • 3-Chloro-1,2-benzisothiazole

  • Toluene

  • Isopropanol

  • Concentrated hydrochloric acid

  • 50% aqueous sodium hydroxide

  • Water

Procedure:

  • A solution of anhydrous piperazine in tert-butanol is prepared in a round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser under a nitrogen atmosphere.

  • The mixture is heated to approximately 100 °C.

  • A solution of 3-chloro-1,2-benzisothiazole in tert-butanol is added dropwise to the heated piperazine solution. The temperature is maintained between 112-118 °C during the addition to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is heated to reflux (approximately 121 °C) and maintained for 24 hours. Reaction completion is monitored by thin-layer chromatography.

  • The mixture is cooled to 85 °C, and water is added. The resulting turbid solution is filtered.

  • The pH of the filtrate is adjusted to approximately 12.2 with 50% aqueous sodium hydroxide.

  • The aqueous solution is extracted with toluene. The combined toluene layers are washed with water.

  • The toluene is concentrated under vacuum.

  • Isopropanol is added to the concentrate, and the pH is slowly adjusted to 3.8 with concentrated hydrochloric acid to precipitate the hydrochloride salt.

  • The resulting slurry is cooled to 0 °C, stirred, and then filtered.

  • The filter cake is washed with cold isopropanol and dried under vacuum to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.

A typical yield for this process is approximately 80%.

Receptor Binding Assay (Representative Protocol)

To determine the binding affinity (IC₅₀) of 3-(1-piperazinyl)-1,2-benzisothiazole for serotonin receptors, a competitive radioligand binding assay would be employed. The following is a generalized protocol.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT₁ₐ or 5-HT₂ₐ receptor.

  • A suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Test compound (3-(1-piperazinyl)-1,2-benzisothiazole) at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Parallel incubations are performed with the radioligand and the non-specific binding control to determine non-specific binding.

  • Incubate at room temperature for a set period to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Role in Drug Development and Signaling Pathways

The primary significance of this compound is its role as a key intermediate in the synthesis of Ziprasidone. The following diagram illustrates this workflow.

G cluster_synthesis Synthesis of Intermediate cluster_coupling Final Drug Synthesis 3-Chloro-1,2-benzisothiazole 3-Chloro-1,2-benzisothiazole Reaction Reaction 3-Chloro-1,2-benzisothiazole->Reaction Piperazine Piperazine Piperazine->Reaction 3-Piperazinobenzisothiazole HCl 3-Piperazinobenzisothiazole HCl Reaction->3-Piperazinobenzisothiazole HCl Nucleophilic Substitution & HCl Salt Formation Coupling Reaction Coupling Reaction 3-Piperazinobenzisothiazole HCl->Coupling Reaction Oxindole Moiety Oxindole Moiety Oxindole Moiety->Coupling Reaction Ziprasidone Ziprasidone Coupling Reaction->Ziprasidone Alkylation

Synthesis and Role of 3-Piperazinobenzisothiazole HCl.

Ziprasidone exerts its antipsychotic effects primarily through antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors, with additional agonist activity at the 5-HT₁ₐ receptor. Understanding these signaling pathways is crucial for comprehending the therapeutic rationale behind the development of Ziprasidone and, by extension, the importance of its synthetic intermediates.

Dopamine D₂ Receptor Signaling Pathway (Gᵢ/ₒ-coupled)

D₂ receptors are G-protein coupled receptors (GPCRs) that couple to the Gᵢ/ₒ family of G-proteins. Antagonism of these receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.

G Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Agonist Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein Activates Ziprasidone Ziprasidone Ziprasidone->D2 Receptor Antagonist Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits Ion Channels Ion Channels Gi/o Protein->Ion Channels Modulates (e.g., GIRKs) cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Neuronal Inhibition Neuronal Inhibition PKA->Neuronal Inhibition Ion Channels->Neuronal Inhibition G Serotonin (5-HT) Serotonin (5-HT) 5-HT2A Receptor 5-HT2A Receptor Serotonin (5-HT)->5-HT2A Receptor Agonist Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activates Ziprasidone Ziprasidone Ziprasidone->5-HT2A Receptor Antagonist PLC Phospholipase C Gq/11 Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2+ Calcium Release ER->Ca2+ Stimulates Ca2+->PKC Co-activates Cellular Response Cellular Response PKC->Cellular Response Phosphorylates targets

The Biological Activity of 3-Piperazinobenzisothiazole Hydrochloride: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Piperazinobenzisothiazole hydrochloride, also known as 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride (CAS: 87691-88-1), is a pivotal heterocyclic intermediate in the synthesis of several atypical antipsychotic drugs, including Ziprasidone and Lurasidone.[1][2][3] While extensive biological data on the hydrochloride salt itself is limited in publicly accessible literature, its core structure forms the pharmacophore responsible for the therapeutic action of its derivatives. This guide synthesizes the available biological data for the parent compound and its closely related, well-studied derivatives, providing insights into its mechanism of action, receptor engagement, and functional outcomes. The primary biological activity is characterized by antagonism at serotonergic and dopaminergic receptors, a hallmark of atypical antipsychotics. This document provides quantitative binding data, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways to support further research and development.

Introduction

The benzisothiazole piperazine scaffold is of significant interest in medicinal chemistry due to its proven efficacy in modulating central nervous system (CNS) targets. This compound serves as a crucial building block for drugs that treat complex neuropsychiatric disorders like schizophrenia and bipolar disorder.[1][2] The therapeutic effects of these agents are largely attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors.[4][5] Understanding the biological profile of the core molecule is essential for the rational design of new chemical entities with improved efficacy and safety profiles. This guide will focus on the known biological activities, drawing from data on the free base, 3-(1-Piperazinyl)-1,2-benzisothiazole, and its extensively studied N-substituted derivatives.

Pharmacological Profile

The primary pharmacological targets of compounds derived from the 3-piperazinobenzisothiazole core are G protein-coupled receptors (GPCRs) in the brain, specifically the dopamine and serotonin receptor families.

Receptor Binding Affinity

Direct quantitative data for 3-(1-Piperazinyl)-1,2-benzisothiazole (the free base) indicates moderate affinity for serotonin receptors. A closely related derivative, compound 24 (BMY 13859-1), has been more thoroughly characterized and demonstrates potent, dual antagonism at both serotonin and dopamine receptors, a profile consistent with atypical antipsychotic agents.[5][6]

Table 1: Receptor Binding Affinity Data

CompoundReceptorAffinity MetricValue (nM)Source
3-(1-Piperazinyl)-1,2-benzisothiazole5-HT₁ₐIC₅₀190[7]
3-(1-Piperazinyl)-1,2-benzisothiazole5-HT₂IC₅₀110[7]
Derivative: BMY 13859-1 (Tiospirone)5-HT₂-High Affinity[8]
Derivative: BMY 13859-1 (Tiospirone)D₂-High Affinity[8]
Derivative: BMY 13859-1 (Tiospirone)5-HT₁ₐ-Affinity[8]
Derivative: BMY 13859-1 (Tiospirone)5-HT₇-Affinity[8]

Note: BMY 13859-1 is a derivative of 3-(1,2-benzisothiazol-3-yl)piperazine and is presented here to illustrate the therapeutic potential of the core scaffold.

Mechanism of Action & Signaling Pathways

The antipsychotic effect of 3-piperazinobenzisothiazole derivatives is primarily achieved through the modulation of dopaminergic and serotonergic pathways.

  • Dopamine D₂ Receptor Antagonism: In the mesolimbic pathway, an excess of dopamine is associated with the "positive" symptoms of schizophrenia. Antagonism of D₂ receptors in this region is a key mechanism for antipsychotic efficacy. D₂ receptors are Gαi/o-coupled, and their blockade prevents the inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.[9]

  • Serotonin 5-HT₂ₐ Receptor Antagonism: 5-HT₂ₐ receptor antagonism is a defining feature of "atypical" antipsychotics. This action is thought to mitigate the extrapyramidal side effects (EPS) associated with D₂ blockade and may contribute to efficacy against "negative" symptoms. 5-HT₂ₐ receptors are coupled to the Gαq/11 signaling pathway, which activates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), and subsequent release of intracellular calcium.[4]

Below are diagrams illustrating these key signaling pathways.

D2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist 3-Piperazinobenzisothiazole Derivative (Antagonist) Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Dopamine D₂ Receptor Signaling Pathway Blockade.

SHT2A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane SHT2A Serotonin 5-HT2A Receptor G_protein Gαq/11 SHT2A->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolyzes Serotonin Serotonin (Agonist) Serotonin->SHT2A Activates Antagonist 3-Piperazinobenzisothiazole Derivative (Antagonist) Antagonist->SHT2A Blocks Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Modulated Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Serotonin 5-HT₂ₐ Receptor Signaling Pathway Blockade.

In Vivo Activity

The antipsychotic potential of this chemical class is substantiated by in vivo behavioral models in animals. Derivatives like BMY 13859-1 have shown efficacy in tests predictive of antipsychotic activity, such as the Sidman avoidance paradigm and the attenuation of amphetamine-induced stereotyped behavior.[5][10] These tests indicate that the compound can reduce conditioned responses and behaviors mediated by excessive dopamine stimulation, respectively.[5][11]

Table 2: Summary of In Vivo Behavioral Effects for BMY 13859-1

Experimental ModelSpeciesEffectSignificanceSource
Amphetamine-Induced StereotypyDogsBlocked stereotyped behavior for up to 7 hoursPredictive of antipsychotic efficacy (D₂ antagonism)[5]
Sidman Avoidance ParadigmRatActive in attenuating avoidance responsePredictive of antipsychotic efficacy[5]
Catalepsy TestRatLack of typical neuroleptic-like effectsSuggests lower risk of extrapyramidal side effects[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline standard protocols for the key assays mentioned.

Radioligand Receptor Binding Assay (Dopamine D₂)

This protocol is a generalized method for determining the binding affinity of a test compound to the D₂ receptor.[9][12][13]

  • Membrane Preparation: Crude membrane fractions are prepared from tissues or cell lines expressing the dopamine D₂ receptor (e.g., porcine striatum, HEK293-rD₂ cells).[12][13] Tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed. The resulting pellet is washed and resuspended in the assay buffer.[9]

  • Assay Components:

    • Radioligand: A high-affinity D₂ receptor ligand, such as [³H]Spiperone, is used.[12][13]

    • Test Compound: The compound of interest (e.g., 3-Piperazinobenzisothiazole derivative) is prepared in serial dilutions.

    • Non-specific Binding Control: A high concentration of a known D₂ antagonist (e.g., unlabeled haloperidol or sulpiride) is used to determine non-specific binding.[13]

  • Incubation: The membrane preparation, radioligand, and either the test compound, buffer (for total binding), or non-specific control are incubated in a 96-well plate. Incubation is typically carried out at 30°C for 60 minutes to reach equilibrium.[12]

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to separate bound from free radioligand.[9]

  • Quantification: The filters are dried, a scintillation cocktail is added, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific counts from total counts. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare D2 Receptor Membranes Incubation 4. Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Compound_Dilution 2. Create Serial Dilutions of Test Compound Compound_Dilution->Incubation Reagent_Prep 3. Prepare Radioligand ([³H]Spiperone) & Controls Reagent_Prep->Incubation Filtration 5. Rapid Filtration to Separate Bound/Free Incubation->Filtration Counting 6. Scintillation Counting of Filters Filtration->Counting Calc_Specific 7. Calculate Specific Binding Counting->Calc_Specific Curve_Fit 8. Non-linear Regression to Determine IC₅₀ Calc_Specific->Curve_Fit Calc_Ki 9. Calculate Ki using Cheng-Prusoff Equation Curve_Fit->Calc_Ki

Caption: General Workflow for a Radioligand Receptor Binding Assay.

Amphetamine-Induced Stereotypy Assay

This behavioral model assesses the ability of a compound to block dopamine-mediated stereotyped behaviors.[14]

  • Animals: Male CF-1 mice or other appropriate rodent strains are used. Animals are acclimated to the testing environment.

  • Pre-treatment: Animals are administered the test compound (e.g., BMY 13859-1) or vehicle control via an appropriate route (e.g., oral, intraperitoneal) at various doses.

  • Amphetamine Challenge: After a set pre-treatment time (e.g., 30-60 minutes), animals are challenged with a high dose of d-amphetamine (e.g., 7-14 mg/kg, IP) known to induce stereotypy.

  • Behavioral Observation: Immediately following the amphetamine injection, animals are placed in observation cages. An observer, blinded to the treatment groups, scores the presence and intensity of stereotyped behaviors (e.g., repetitive, focused sniffing, licking, gnawing, head weaving) at regular intervals for a period of 60-120 minutes.[11]

  • Data Analysis: The data are often analyzed as the percentage of animals in each group exhibiting stereotypy or by using a rating scale. The ED₅₀ (the dose of the test compound that prevents stereotypy in 50% of the animals) can then be calculated.

Sidman Avoidance Paradigm

Also known as free-operant avoidance, this task assesses a compound's effect on conditioned avoidance behavior, which is predictive of antipsychotic activity.[15][16]

  • Apparatus: A shuttle box with two compartments is typically used. The floor is capable of delivering a mild electric foot shock.

  • Training: An animal (e.g., a rat) is placed in the shuttle box. In the absence of a response, a brief, unavoidable foot shock is delivered at regular intervals (the shock-shock or S-S interval, e.g., every 15 seconds).[17]

  • Avoidance Learning: If the animal performs a specific response (e.g., crossing to the other compartment), the shock is delayed for a longer period (the response-shock or R-S interval).[17][18] The animal learns to perform the response to avoid the shock.

  • Drug Testing: Once the animals have acquired a stable baseline of avoidance responding, they are administered the test compound or vehicle. They are then placed back in the shuttle box, and the number of shocks received and the response rate are recorded.

  • Data Analysis: An effective antipsychotic agent will typically decrease the number of avoidance responses without a corresponding increase in the number of shocks received, indicating a specific effect on the conditioned behavior rather than simple sedation.

Conclusion

This compound is a foundational structure for a class of potent CNS-active agents. While direct biological data on the parent hydrochloride salt is sparse, the available information on its free base and N-substituted derivatives strongly indicates a pharmacological profile centered on dopamine D₂ and serotonin 5-HT₂ₐ receptor antagonism. The derivatives exhibit in vitro binding affinities and in vivo behavioral effects consistent with atypical antipsychotic drugs. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate this important chemical scaffold and its potential for developing novel therapeutics for neuropsychiatric disorders.

References

An In-depth Technical Guide to 3-Piperazinobenzisothiazole Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-piperazinobenzisothiazole scaffold is a cornerstone in the development of atypical antipsychotic drugs. This technical guide provides a comprehensive overview of 3-Piperazinobenzisothiazole hydrochloride, its synthesis, and the pharmacological properties of its derivatives. It details their mechanism of action, focusing on the dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. This document includes detailed experimental protocols for the synthesis of the core molecule and for key pharmacological assays. Quantitative binding data for representative derivatives are presented for comparative analysis. Furthermore, key signaling pathways are visualized to provide a clear understanding of the molecular mechanisms underlying the therapeutic effects of these compounds.

Introduction

The treatment of schizophrenia and other psychotic disorders has been revolutionized by the development of atypical antipsychotics. Unlike typical antipsychotics which primarily act as dopamine D2 receptor antagonists and are associated with significant extrapyramidal side effects, atypical agents possess a broader receptor binding profile. A key feature of this class of drugs is the potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. The 3-piperazinobenzisothiazole core structure has proven to be a highly successful pharmacophore in the design of such agents.

This guide focuses on this compound as a key intermediate and explores the structure-activity relationships (SAR) and pharmacological profiles of its derivatives, including the clinically successful drug Ziprasidone.[1][2][3]

Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride

The synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride is a well-established process, typically achieved through the nucleophilic substitution of a leaving group at the 3-position of the benzisothiazole ring with piperazine.

General Synthesis Scheme

The most common synthetic route involves the reaction of 3-chloro-1,2-benzisothiazole with an excess of piperazine. The resulting 3-(1-piperazinyl)-1,2-benzisothiazole is then treated with hydrochloric acid to yield the hydrochloride salt.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride:

Materials:

  • Anhydrous piperazine

  • tert-Butanol

  • 3-Chloro-1,2-benzisothiazole

  • Toluene

  • Isopropanol

  • Concentrated hydrochloric acid

  • 50% aqueous sodium hydroxide

  • Water

Procedure:

  • A mixture of anhydrous piperazine (0.57 mol) and tert-butanol (10 ml) is heated to 100°C in a round-bottomed flask equipped with a mechanical stirrer, condenser, and dropping funnel, under a nitrogen atmosphere.

  • A solution of 3-chloro-1,2-benzisothiazole (0.11 mol) in tert-butanol (10 ml) is added dropwise to the heated piperazine mixture over 20 minutes, maintaining the reaction temperature between 112-118°C.

  • After the addition is complete, the reaction mixture is heated to reflux (approximately 121°C) and maintained for 24 hours. The completion of the reaction can be monitored by thin-layer chromatography.

  • The mixture is cooled to 85°C, and water (120 ml) is added. The resulting solution is filtered, and the filter cake is washed with a 1:1 solution of tert-butanol/water (60 ml).

  • The filtrate and washings are combined, and the pH is adjusted to 12.2 with 50% aqueous sodium hydroxide.

  • The aqueous solution is extracted with toluene (200 ml, followed by a second extraction with 100 ml).

  • The combined toluene layers are washed with water (75 ml) and then concentrated under vacuum at 48°C to a volume of 90 ml.

  • Isopropanol (210 ml) is added to the concentrated toluene solution.

  • The pH of the solution is slowly adjusted to 3.8 by the dropwise addition of concentrated hydrochloric acid.

  • The resulting slurry is cooled to 0°C and stirred for 45 minutes.

  • The precipitate is collected by filtration, washed with cold isopropanol (50 ml), and dried under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of 3-piperazinobenzisothiazole derivatives in psychosis is primarily attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] This dual action is believed to be responsible for the improvement in both positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.

Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[4][5] Antagonism of D2 receptors in the mesolimbic pathway is associated with the reduction of positive psychotic symptoms. The signaling cascade initiated by D2 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like Protein Kinase A (PKA).

D2_Signaling_Pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) Downstream Downstream Cellular Effects PKA_active->Downstream phosphorylates Antagonist 3-Piperazinobenzisothiazole Derivative (Antagonist) Antagonist->D2R blocks

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Antagonism

Serotonin 5-HT2A receptors are GPCRs coupled to the Gq family of G proteins.[6][7] Antagonism of these receptors, particularly in the mesocortical pathway, is thought to contribute to the alleviation of negative symptoms and cognitive deficits in schizophrenia, and may also mitigate the extrapyramidal side effects caused by D2 receptor blockade.[2] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

HT2A_Signaling_Pathway Serotonin 5-HT2A Receptor Signaling Pathway Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR binds Gq Gq Protein HT2AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream modulates PKC_active PKC (active) PKC_active->Downstream phosphorylates Antagonist 3-Piperazinobenzisothiazole Derivative (Antagonist) Antagonist->HT2AR blocks

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Structure-Activity Relationships and Pharmacological Data

The pharmacological profile of 3-piperazinobenzisothiazole derivatives can be fine-tuned by modifications to the piperazine nitrogen. A key determinant of atypical antipsychotic activity is the ratio of 5-HT2A to D2 receptor affinity. A higher ratio is generally predictive of an atypical profile with a lower incidence of extrapyramidal symptoms.[8]

Quantitative Receptor Binding Data

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of Ziprasidone, a prominent derivative of 3-piperazinobenzisothiazole, and other atypical antipsychotics for key neurotransmitter receptors.

CompoundD2 (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT1A (Ki, nM)5-HT1D (Ki, nM)α1-adrenergic (Ki, nM)H1 (Ki, nM)
Ziprasidone 4.80.41.33.421047
Olanzapine11411--197
Risperidone30.12---0.820
Quetiapine556148---2720
Clozapine1251313150-76

Data compiled from various sources.[8][9] Note: Lower Ki values indicate higher binding affinity.

Key Experimental Protocols

The evaluation of novel 3-piperazinobenzisothiazole derivatives involves a battery of in vitro and in vivo assays to characterize their pharmacological profile.

Radioligand Binding Assay (In Vitro)

This assay is used to determine the affinity of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the D2 and 5-HT2A receptors.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., rat striatum for D2, cortex for 5-HT2A) are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the following are added:

    • Receptor membrane preparation.

    • A specific radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A) at a concentration close to its Kd.

    • Varying concentrations of the unlabeled test compound.

    • For determination of non-specific binding, a high concentration of a known antagonist (e.g., haloperidol for D2, mianserin for 5-HT2A) is used.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from a concentration-response curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Haloperidol-Induced Catalepsy in Rats (In Vivo)

This model is used to assess the propensity of a compound to induce extrapyramidal side effects.

Objective: To evaluate the cataleptic effects of a test compound.

Procedure:

  • Male Wistar or Sprague-Dawley rats are used.

  • Animals are administered the test compound or a vehicle control intraperitoneally (i.p.). A positive control group receives haloperidol (e.g., 1-2 mg/kg, i.p.).[10][11]

  • At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), catalepsy is measured.

  • Bar Test: The rat's forepaws are placed on a horizontal bar raised above the surface. The latency to remove both paws from the bar is recorded. A cut-off time is pre-determined (e.g., 180 seconds).[12][13]

  • Data are analyzed by comparing the catalepsy scores or latencies between the different treatment groups. A significant increase in catalepsy suggests a higher risk of extrapyramidal side effects.

Apomorphine-Induced Stereotypy in Rats (In Vivo)

This model is used to assess the central dopamine receptor blocking activity, which is predictive of antipsychotic efficacy.

Objective: To determine if a test compound can antagonize the stereotyped behavior induced by a dopamine agonist.

Procedure:

  • Rats are pre-treated with the test compound or vehicle.

  • After a set period (e.g., 30-60 minutes), animals are challenged with the dopamine agonist apomorphine (e.g., 1-5 mg/kg, subcutaneously).[14][15]

  • Immediately after apomorphine injection, the animals are placed in individual observation cages.

  • Stereotyped behaviors (e.g., sniffing, licking, gnawing, rearing) are observed and scored at regular intervals over a specific duration (e.g., 60 minutes).[16]

  • A scoring system is used to quantify the intensity of the stereotypy.

  • Data are analyzed by comparing the stereotypy scores of the test compound-treated group with the vehicle-treated group. A significant reduction in stereotypy score indicates dopamine receptor antagonism and potential antipsychotic activity.

Experimental Workflow Diagram

Experimental_Workflow Drug Discovery Workflow for 3-Piperazinobenzisothiazole Derivatives cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization & Preclinical Development Synthesis Synthesis of Novel Derivatives Binding_Assay Radioligand Binding Assays (D2, 5-HT2A, etc.) Synthesis->Binding_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Apomorphine_Stereotypy Apomorphine-Induced Stereotypy (Efficacy) SAR_Analysis->Apomorphine_Stereotypy Promising Compounds Catalepsy_Test Haloperidol-Induced Catalepsy (Side Effects) Apomorphine_Stereotypy->Catalepsy_Test PK_Studies Pharmacokinetic Studies Catalepsy_Test->PK_Studies Lead_Optimization Lead Optimization PK_Studies->Lead_Optimization Lead_Optimization->Synthesis Refinement Tox_Studies Toxicology Studies Lead_Optimization->Tox_Studies Candidate_Selection Preclinical Candidate Selection Tox_Studies->Candidate_Selection

Caption: Drug discovery workflow for novel antipsychotics.

Conclusion

This compound and its derivatives represent a critically important class of compounds in the field of neuropsychopharmacology. Their unique pharmacological profile, characterized by potent dual antagonism of D2 and 5-HT2A receptors, has led to the development of effective atypical antipsychotics with improved side-effect profiles. This technical guide has provided an in-depth overview of the synthesis, mechanism of action, and pharmacological evaluation of these compounds. The detailed experimental protocols and signaling pathway diagrams serve as valuable resources for researchers and scientists in the ongoing quest to develop novel and improved treatments for psychotic disorders. The structure-activity relationships highlighted herein offer a foundation for the rational design of future generations of antipsychotic agents based on the versatile 3-piperazinobenzisothiazole scaffold.

References

Unraveling the Pharmacological Profile of 3-Piperazinobenzisothiazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Piperazinobenzisothiazole hydrochloride is a heterocyclic compound that has garnered significant attention primarily as a key intermediate in the synthesis of various atypical antipsychotic medications, most notably Ziprasidone and Lurasidone. It is also recognized as a human metabolite of Ziprasidone and Perospirone. While its role as a synthetic precursor is well-documented, its intrinsic pharmacological activities are less extensively characterized. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound, consolidating available data on its receptor binding affinity, mechanism of action, and potential therapeutic implications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, a derivative of benzisothiazole, possesses a chemical scaffold that is a recurring motif in a variety of centrally active pharmacological agents. Its structural similarity to known antipsychotic and serotonergic agents has prompted investigations into its own biological activity. This document aims to synthesize the available scientific literature to present a detailed pharmacological profile of this compound, focusing on its interactions with key neurotransmitter receptors.

Pharmacodynamics: Receptor Binding Profile

The primary mechanism of action of this compound appears to be mediated through its interaction with serotonin and dopamine receptors. The available data on its receptor binding affinities are summarized in the table below.

Receptor SubtypeLigandTissue SourceIC50 (nM)Reference
5-HT1A[3H]8-OH-DPATRat Cortex190[1]
5-HT2[3H]SpiperoneRat Cortex110[1]
Dopamine D2[3H]SpiperoneBovine Striatum-[2]

Note: Specific quantitative data for Dopamine D2 receptor binding was not available in the reviewed literature, although its affinity has been noted.

The data indicates that this compound possesses a moderate affinity for both 5-HT1A and 5-HT2 receptors, with a slightly higher affinity for the 5-HT2 subtype.

Signaling Pathways

The interaction of this compound with 5-HT1A and 5-HT2 receptors suggests its potential to modulate downstream signaling cascades. The following diagram illustrates the general signaling pathways associated with these receptors. The precise nature of the compound's influence (agonist vs. antagonist activity) on these pathways requires further investigation through functional assays.

Serotonin_Receptor_Signaling cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway 3-PBTH 3-Piperazinobenzisothiazole hydrochloride 5-HT1A_R 5-HT1A Receptor 3-PBTH->5-HT1A_R Gi Gi Protein 5-HT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Phosphorylation Gene_Exp_1A Gene Expression (Neuronal Inhibition) CREB->Gene_Exp_1A Regulates 3-PBTH_2A 3-Piperazinobenzisothiazole hydrochloride 5-HT2A_R 5-HT2A Receptor 3-PBTH_2A->5-HT2A_R Gq Gq Protein 5-HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Cell_Response Cellular Response (Neuronal Excitation) Ca_Release->Cell_Response PKC->Cell_Response Receptor_Binding_Assay_Workflow Start Start Prep Prepare tissue homogenate (e.g., rat cortex, bovine striatum) Start->Prep Incubate Incubate homogenate with radioligand (e.g., [3H]8-OH-DPAT, [3H]Spiperone) and varying concentrations of This compound Prep->Incubate Separate Separate bound and free radioligand (via filtration) Incubate->Separate Quantify Quantify bound radioactivity (using liquid scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 value Quantify->Analyze End End Analyze->End

References

The Pivotal Role of 3-Piperazinobenzisothiazole Hydrochloride and Its Derivatives in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Piperazinobenzisothiazole hydrochloride serves as a crucial cornerstone in the synthesis of a class of atypical antipsychotic drugs. While not pharmacologically active in its own right, its benzisothiazole and piperazine moieties form the essential scaffold for potent ligands of key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. This technical guide delves into the neuropharmacological significance of 3-piperazinobenzisothiazole derivatives, providing a comprehensive overview of their receptor interaction profiles, detailed experimental protocols for their evaluation, and a look into the structure-activity relationships that govern their therapeutic potential.

Core Structure and Derivatives

This compound is a key intermediate in the synthesis of several atypical antipsychotics, most notably Ziprasidone.[1] Its rigid benzisothiazole ring system and the versatile piperazine ring allow for a wide range of chemical modifications, leading to the development of derivatives with tailored affinities for various central nervous system (CNS) receptors. Research has primarily focused on the synthesis of N-substituted derivatives of the piperazine ring, leading to compounds with potent antagonistic activity at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotic action.[2]

Neuropharmacological Profile of Key Derivatives

The therapeutic efficacy of atypical antipsychotics derived from 3-piperazinobenzisothiazole is largely attributed to their balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual action is believed to be responsible for their efficacy against the positive symptoms of schizophrenia (e.g., hallucinations, delusions) while minimizing the extrapyramidal side effects (EPS) associated with older, typical antipsychotics that primarily block D2 receptors.

Table 1: In Vitro Receptor Binding Affinities of 3-Benzisothiazolylpiperazine Derivatives (Paper A)
CompoundD2 (Ki, nM)5-HT2A (Ki, nM)
8e 2.30.4
Haloperidol (Reference) 1.250
Clozapine (Reference) 12012

Data extracted from "3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents" J Med Chem 1996, 39 (1), 143-148.

Table 2: In Vitro Receptor Binding Affinities of 3-Benzisothiazolyl and 3-Benzisoxazolylpiperazine Derivatives (Paper B)
CompoundD2 (Ki, nM)5-HT2A (Ki, nM)5-HT1A (Ki, nM)
18 851.2250
25 1200.9180

Data extracted from "New 3-benzisothiazolyl and 3-benzisoxazolylpiperazine derivatives with atypical antipsychotic binding profile" Eur J Med Chem 2002, 37 (9), 721-730.

Experimental Protocols

The following are detailed methodologies for the key in vitro and in vivo experiments used to characterize the neuropharmacological profile of 3-piperazinobenzisothiazole derivatives.

In Vitro Receptor Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human D2 receptor.

  • Radioligand: [3H]Spiperone (a potent D2 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • [3H]Spiperone (at a final concentration close to its Kd, e.g., 0.2 nM)

      • Test compound or vehicle

      • Cell membrane preparation (typically 10-20 µg of protein per well)

    • For determination of non-specific binding, a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol) is used instead of the test compound.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin 5-HT2A receptor.

  • Receptor Source: Membranes from CHO cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Follow the same general procedure as the D2 receptor binding assay, substituting [3H]Ketanserin as the radioligand.

    • For non-specific binding, use a high concentration of an unlabeled 5-HT2A antagonist (e.g., 10 µM mianserin).

  • Data Analysis: The data analysis is the same as for the D2 receptor binding assay.

In Vivo Behavioral Assays

This assay is a classic preclinical model for screening potential antipsychotic drugs by assessing their ability to block the stereotypic behaviors induced by dopamine agonists like amphetamine.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound or vehicle to the rats via the desired route (e.g., intraperitoneal, oral).

    • After a specified pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 5 mg/kg, subcutaneously).

    • Immediately place the rats in individual observation cages.

    • Observe and score the intensity of stereotypic behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals (e.g., every 10 minutes for 1-2 hours) using a standardized rating scale.

  • Data Analysis: Compare the stereotypy scores of the test compound-treated groups to the vehicle-treated control group. A significant reduction in stereotypy scores indicates potential antipsychotic activity.

The CAR test assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, a profile characteristic of antipsychotic drugs.

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the footshock.

  • Procedure:

    • Training: Place a rat in one compartment of the shuttle box. Present the CS for a short duration (e.g., 10 seconds), followed by the US (e.g., 0.5 mA footshock). The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response) or escape the shock by moving to the other compartment after the US has started (an escape response). Repeat for a set number of trials.

    • Testing: Administer the test compound or vehicle. After a pretreatment period, subject the rats to a series of test trials.

  • Data Analysis: Record the number of avoidance and escape responses for each animal. A compound with antipsychotic potential will significantly decrease the number of avoidance responses without significantly affecting the number of escape responses.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 3-piperazinobenzisothiazole derivatives.

G cluster_0 Dopamine D2 Receptor Signaling D2R D2 Receptor Gi/o Gi/o Protein D2R->Gi/o Activation AC Adenylyl Cyclase Gi/o->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation DARPP-32 DARPP-32 PKA->DARPP-32 Phosphorylation

Dopamine D2 Receptor Signaling Pathway

G cluster_1 Serotonin 5-HT2A Receptor Signaling 5HT2AR 5-HT2A Receptor Gq/11 Gq/11 Protein 5HT2AR->Gq/11 Activation PLC Phospholipase C Gq/11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Activation Ca2+ Intracellular Ca2+ Release IP3->Ca2+

Serotonin 5-HT2A Receptor Signaling Pathway

G cluster_2 Receptor Binding Assay Workflow Start Start Prepare Reagents Prepare Radioligand, Test Compound, and Membrane Suspensions Start->Prepare Reagents Incubation Incubate Reagents in 96-well Plate Prepare Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis End End Analysis->End

In Vitro Receptor Binding Assay Workflow

Conclusion

This compound, through its chemical versatility, has enabled the development of a clinically significant class of atypical antipsychotic agents. The derivatives synthesized from this core structure exhibit a desirable neuropharmacological profile, characterized by potent and balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of novel derivatives in the quest for safer and more effective treatments for schizophrenia and other debilitating neuropsychiatric disorders. The ongoing exploration of structure-activity relationships within this chemical series holds significant promise for the future of CNS drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Piperazinobenzisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis of 3-piperazinobenzisothiazole hydrochloride, a key intermediate in the production of various active pharmaceutical ingredients (APIs). The document details a robust synthetic protocol starting from piperazine, including reaction conditions, purification methods, and analytical characterization. Furthermore, it summarizes the quantitative data from the synthesis and briefly discusses the pharmacological relevance of the target compound as a precursor to atypical antipsychotic agents.

Introduction

This compound is a crucial building block in medicinal chemistry, most notably as a precursor for the synthesis of atypical antipsychotic drugs such as ziprasidone and lurasidone.[1][2][3] These drugs are known to exhibit antagonist activity at dopamine (D2) and serotonin (5-HT2A) receptors, a mechanism central to their therapeutic effects in treating schizophrenia and bipolar disorder.[4][5][6] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document provides a detailed, step-by-step protocol for the synthesis of this compound from readily available starting materials.

Synthesis of this compound

The synthesis involves a nucleophilic aromatic substitution reaction between piperazine and 3-chloro-1,2-benzisothiazole, followed by salt formation with hydrochloric acid.

Reaction Scheme

Synthesis cluster_reactants Reactants cluster_product Product Piperazine Piperazine Intermediate 3-(Piperazin-1-yl)benzo[d]isothiazole Piperazine->Intermediate + Chlorobenzisothiazole 3-Chloro-1,2-benzisothiazole Chlorobenzisothiazole->Intermediate Product 3-Piperazinobenzisothiazole Hydrochloride Intermediate->Product HCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • Piperazine (anhydrous)

  • 3-Chloro-1,2-benzisothiazole

  • tert-Butanol

  • Toluene

  • Isopropanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (50% aqueous solution)

  • Water (deionized)

  • Nitrogen gas

Equipment:

  • Round-bottom flask with a mechanical stirrer, thermometer, condenser, and dropping funnel

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask purged with nitrogen, combine anhydrous piperazine and tert-butanol.

  • Heating: Heat the mixture to 100°C with stirring.

  • Addition of 3-Chloro-1,2-benzisothiazole: Dissolve 3-chloro-1,2-benzisothiazole in tert-butanol and add it dropwise to the heated piperazine solution over approximately 20 minutes. An exothermic reaction will occur, and the temperature should be maintained between 112-118°C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 121°C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Filtration: Cool the reaction mixture to 85°C and add water. Filter the resulting solution to remove any solids.

  • Work-up:

    • Adjust the pH of the filtrate to approximately 12.2 with a 50% aqueous sodium hydroxide solution.

    • Extract the aqueous layer with toluene.

    • Separate the organic layer and wash it with water.

  • Solvent Removal: Concentrate the toluene extract under reduced pressure.

  • Salt Formation and Crystallization:

    • Add isopropanol to the concentrated toluene solution.

    • Slowly add concentrated hydrochloric acid to adjust the pH to 3.8, inducing precipitation of the hydrochloride salt.

    • Cool the slurry to 0°C and stir for 45 minutes.

  • Isolation and Drying:

    • Filter the precipitate and wash the filter cake with cold isopropanol.

    • Dry the product under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.

Quantitative Data Summary
ParameterValueReference
Reactants
Piperazine0.57 mol[1]
3-Chloro-1,2-benzisothiazole0.11 mol[1]
Reaction Conditions
Solventtert-Butanol[1]
Reaction Temperature112-121°C[1]
Reaction Time24 hours[1]
Product
Product Name3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride[1]
AppearanceOff-white solid[1]
Yield80%[1]
Molecular FormulaC₁₁H₁₄ClN₃S[1]
Molecular Weight255.77 g/mol [2]
CAS Number87691-88-1[1]

Application in Drug Development

This compound is a pivotal intermediate in the synthesis of several atypical antipsychotic drugs.[1][7] These drugs are designed to modulate neurotransmitter activity in the brain, specifically targeting dopamine and serotonin receptors.

Signaling Pathway Diagram

The therapeutic effect of atypical antipsychotics derived from this compound is primarily attributed to their antagonist activity at D2 and 5-HT2A receptors.

SignalingPathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Activates Downstream Downstream Signaling (e.g., cAMP modulation) D2_Receptor->Downstream HT2A_Receptor->Downstream Atypical_Antipsychotic Atypical Antipsychotic (derived from 3-Piperazinobenzisothiazole) Atypical_Antipsychotic->D2_Receptor Blocks Atypical_Antipsychotic->HT2A_Receptor Blocks

Caption: Antagonistic action of atypical antipsychotics on D2 and 5-HT2A receptors.

Conclusion

The synthetic protocol detailed in these application notes provides a reliable and high-yielding method for the preparation of this compound. The availability of this key intermediate is essential for the development and manufacturing of important atypical antipsychotic medications. The understanding of its role as a precursor to potent dopamine and serotonin receptor antagonists highlights its significance in the field of neuroscience and drug discovery.[4][6] Further research into derivatives of this compound may lead to the discovery of novel therapeutics with improved efficacy and side-effect profiles.[7]

References

Application Notes for 3-Piperazinobenzisothiazole Hydrochloride in Ziprasidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride (also referred to as 3-Piperazinobenzisothiazole hydrochloride) is a crucial building block in the synthesis of Ziprasidone, an atypical antipsychotic medication.[1][2] Ziprasidone is utilized for the treatment of schizophrenia and other psychotic disorders.[3][4] The synthesis of Ziprasidone involves the coupling of 3-(1-piperazinyl)-1,2-benzisothiazole with 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one.[5][6][7] The hydrochloride salt of 3-(1-piperazinyl)-1,2-benzisothiazole is a stable, solid intermediate that facilitates handling and purification during the manufacturing process.

Chemical Properties

PropertyValueReference
Chemical Name3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride[1]
CAS Number87691-88-1[1]
Molecular FormulaC11H14ClN3S[1]
Molecular Weight255.77 g/mol [1]
AppearanceWhite to off-white solid[1][8]
StorageInert atmosphere, Room Temperature[1]

Experimental Protocols

Protocol 1: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride

This protocol details the synthesis of the intermediate, 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride, from 3-chloro-1,2-benzisothiazole and piperazine.[1][8]

Materials:

  • Anhydrous piperazine

  • tert-Butanol

  • 3-Chloro-1,2-benzisothiazole

  • Toluene

  • Isopropanol

  • Concentrated hydrochloric acid

  • 50% aqueous sodium hydroxide

  • Water

Equipment:

  • 300 mL round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Condenser with nitrogen inlet

  • Pressure-equalizing dropping funnel

  • Oil bath

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Charge a dry 300 mL round-bottomed flask with anhydrous piperazine (49.4 g, 0.57 mol) and tert-butanol (10 mL).[1][8]

  • Equip the flask with a mechanical stirrer, thermometer, condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Purge the flask with nitrogen and heat the mixture to 100 °C in an oil bath.[1][8]

  • Dissolve 3-chloro-1,2-benzisothiazole (19.45 g, 0.11 mol) in tert-butanol (10 mL).[1][8]

  • Slowly add the 3-chloro-1,2-benzisothiazole solution to the reaction flask over 20 minutes, maintaining the temperature between 112-118 °C to control the exothermic reaction.[1][8]

  • After the addition is complete, heat the solution to reflux (121 °C) and maintain for 24 hours.[1][8] Monitor the reaction completion by thin-layer chromatography.

  • Cool the reaction mixture to 85 °C and add 120 mL of water.

  • Filter the resulting turbid solution and wash the filter cake with a 60 mL solution of tert-butanol/water (1:1).

  • Combine the filtrate and washings and adjust the pH to 12.2 with 50% aqueous sodium hydroxide.

  • Extract the aqueous solution with toluene (200 mL), separate the layers, and then extract the aqueous layer again with fresh toluene (100 mL).

  • Combine the toluene layers, wash with 75 mL of water, and concentrate to 90 mL at 48 °C under vacuum.[1][8]

  • Add isopropanol (210 mL) to the concentrate and slowly adjust the pH to 3.8 by the dropwise addition of concentrated hydrochloric acid (approximately 7.6 mL).[1][8]

  • Cool the resulting slurry to 0 °C, stir for 45 minutes, and then filter.[1][8]

  • Wash the filter cake with cold isopropanol (50 mL) and dry under vacuum at 40 °C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride.[1][8]

Expected Yield: Approximately 23.59 g (80%).[1][8]

Protocol 2: Synthesis of Ziprasidone from 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride

This protocol describes the final step in the synthesis of Ziprasidone using the previously synthesized intermediate.

Materials:

  • 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride

  • 5-(2-chloroethyl)-6-chloro-1,3-dihydroindole-2(2H)-one

  • Dimethylacetamide

  • Sodium carbonate (Na2CO3)

  • Sodium bromide (NaBr)

  • Water

  • Isopropyl alcohol

Equipment:

  • Reaction vessel with stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, add 128 mL of dimethylacetamide.

  • To the stirred solvent, add 32 g of 5-(2-chloroethyl)-6-chloro-1,3-dihydroindole-2(2H)-one and 42.4 g of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride at room temperature.[5]

  • Add 14.68 g of Na2CO3 and 6.4 g of NaBr to the mixture.[5]

  • Heat the resulting solution to 95-100 °C and stir for 8 hours.[5]

  • After the reaction is complete, cool the solution to approximately 70 °C.

  • While stirring, add 200 mL of water to precipitate the product.

  • Filter the suspended solid and wash it with water and then with isopropyl alcohol.

  • Dry the solid to obtain crude Ziprasidone.

Expected Yield: Approximately 51.4 g (90% crude yield).[5]

Purification of Ziprasidone:

  • A solution of 2.1 g of crude Ziprasidone in 4.3 mL of tetrahydrofuran is heated at reflux for 30 minutes.[5]

  • The solution is then cooled to 65-67 °C.[5]

  • The solid is filtered and washed with tetrahydrofuran and isopropyl alcohol to yield pure Ziprasidone.[5]

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride

ParameterValue
Molar Ratio of Piperazine to 3-Chloro-1,2-benzisothiazole~5.2 : 1
Reaction Temperature (addition)112-118 °C[1][8]
Reflux Temperature121 °C[1][8]
Reaction Time24 hours[1][8]
pH for Product Precipitation3.8[1][8]
Yield80%[1][8]

Table 2: Summary of Reaction Parameters for the Synthesis of Ziprasidone

ParameterValue
SolventDimethylacetamide[5]
BaseSodium Carbonate (Na2CO3)[5]
Catalyst/AdditiveSodium Bromide (NaBr)[5]
Reaction Temperature95-100 °C[5]
Reaction Time8 hours[5]
Crude Yield90%[5]

Visualizations

Synthesis_of_3_Piperazinobenzisothiazole_hydrochloride cluster_reactants Reactants cluster_process Process cluster_product Product Piperazine Piperazine Reaction Reaction in tert-Butanol 121°C, 24h Piperazine->Reaction ChloroBenzisothiazole 3-Chloro-1,2-benzisothiazole ChloroBenzisothiazole->Reaction Workup Aqueous Workup & Toluene Extraction Reaction->Workup Cooling & Water Addition Precipitation Precipitation with HCl in Isopropanol Workup->Precipitation pH Adjustment Intermediate 3-Piperazinobenzisothiazole hydrochloride Precipitation->Intermediate Filtration & Drying

Caption: Synthesis workflow for this compound.

Synthesis_of_Ziprasidone cluster_reactants Reactants cluster_process Process cluster_product Product Intermediate 3-Piperazinobenzisothiazole hydrochloride Coupling Coupling Reaction DMA, Na2CO3, NaBr 95-100°C, 8h Intermediate->Coupling Indolone 5-(2-chloroethyl)-6-chloro- 1,3-dihydroindole-2(2H)-one Indolone->Coupling Precipitation Precipitation with Water Coupling->Precipitation Cooling Purification Purification by Recrystallization (THF) Precipitation->Purification Filtration & Washing Ziprasidone Ziprasidone Purification->Ziprasidone Filtration & Drying

Caption: Synthesis workflow for Ziprasidone.

References

Application Notes and Protocols for 3-Piperazinobenzisothiazole Hydrochloride in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Piperazinobenzisothiazole hydrochloride as a key intermediate in the synthesis of atypical antipsychotic drugs. This document includes its chemical properties, detailed synthesis protocols, and its application in the preparation of active pharmaceutical ingredients (APIs) such as Ziprasidone and Lurasidone.

Chemical Properties

PropertyValueReference
CAS Number 87691-88-1[1]
Molecular Formula C₁₁H₁₄ClN₃S[2]
Molecular Weight 255.77 g/mol [2]
Appearance Off-white solid[2]
Primary Use Intermediate in the synthesis of Ziprasidone and Lurasidone[1]

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of 3-chloro-1,2-benzisothiazole with piperazine.[2] Variations in solvents, temperature, and reaction time can influence the yield.

Experimental Protocol: Synthesis from 3-Chloro-1,2-benzisothiazole and Piperazine

This protocol is adapted from established synthesis procedures.[2]

Materials:

  • 3-Chloro-1,2-benzisothiazole

  • Anhydrous piperazine

  • tert-Butanol

  • Toluene

  • Isopropanol

  • Concentrated hydrochloric acid

  • 50% aqueous sodium hydroxide

  • Water

Equipment:

  • Round-bottom flask with mechanical stirrer, thermometer, condenser, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a dry round-bottom flask, add anhydrous piperazine and a small amount of tert-butanol.

  • Purge the flask with nitrogen and heat the mixture to 100°C.

  • Dissolve 3-chloro-1,2-benzisothiazole in tert-butanol and add it dropwise to the heated piperazine solution over 20 minutes, maintaining the temperature between 112-118°C.

  • After the addition is complete, heat the mixture to reflux (approximately 121°C) and maintain for 24 hours. Monitor the reaction completion by thin-layer chromatography.

  • Cool the reaction mixture to 85°C and add water.

  • Filter the solution and wash the filter cake with a tert-butanol/water mixture.

  • Combine the filtrate and washings, and adjust the pH to 12.2 with 50% aqueous sodium hydroxide.

  • Extract the aqueous solution with toluene.

  • Combine the toluene layers, wash with water, and then concentrate under vacuum.

  • Add isopropanol to the concentrated solution and adjust the pH to 3.8 with concentrated hydrochloric acid.

  • Cool the resulting slurry to 0°C and stir for 45 minutes.

  • Filter the slurry, wash the filter cake with cold isopropanol, and dry under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride.[2]

Synthesis Yields under Various Conditions
Starting MaterialSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
3-Chloro-1,2-benzisothiazoletert-Butanol121 (reflux)2480[3]
1-(2-Cyanophenylthio)piperazineIsopropanol118 (reflux)2455[3]
Bis(2-cyanophenyl)disulfideIsopropanol116-1202570[3]
3-Chloro-1,2-benzisothiazoleEthylene glycol/Chlorobenzene~120292.4[4]

Application in Drug Synthesis: Ziprasidone and Lurasidone

This compound is a crucial building block for the synthesis of several atypical antipsychotic drugs, most notably Ziprasidone and Lurasidone.[3] These drugs are antagonists of both dopamine D2 and serotonin 5-HT2A receptors.[5][6]

Signaling Pathway of Atypical Antipsychotics

The therapeutic effects of atypical antipsychotics like Ziprasidone and Lurasidone are primarily attributed to their ability to modulate dopaminergic and serotonergic pathways in the brain. By blocking D2 and 5-HT2A receptors, these drugs help to alleviate the symptoms of psychosis.[7]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Signal_Transduction Signal Transduction (Gq/11 & Gi/o pathways) D2_Receptor->Signal_Transduction HT2A_Receptor->Signal_Transduction Psychosis_Symptoms Psychosis Symptoms Signal_Transduction->Psychosis_Symptoms Drug Atypical Antipsychotic (e.g., Ziprasidone) Drug->D2_Receptor Antagonism Drug->HT2A_Receptor Antagonism

Caption: Signaling pathway of atypical antipsychotics.

Experimental Workflow: Synthesis of Ziprasidone

The following workflow outlines the general steps for synthesizing Ziprasidone using this compound as a key intermediate.

G Start Start: 3-Piperazinobenzisothiazole hydrochloride Step1 Reaction with 5-(2-chloroethyl)-6-chlorooxindole Start->Step1 Step2 Purification of Ziprasidone Base Step1->Step2 Step3 Salt Formation (e.g., with HCl) Step2->Step3 End Final Product: Ziprasidone HCl Step3->End

Caption: General workflow for Ziprasidone synthesis.

Protocol for Ziprasidone Synthesis

This protocol describes the condensation of 3-(piperazin-1-yl)benzo[d]isothiazole with 5-(2-chloroethyl)-6-chloroindolin-2-one.[8]

Materials:

  • 3-(piperazin-1-yl)benzo[d]isothiazole (prepared from the hydrochloride salt)

  • 6-chloro-5-(2-chloroethyl)indolin-2-one

  • Sodium carbonate

  • Sodium iodide

  • Water

  • Isopropanol

Procedure:

  • Combine 3-(piperazin-1-yl)benzo[d]isothiazole, 6-chloro-5-(2-chloroethyl)indolin-2-one, sodium carbonate, and a catalytic amount of sodium iodide in water.

  • Heat the mixture to 100-105°C and stir for 16 hours.[8]

  • Cool the reaction mixture and filter the solid product.

  • Wash the solid with water.

  • Resuspend the solid in water, heat to 50-55°C, and stir for 60 minutes.

  • Filter the solid and wash with water to obtain Ziprasidone base.

  • The base can be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol/water.

Protocol for Lurasidone Synthesis

Lurasidone synthesis also utilizes 3-Piperazinobenzisothiazole as a starting material, which is reacted with a different bicyclic imide derivative.[9][10]

Materials:

  • (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate (prepared from 3-piperazinobenzisothiazole)

  • (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione

  • Potassium carbonate

  • Toluene

  • Isopropanol

  • Hydrochloric acid

Procedure:

  • Suspend the piperazinium methanesulfonate intermediate, the isoindole-dione, and potassium carbonate in toluene.

  • Heat the suspension at 105°C for 15 hours.[9]

  • Monitor the reaction by UPLC.

  • After completion, cool the mixture and add water.

  • Separate the organic phase and concentrate it.

  • Isolate Lurasidone as the hydrochloride salt by treatment with HCl in isopropanol.[9]

Safety Information

This compound is harmful if swallowed and may cause an allergic skin reaction.[11] It can also cause serious eye irritation and is suspected of damaging fertility. It is very toxic to aquatic life with long-lasting effects.[11] Appropriate personal protective equipment should be worn when handling this compound. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for 3-Piperazinobenzisothiazole Hydrochloride in Antipsychotic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Piperazinobenzisothiazole hydrochloride is a key chemical intermediate in the synthesis of several atypical antipsychotic drugs, most notably ziprasidone.[1][2] Its core structure, a benzisothiazole moiety linked to a piperazine ring, is a versatile scaffold for developing compounds that target central nervous system (CNS) receptors.[3] This document provides detailed application notes and experimental protocols for researchers engaged in the development of novel antipsychotic agents based on the 3-piperazinobenzisothiazole scaffold. The protocols outlined below are standard preclinical methods for evaluating the antipsychotic potential of new chemical entities.

Mechanism of Action and Key Signaling Pathways

The therapeutic effects of atypical antipsychotics derived from this compound are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[4][5][6] The simultaneous modulation of these two receptor systems is believed to contribute to the efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[7][8]

Dopamine D2 Receptor Antagonism: Hyperactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of psychosis (e.g., hallucinations, delusions).[9] Antagonism of D2 receptors in this pathway is a core mechanism of all effective antipsychotic drugs.[10]

Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is thought to enhance dopamine release in certain brain regions, such as the prefrontal cortex, which may alleviate negative and cognitive symptoms.[3] The high 5-HT2A/D2 receptor affinity ratio is a key characteristic of many atypical antipsychotics.

Below are diagrams illustrating the key signaling pathways and a general workflow for antipsychotic drug development.

G cluster_0 Dopamine D2 Receptor Signaling D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Phosphorylation Gene Gene Expression CREB->Gene Alters Antipsychotic Antipsychotic (e.g., Ziprasidone derivative) Antipsychotic->D2R Antagonism

Caption: Dopamine D2 Receptor Antagonism Pathway.

G cluster_1 Serotonin 5-HT2A Receptor Signaling HT2AR 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response PKC->CellularResponse Antipsychotic Antipsychotic (e.g., Ziprasidone derivative) Antipsychotic->HT2AR Antagonism

Caption: Serotonin 5-HT2A Receptor Antagonism Pathway.

Data Presentation: Receptor Binding Affinities

The following tables summarize the in vitro receptor binding affinities (Ki, nM) of ziprasidone and other antipsychotic drugs for key receptors implicated in the treatment of psychosis. A lower Ki value indicates a higher binding affinity.[11]

Table 1: Dopamine and Serotonin Receptor Affinities (Ki, nM)

CompoundD25-HT2A5-HT1A5-HT2C5-HT1D
Ziprasidone 4.80.43.41.32.3
Haloperidol1.44523002300340
Clozapine1261219011230
Olanzapine1142000111000
Risperidone3.50.164205.522
Aripiprazole0.343.41.7154.3

Data compiled from various sources.

Table 2: Adrenergic and Histaminergic Receptor Affinities (Ki, nM)

Compoundα1α2H1
Ziprasidone 488547
Haloperidol183403600
Clozapine191611
Olanzapine572307
Risperidone1.61121
Aripiprazole5761061

Data compiled from various sources.

Experimental Protocols

In Vitro Assays

This protocol is for a competitive binding assay to determine the affinity of a test compound for the D2 receptor using [3H]spiperone as the radioligand.[12][13][14]

Materials:

  • Receptor Source: Membranes from cells expressing recombinant human D2 receptors or rat striatal tissue.

  • Radioligand: [3H]spiperone (specific activity ~15-30 Ci/mmol).

  • Non-specific Binding: (+)-Butaclamol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Test Compound: this compound derivative.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle (for total binding) or (+)-butaclamol (for non-specific binding).

    • Receptor membrane preparation.

    • [3H]spiperone (final concentration of ~0.2-0.4 nM).

  • Incubate at 25°C for 120 minutes.[13]

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol determines the affinity of a test compound for the 5-HT2A receptor using [3H]ketanserin as the radioligand.[15][16][17]

Materials:

  • Receptor Source: Membranes from cells expressing recombinant human 5-HT2A receptors or rat cortical tissue.

  • Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific Binding: Spiperone (1 µM) or unlabeled ketanserin (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound derivative.

  • Other materials are the same as for the D2 receptor binding assay.

Procedure:

  • The procedure is similar to the D2 receptor binding assay.

  • Use [3H]ketanserin at a final concentration of ~0.5-1.0 nM.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction and count radioactivity as described above.

  • Data Analysis: Calculate IC50 and Ki values as described for the D2 receptor binding assay.

G cluster_2 In Vitro Receptor Binding Assay Workflow Prep Prepare Receptor Membranes (e.g., from cell culture or tissue) Incubate Incubate Membranes with Radioligand and Test Compound Prep->Incubate Dilute Prepare Serial Dilutions of Test Compound Dilute->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

Caption: In Vitro Receptor Binding Assay Workflow.

In Vivo Models

This model assesses the ability of a test compound to block the dopamine-mediated stereotyped behaviors induced by amphetamine, which is predictive of antipsychotic efficacy.[18][19][20][21][22]

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

Procedure:

  • Acclimatize the rats to the testing environment (e.g., clear observation cages).

  • Administer the test compound (this compound derivative) or vehicle via an appropriate route (e.g., intraperitoneally, orally).

  • After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 5-10 mg/kg, subcutaneously).

  • Immediately after amphetamine administration, observe the rats for stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) for a period of 60-120 minutes.

  • Score the intensity of stereotypy at regular intervals (e.g., every 10 minutes) using a standardized rating scale.

  • Data Analysis: Compare the stereotypy scores between the test compound-treated groups and the vehicle-treated group. A significant reduction in stereotypy scores indicates potential antipsychotic activity.

This test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), particularly parkinsonian-like motor rigidity.[10][23][24][25][26] Atypical antipsychotics are expected to have a lower cataleptogenic potential than typical antipsychotics.

Animals:

  • Male Wistar rats (180-220 g).

Procedure:

  • Administer the test compound or vehicle.

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), test for catalepsy.

  • Gently place the rat's forepaws on a horizontal bar (e.g., 10 cm high).

  • Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the descent latencies between the test compound-treated groups and the vehicle-treated group. A significant increase in descent latency indicates a cataleptogenic effect.

G cluster_3 In Vivo Antipsychotic Screening Workflow Acclimate Acclimatize Animals to Testing Environment Administer Administer Test Compound or Vehicle Acclimate->Administer Amphetamine Amphetamine-Induced Stereotypy Model Administer->Amphetamine Catalepsy Catalepsy Test Administer->Catalepsy Efficacy Assess Efficacy (Reduction of Stereotypy) Amphetamine->Efficacy SideEffects Assess Side Effects (Induction of Catalepsy) Catalepsy->SideEffects

Caption: In Vivo Antipsychotic Screening Workflow.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel antipsychotic agents. The protocols and data presented in this document provide a framework for the preclinical evaluation of these compounds. By characterizing their in vitro receptor binding profiles and in vivo pharmacological effects, researchers can identify lead candidates with the potential for improved efficacy and a favorable side-effect profile for the treatment of schizophrenia and other psychotic disorders.

References

Application Notes and Protocols for the Quantification of 3-Piperazinobenzisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Piperazinobenzisothiazole hydrochloride, a key intermediate and potential impurity in the synthesis of antipsychotic drugs like Ziprasidone. The following protocols for High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Non-Aqueous Titration are designed to ensure accurate and reproducible quantification in research and quality control settings.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a precise and sensitive method for the quantification of this compound. This technique is particularly useful for the analysis of pharmaceutical ingredients and their impurities. The following protocol is adapted from validated methods for the analysis of related compounds.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate buffer (pH adjusted to 2.5 - 4.5) and acetonitrile.

  • Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.

  • Detection Wavelength: The UV detector should be set to a wavelength where the analyte has significant absorbance, typically around 250 nm.[1]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Buffer: Prepare a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate) and adjust the pH with phosphoric acid.

    • Organic Modifier: Use HPLC grade acetonitrile.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve and dilute in a suitable solvent (e.g., a mixture of methanol and water, or the mobile phase) to obtain a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Solution Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve and dilute the sample in the same solvent used for the standard solutions to a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the concentration of the analyte in the samples by comparing the peak area with the calibration curve.

Data Presentation
ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Note: These values are indicative and should be determined during method validation for the specific instrumentation and conditions used.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation E Calibration Curve Generation B->E C Sample Solution Preparation F Sample Injection C->F D->E E->F G Peak Integration & Identification F->G H Quantification G->H

HPLC Analysis Workflow

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of this compound, suitable for routine analysis where high sensitivity is not a primary requirement. The method is based on the measurement of the absorbance of the analyte in a suitable solvent at its wavelength of maximum absorbance (λmax).

Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with a wavelength range of at least 200-400 nm.

  • Matched quartz cuvettes with a 1 cm path length.

2. Reagent and Sample Preparation:

  • Solvent: A suitable solvent that is transparent in the UV region of interest and in which the analyte is soluble. Dilute hydrochloric acid (e.g., 0.1 M HCl) is a common choice for hydrochloride salts.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve and dilute in the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution to different concentrations to construct a calibration curve.

  • Sample Solution Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve and dilute the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.

3. Analysis Procedure:

  • Determination of λmax:

    • Scan a standard solution of this compound across the UV spectrum (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). The benzisothiazole chromophore suggests a λmax in the range of 240-280 nm.

  • Calibration Curve:

    • Measure the absorbance of each working standard solution at the determined λmax using the solvent as a blank.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation
ParameterTypical Value
Wavelength of Maximum Absorbance (λmax)To be determined experimentally (expect ~250 nm)
Linearity Range (Beer's Law)Concentration-dependent, e.g., 5 - 50 µg/mL
Molar Absorptivity (ε)To be determined experimentally
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Experimental Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation A Solvent Selection B Standard Solution Preparation A->B C Sample Solution Preparation A->C D Determination of λmax B->D F Sample Absorbance Measurement C->F E Calibration Curve Generation D->E G Quantification E->G F->G

UV-Vis Spectrophotometry Workflow

Non-Aqueous Titration

Non-aqueous titration is a classical analytical technique suitable for the assay of weakly basic substances, such as the piperazine moiety in this compound, that do not give sharp endpoints in aqueous solutions.

Experimental Protocol

1. Instrumentation:

  • Burette (50 mL, Class A).

  • Magnetic stirrer and stir bar.

  • Potentiometer with a suitable electrode system (e.g., glass and calomel electrodes) for potentiometric endpoint detection (optional, but recommended for higher accuracy).

2. Reagents:

  • Titrant: 0.1 M Perchloric acid (HClO4) in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid).

  • For Hydrochloride Salts: Mercuric acetate solution (5% w/v in glacial acetic acid) to replace the chloride ion with the more weakly basic acetate ion.[2][3]

  • Primary Standard: Potassium hydrogen phthalate (KHP) for the standardization of the perchloric acid titrant.

3. Procedure:

  • Standardization of 0.1 M Perchloric Acid:

    • Accurately weigh about 0.5 g of dried KHP and dissolve it in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the 0.1 M perchloric acid solution until the color changes from violet to blue-green.

    • Calculate the molarity of the perchloric acid solution.

  • Assay of this compound:

    • Accurately weigh a quantity of the sample equivalent to about 200-300 mg of this compound.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 10 mL of mercuric acetate solution and stir.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the standardized 0.1 M perchloric acid to the same blue-green endpoint as in the standardization.

    • Perform a blank titration using the same quantities of reagents but omitting the sample.

    • Calculate the percentage purity of the sample. Each mL of 0.1 M perchloric acid is equivalent to a specific amount of this compound (molecular weight: 255.77 g/mol ).

Data Presentation
ParameterSpecification
Titrant0.1 M Perchloric Acid in Glacial Acetic Acid
SolventGlacial Acetic Acid
Endpoint DetectionVisual (Crystal Violet) or Potentiometric
Primary StandardPotassium Hydrogen Phthalate (KHP)
Stoichiometry1:1 (Analyte:Titrant)
Acceptance CriteriaTypically 98.5% - 101.5% purity

Logical Relationship Diagram

Titration_Logic cluster_reagents Reagents cluster_procedure Procedure cluster_endpoint Endpoint Detection cluster_result Result Titrant 0.1 M Perchloric Acid Standardization Standardize Titrant with KHP Titrant->Standardization Solvent Glacial Acetic Acid SamplePrep Dissolve Sample + Add Hg(OAc)2 Solvent->SamplePrep Indicator Crystal Violet Titration Titrate with Standardized Perchloric Acid Indicator->Titration HgOAc2 Mercuric Acetate HgOAc2->SamplePrep Standardization->Titration SamplePrep->Titration Endpoint Visual (Color Change) or Potentiometric Titration->Endpoint Calculation Calculate Purity Endpoint->Calculation

Non-Aqueous Titration Logical Flow

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Piperazinobenzisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 3-Piperazinobenzisothiazole hydrochloride using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is intended for use in quality control, stability studies, and pharmaceutical research.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly antipsychotic drugs.[1] Ensuring the purity and quantifying the concentration of this compound are critical for the quality and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of chemical compounds. This application note details a proposed RP-HPLC method for the accurate and precise analysis of this compound. The method is based on established principles for the analysis of related piperazine compounds.[2][3][4]

Experimental Protocol

This section outlines the detailed methodology for the HPLC analysis of this compound.

2.1. Instrumentation and Materials

  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Chromatographic Column: Octadecylsilane bonded silica gel column (C18), 250 mm x 4.6 mm, 5 µm particle size (e.g., LiChrosorb® RP-18).[2]

  • Chemicals and Reagents:

    • This compound reference standard (≥99.0% purity).[1]

    • Acetonitrile (HPLC grade).

    • Sodium dihydrogen phosphate (analytical grade).

    • Phosphoric acid (analytical grade).

    • Triethylamine (HPLC grade).

    • Water (HPLC grade).

2.2. Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the analysis.

ParameterCondition
Mobile Phase A mixture of 0.05 M Sodium Dihydrogen Phosphate buffer (containing 1% triethylamine, pH adjusted to 5.5 with phosphoric acid) and Acetonitrile in a 50:50 (v/v) ratio.[4]
Flow Rate 1.0 mL/min.[4]
Column Temperature 30 °C.[4]
Detection Wavelength 254 nm.[4]
Injection Volume 20 µL.[4]
Run Time 10 minutes.

2.3. Preparation of Solutions

  • Buffer Preparation (0.05 M Sodium Dihydrogen Phosphate with 1% Triethylamine, pH 5.5):

    • Dissolve 6.9 g of sodium dihydrogen phosphate in 1000 mL of HPLC grade water.

    • Add 10 mL of triethylamine to the solution.

    • Adjust the pH to 5.5 with phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation:

    • Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.

    • Transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation (Hypothetical Data)

The proposed method should be validated according to ICH guidelines. The following tables present hypothetical data for key validation parameters.

Table 1: System Suitability

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 50> 0.999

Table 3: Precision

Precision TypeRSD (%)
Repeatability (Intra-day, n=6) < 1.0%
Intermediate Precision (Inter-day, n=6) < 1.5%

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)
1099.5
25100.2
4099.8

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the HPLC analysis of this compound.

HPLC_Workflow A Sample and Standard Weighing B Solution Preparation (Mobile Phase, Standards, Samples) A->B C HPLC System Setup (Column Installation, System Purging) B->C D Method Programming (Flow Rate, Gradient, Wavelength) C->D E System Suitability Test (Inject Standard 6 times) D->E F Sample Analysis (Inject Blank, Standards, and Samples) E->F If suitability passes G Data Acquisition F->G H Data Processing and Analysis (Peak Integration, Calibration Curve) G->H I Result Calculation and Reporting H->I

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a framework for the reliable and accurate quantification of this compound. The method is based on common analytical practices for similar compounds and is expected to demonstrate good linearity, precision, and accuracy upon validation. This application note serves as a comprehensive guide for researchers and analysts involved in the quality control and development of pharmaceuticals containing this active pharmaceutical ingredient.

References

Application Notes and Protocols for 3-Piperazinobenzisothiazole Hydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Piperazinobenzisothiazole hydrochloride is a pivotal chemical intermediate in the discovery and development of novel therapeutics for central nervous system (CNS) disorders. While not an active pharmaceutical ingredient (API) itself, its unique structural motif, combining a benzisothiazole core with a piperazine ring, makes it a critical building block for synthesizing potent antipsychotic medications.[1] This document provides detailed application notes on its use in the synthesis of key CNS drugs, relevant experimental protocols, and an overview of the pharmacological significance of its core structures.

Application in the Synthesis of Atypical Antipsychotics

This compound is a key precursor in the manufacturing of the atypical antipsychotics Ziprasidone and Lurasidone.[2] These drugs are cornerstone treatments for schizophrenia and bipolar disorder, exerting their therapeutic effects by modulating neurotransmitter systems, particularly dopamine and serotonin pathways.[1] The benzisothiazole piperazine scaffold is crucial for the high-affinity binding of these drugs to dopamine D2 and serotonin 5-HT2A receptors.

Physicochemical Data of this compound

A comprehensive understanding of the physicochemical properties of this intermediate is essential for its effective use in synthetic chemistry.

PropertyValueReference
CAS Number 144010-02-6[3]
Molecular Formula C₁₁H₁₄ClN₃S[3]
Molecular Weight 255.77 g/mol [3]
Appearance Off-white solid[2]
Storage Temperature Inert atmosphere, Room Temperature[4]

Significance of the Benzisothiazole and Piperazine Moieties in CNS Drug Discovery

The benzisothiazole and piperazine components of this intermediate are prevalent in many CNS-active compounds due to their favorable pharmacological and pharmacokinetic properties.

  • Benzisothiazole: This heterocyclic system is a bioisostere for other aromatic systems and is found in numerous compounds with a wide range of biological activities, including antipsychotic, anticonvulsant, and neuroprotective effects. Its presence is often associated with potent receptor binding.

  • Piperazine: The piperazine ring is a common scaffold in CNS drug design. Its basic nitrogen atoms allow for the formation of salts, improving solubility and bioavailability. Furthermore, the piperazine ring can be substituted to modulate receptor binding affinity and selectivity, as well as to fine-tune the pharmacokinetic profile of a drug candidate. The presence of a piperazine moiety is a common feature in many antidepressants and antipsychotics.

The combination of these two moieties in this compound provides a versatile platform for the synthesis of multi-target CNS drugs. The structure-activity relationship studies of atypical antipsychotics have shown that the benzisothiazole group contributes significantly to the affinity for D2 and 5-HT2A receptors, while the piperazine linker plays a crucial role in orienting the molecule within the receptor binding pocket and can be modified to alter the overall pharmacological profile.

Experimental Protocols: Synthesis of Atypical Antipsychotics

The following are generalized protocols for the synthesis of Ziprasidone and Lurasidone, illustrating the use of 3-(1-piperazinyl)-1,2-benzisothiazole (the free base of the hydrochloride salt) as a key intermediate.

Synthesis of Ziprasidone

Ziprasidone is synthesized via the condensation of 3-(1-piperazinyl)-1,2-benzisothiazole with 5-(2-chloroethyl)-6-chlorooxindole.

Materials:

  • 3-(1-piperazinyl)-1,2-benzisothiazole

  • 5-(2-chloroethyl)-6-chlorooxindole

  • Sodium carbonate (Na₂CO₃)

  • Sodium iodide (NaI)

  • Cyclohexane

  • Water

Procedure:

  • A mixture of 3-(piperazin-1-yl)benzo[d]isothiazole, 6-chloro-5-(2-chloroethyl) indolin-2-one, water, sodium iodide, and sodium carbonate is heated to 100-105°C.[1]

  • The reaction is stirred at this temperature for approximately 16 hours.[1]

  • The reaction mixture is then cooled to 50-55°C and stirred for 1 hour.[1]

  • The resulting solid is filtered and washed with water.[1]

  • The obtained solid is then further purified by slurrying in water at 50-55°C for 60 minutes, followed by filtration and washing to yield Ziprasidone.[1]

Synthesis of Lurasidone

The synthesis of Lurasidone involves a multi-step process where 3-(1-piperazinyl)-1,2-benzisothiazole is used to form a key quaternary ammonium salt intermediate.

Materials:

  • (1R,2R)-cyclohexane-1,2-diyldimethanol

  • Mesyl chloride

  • Triethylamine

  • 3-(1-piperazinyl)-1,2-benzisothiazole

  • (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Isopropyl alcohol

  • Hydrochloric acid (HCl)

Procedure:

  • (1R,2R)-cyclohexane-1,2-diyldimethanol is reacted with mesyl chloride in the presence of triethylamine to form (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane.

  • This intermediate is then reacted with 3-(piperazin-1-yl)benz[d]isothiazole in the presence of a base to yield (3aR,7aR)-4'-(benz[d]isothiazol-3-il)octahydrospiro[2H-isoindol-2,1'-piperazinium] methanesulfonate.

  • (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate and (3aR,4S,7R,7aS)-4,7-methylene-1H-isoindole-1,3(2H)-dione are suspended in toluene with potassium carbonate. [5]

  • The suspension is heated at 105°C for 15 hours. [5]

  • After completion, the mixture is cooled, and water is added. The phases are separated, and the organic solution is concentrated. [5]

  • Lurasidone is then isolated as the hydrochloride salt after treatment with HCl in isopropanol. [5]

Visualizations

Synthetic Pathway from 3-Piperazinobenzisothiazole to Ziprasidone and Lurasidone

G cluster_start Starting Intermediate cluster_ziprasidone Ziprasidone Synthesis cluster_lurasidone Lurasidone Synthesis 3-P 3-Piperazinobenzisothiazole hydrochloride Intermediate_Z 5-(2-chloroethyl)-6-chlorooxindole 3-P->Intermediate_Z Condensation Intermediate_L1 (1R,2R)-1,2-bis (methanesulfonyloxymethyl)cyclohexane 3-P->Intermediate_L1 Reaction Ziprasidone Ziprasidone Intermediate_Z->Ziprasidone Intermediate_L2 (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl) octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate Intermediate_L1->Intermediate_L2 Intermediate_L3 (3aR,4S,7R,7aS)-4,7-methylene- 1H-isoindole-1,3(2H)-dione Intermediate_L2->Intermediate_L3 Condensation Lurasidone Lurasidone Intermediate_L3->Lurasidone

Caption: Synthetic pathways to Ziprasidone and Lurasidone.

Signaling Pathway of Benzisothiazole Piperazine-based Antipsychotics

G cluster_drug Drug Action cluster_receptors Receptor Targets cluster_effects Therapeutic Effects Drug Benzisothiazole Piperazine Derivative (e.g., Ziprasidone, Lurasidone) D2 Dopamine D2 Receptor Drug->D2 Antagonist 5HT2A Serotonin 5-HT2A Receptor Drug->5HT2A Antagonist 5HT1A Serotonin 5-HT1A Receptor Drug->5HT1A Agonist/Partial Agonist Positive Reduction of Positive Symptoms D2->Positive Alleviates Negative Reduction of Negative Symptoms 5HT2A->Negative Alleviates Cognitive Improvement in Cognitive Function 5HT1A->Cognitive Enhances

Caption: Simplified signaling of benzisothiazole piperazine antipsychotics.

References

Application Notes and Protocols: 3-Piperazinobenzisothiazole Hydrochloride in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Piperazinobenzisothiazole hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its integral role in the development of atypical antipsychotic medications.[1][2] Its unique chemical structure, featuring a benzisothiazole nucleus fused to a piperazine ring, provides a versatile scaffold for designing ligands that target key receptors in the central nervous system (CNS).[1][3] Notably, it is a crucial intermediate in the synthesis of prominent antipsychotic drugs like Ziprasidone and Lurasidone, which are cornerstone treatments for schizophrenia and bipolar disorder.[4][5] The therapeutic efficacy of these agents stems from their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6][7] Beyond its established role in CNS drug discovery, emerging research has highlighted the potential of 3-piperazinobenzisothiazole derivatives in other therapeutic areas, including oncology and infectious diseases.[8][9] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel therapeutic agents derived from this compound.

I. Application in Antipsychotic Agents

The primary application of this compound is in the synthesis of atypical antipsychotics. These agents are characterized by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a mechanism believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[7][10]

Signaling Pathways

The therapeutic effect of atypical antipsychotics derived from this compound is primarily mediated through the modulation of dopaminergic and serotonergic signaling pathways.

Dopamine D2 Receptor Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Gi Gi D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene Antipsychotic Atypical Antipsychotic Antipsychotic->D2R antagonizes

Caption: Dopamine D2 Receptor Antagonism Workflow.

Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor (GPCR) Serotonin->HT2AR Gq Gq HT2AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC activates Cellular Cellular Response PKC->Cellular Antipsychotic Atypical Antipsychotic Antipsychotic->HT2AR antagonizes

Caption: Serotonin 5-HT2A Receptor Antagonism Workflow.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of Ziprasidone and Lurasidone, two key antipsychotics synthesized using this compound, for human dopamine D2 and serotonin 5-HT2A receptors.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)
Ziprasidone4.60.99
Lurasidone1.680.47

Data sourced from publicly available pharmacological databases and literature.

Experimental Protocols

This protocol describes the condensation reaction to form Ziprasidone.

G A 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride C Reaction Mixture (Dimethylacetamide, Na2CO3, NaBr) A->C B 5-(2-Chloroethyl)-6-chloro-1,3- dihydro-2H-indol-2-one B->C D Heating (95-100°C, 8 hours) C->D E Cooling & Precipitation (Add water) D->E F Filtration & Washing (Water, Isopropyl alcohol) E->F G Drying F->G H Crude Ziprasidone G->H

Caption: General workflow for Ziprasidone synthesis.

Materials:

  • 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride

  • 5-(2-Chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one

  • Dimethylacetamide (DMAc)

  • Sodium carbonate (Na2CO3)

  • Sodium bromide (NaBr)

  • Deionized water

  • Isopropyl alcohol (IPA)

Procedure:

  • To a stirred solution of 5-(2-chloroethyl)-6-chloro-1,3-dihydroindole-2(2H)-one (32g) and 1,2-benzisothiazole-3-piperazinyl hydrochloride (42.4g) in dimethylacetamide (128 mL), add sodium carbonate (14.68g) and sodium bromide (6.4g) at room temperature.[11]

  • Heat the resulting solution to 95-100°C and stir for 8 hours.[11]

  • Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC).

  • Upon completion, cool the solution to approximately 70°C.[11]

  • Add deionized water (200 mL) while stirring to precipitate the product.[11]

  • Filter the suspended solid and wash the cake sequentially with deionized water and isopropyl alcohol.[11]

  • Dry the solid to obtain crude Ziprasidone (yield ~90%).[11]

  • Further purification can be achieved by recrystallization from a suitable solvent such as tetrahydrofuran (THF).[11]

This protocol outlines a general procedure for the synthesis of Lurasidone.

Materials:

  • (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate

  • (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione

  • Potassium carbonate (K2CO3)

  • Toluene

  • Deionized water

  • Isopropyl alcohol (IPA)

  • Hydrochloric acid (HCl) in isopropanol

Procedure:

  • Suspend (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate (28.8 kg), (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione (12.0 kg), and potassium carbonate (11.0 kg) in toluene (270 L).[4]

  • Heat the suspension at 105°C for 15 hours, monitoring the reaction by UPLC.[4]

  • After completion, cool the mixture to room temperature and add water (90 L).[4]

  • Separate the phases and concentrate the organic solution to a small volume.[4]

  • Isolate Lurasidone as the hydrochloride salt by treatment with HCl in isopropanol (yield ~98.3%).[4]

II. Application in Anticancer Agents

Recent studies have explored the derivatization of the 3-piperazinobenzisothiazole scaffold to develop novel anticancer agents. These compounds have demonstrated cytotoxic activity against various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of representative novel benzothiazole-piperazine-1,2,3-triazole hybrids against human cancer cell lines.

CompoundMCF-7 (Breast) IC50 (µM)T47D (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)Caco2 (Colon) IC50 (µM)
5b 33384842

Data from a study on novel benzothiazole-piperazine-1,2,3-triazole hybrids.[12]

Experimental Protocols

This protocol describes a click chemistry approach to synthesize novel anticancer agents.

G A 2-Azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone C Click Reaction (CuSO4, Sodium Ascorbate, DMSO/H2O) A->C B Functionalized Alkyne B->C D Heating (80°C, 8 hours) C->D E Purification D->E F Benzothiazole-Piperazine-1,2,3-Triazole Hybrid E->F

Caption: Workflow for synthesizing anticancer hybrids.

Materials:

  • 2-Azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

  • Various functionalized alkynes

  • Copper (II) sulfate (CuSO4)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Perform a 1,3-dipolar cycloaddition reaction between the synthesized azide (3) and commercially available functionalized alkynes.[12]

  • Use copper sulfate and sodium ascorbate as catalysts in a DMSO/H2O (1:1) solvent system.[12]

  • Stir the reaction mixture at 80°C for 8 hours to afford the desired 1,2,3-triazole hybrids.[12]

  • The use of a copper catalyst ensures the regioselective formation of the 1,4-disubstituted 1,2,3-triazole isomers.[12]

  • Purify the products using appropriate chromatographic techniques.

III. Application in Antimicrobial Agents

The versatile 3-piperazinobenzisothiazole scaffold has also been investigated for the development of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.[9]

Quantitative Data: Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values for a representative piperazine derivative against various microbial strains.

CompoundShigella flexneri MIC (µg/mL)S. aureus MIC (µg/mL)MRSA MIC (µg/mL)Shigella dysenteriae MIC (µg/mL)
RL-308 2416128

Data from a study on novel piperazine derivatives.[13]

Experimental Protocols

The synthesis of these agents often involves the reaction of a piperazine-containing intermediate with various electrophilic partners to introduce diverse functionalities. A general representation of this synthetic strategy is provided below.

General Procedure:

  • Start with a suitable 3-piperazinobenzisothiazole derivative.

  • React this intermediate with a selected electrophile (e.g., an acyl chloride, alkyl halide, or sulfonyl chloride) in the presence of a base and an appropriate solvent.

  • The reaction conditions (temperature, time, solvent, and base) will vary depending on the specific reactants.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, work up the reaction mixture, which may involve extraction, washing, and drying of the organic layer.

  • Purify the crude product by column chromatography or recrystallization to obtain the final antimicrobial compound.

Conclusion

This compound remains a highly valuable and versatile starting material in the synthesis of a wide array of therapeutic agents. Its established importance in the development of atypical antipsychotics is now being complemented by promising research into its potential for creating novel anticancer and antimicrobial drugs. The protocols and data presented herein provide a foundational resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of new chemical space and the generation of next-generation therapeutics based on this privileged scaffold.

References

Experimental procedures involving 3-Piperazinobenzisothiazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Piperazinobenzisothiazole hydrochloride is a heterocyclic organic compound featuring a benzisothiazole core linked to a piperazine ring. It is primarily recognized as a crucial chemical intermediate in the synthesis of various pharmaceuticals. Its most notable application is in the manufacturing of atypical antipsychotic drugs, particularly Ziprasidone and Lurasidone, which are used in the treatment of schizophrenia and bipolar disorder.[1] While the predominant use of this compound is as a precursor in multi-step synthetic pathways, preliminary research suggests potential for independent analgesic and anti-inflammatory properties, although this is not yet well-documented in publicly available literature.[1] This document provides detailed protocols for its synthesis and outlines its established role in pharmaceutical development.

Physicochemical Properties

PropertyValueReference
CAS Number 87691-88-1[2]
Molecular Formula C₁₁H₁₄ClN₃S[2]
Molecular Weight 255.77 g/mol [2]
Appearance White to slight yellow crystalline powder[1]
Purity ≥99.0%[1]
Storage Inert atmosphere, Room Temperature[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a well-established process. The following protocol is a common method used for its preparation.

Reaction Scheme:

3-Chloro-1,2-benzisothiazole 3-Chloro-1,2-benzisothiazole Intermediate 3-(Piperazin-1-yl)benzo[d]isothiazole 3-Chloro-1,2-benzisothiazole->Intermediate + Piperazine (t-butanol, 121°C) Piperazine Piperazine Final_Product 3-Piperazinobenzisothiazole hydrochloride Intermediate->Final_Product + Concentrated HCl (Isopropanol)

Caption: Synthesis of this compound.

Materials and Reagents:

ReagentQuantityMolar Equivalent
3-Chloro-1,2-benzisothiazole19.45 g0.11 mol
Anhydrous Piperazine49.4 g0.57 mol
tert-Butanol20 mL-
Water120 mL-
Toluene300 mL-
Isopropanol210 mL-
Concentrated Hydrochloric Acid7.6 mL-
50% Aqueous Sodium HydroxideAs needed-

Procedure:

  • Reaction Setup: In a 300 mL round-bottomed flask equipped with a mechanical stirrer, thermometer, condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel, combine anhydrous piperazine (49.4 g) and tert-butanol (10 mL).[4]

  • Initial Heating: Purge the flask with nitrogen and heat the mixture to 100°C in an oil bath.[4]

  • Addition of Reactant: Dissolve 3-chloro-1,2-benzisothiazole (19.45 g) in tert-butanol (10 mL). Add this solution to the dropping funnel and then slowly add it to the reaction flask over 20 minutes. The temperature should be maintained between 112-118°C during this exothermic addition.[4]

  • Reflux: After the addition is complete, heat the resulting yellow solution to reflux (approximately 121°C) and maintain for 24 hours.[4]

  • Reaction Quenching and Filtration: Cool the reaction mixture to 85°C and add 120 mL of water. Filter the resulting hazy solution and wash the filter cake with a 60 mL solution of tert-butanol/water (1:1).[4]

  • Extraction: Combine the filtrate and the wash. Adjust the pH to 12.2 with 50% aqueous sodium hydroxide. Extract the aqueous solution with toluene (200 mL), separate the layers, and then extract the aqueous layer again with fresh toluene (100 mL).[4]

  • Washing and Concentration: Combine the toluene layers and wash with 75 mL of water. Concentrate the toluene solution to a volume of 90 mL under vacuum at 48°C.[4]

  • Precipitation of Hydrochloride Salt: Add isopropanol (210 mL) to the concentrated solution. Slowly adjust the pH to 3.8 by the dropwise addition of concentrated hydrochloric acid (7.6 mL).[4]

  • Isolation and Drying: Cool the resulting slurry to 0°C and stir for 45 minutes. Filter the slurry and wash the filter cake with cold isopropanol (50 mL). Dry the product under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.[4]

Expected Yield: Approximately 23.59 g (80%).[4]

Applications in Drug Development

The primary application of this compound is as a key starting material for the synthesis of Ziprasidone.

Role in Ziprasidone Synthesis

Ziprasidone is an atypical antipsychotic that acts as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors. The synthesis of Ziprasidone involves the reaction of 3-Piperazinobenzisothiazole with 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one.

Start 3-Piperazinobenzisothiazole hydrochloride Final_Drug Ziprasidone Start->Final_Drug + Reactant B (N-alkylation) Reactant_B 5-(2-chloroethyl)-6-chloro- 1,3-dihydro-2H-indol-2-one Reactant_B->Final_Drug

Caption: Role as a key intermediate in Ziprasidone synthesis.

Potential Signaling Pathway Interactions of Downstream Products

While this compound itself is not known to have significant direct interactions with signaling pathways, its derivative, Ziprasidone, has a well-characterized mechanism of action. The following diagram illustrates the principal signaling pathways modulated by Ziprasidone.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R 5HT Serotonin 5HT2AR 5-HT2A Receptor 5HT->5HT2AR AC Adenylyl Cyclase D2R->AC Inhibits PLC Phospholipase C 5HT2AR->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca Ziprasidone Ziprasidone Ziprasidone->D2R Antagonist Ziprasidone->5HT2AR Antagonist

Caption: Antagonistic action of Ziprasidone on D2 and 5-HT2A receptors.

Safety and Handling

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H317: May cause an allergic skin reaction

  • H319: Causes serious eye irritation

  • H361f: Suspected of damaging fertility

  • H400: Very toxic to aquatic life

  • H410: Very toxic to aquatic life with long lasting effects[2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/ doctor. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For full safety information, please consult the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized compound whose primary value in research and development lies in its role as a key intermediate for the synthesis of important antipsychotic medications. The provided synthesis protocol offers a reliable method for its preparation. While its direct biological activities are not extensively documented, the pharmacological profile of its downstream products, such as Ziprasidone, is well understood. Researchers and drug development professionals should consider this compound as a critical building block in the synthesis of pharmacologically active agents targeting the central nervous system.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Piperazinobenzisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Piperazinobenzisothiazole hydrochloride, with the CAS number 87691-88-1, is a crucial intermediate in the pharmaceutical industry.[1] It serves as a key building block in the synthesis of atypical antipsychotic drugs such as Ziprasidone and Lurasidone, which are used in the treatment of schizophrenia and bipolar disorder.[1][2] The synthesis of this compound is of significant interest for large-scale production to ensure a consistent and high-quality supply for the manufacturing of these life-saving medications.[1] This document provides detailed protocols for the large-scale synthesis of this compound, focusing on the reaction of 3-chloro-1,2-benzisothiazole with piperazine.

Chemical Properties
PropertyValue
Molecular FormulaC₁₁H₁₄ClN₃S
Molecular Weight255.77 g/mol [3]
AppearanceOff-white to yellow powder/solid[1][4]
Purity≥99%[1]
Melting Point215-217 °C[5]
SolubilitySparingly soluble in water[6]

Experimental Protocols

The following protocol is a comprehensive procedure for the synthesis of this compound, compiled from established methods.[2][4]

Materials and Equipment
  • Reactants:

    • 3-Chloro-1,2-benzisothiazole

    • Anhydrous piperazine

    • tert-Butanol

    • Toluene

    • Isopropanol

    • Concentrated hydrochloric acid

    • 50% aqueous sodium hydroxide

    • Water

  • Equipment:

    • 300 mL round-bottomed flask

    • Mechanical stirrer

    • Thermometer

    • Condenser with nitrogen inlet

    • Pressure-equalizing dropping funnel

    • Heating mantle or oil bath

    • Filtration apparatus

    • Vacuum oven

Synthesis Procedure
  • Reaction Setup:

    • To a dry 300 mL round-bottomed flask equipped with a mechanical stirrer, thermometer, condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel, add 49.4 g (0.57 mol) of anhydrous piperazine and 10 mL of tert-butanol.[4]

    • Purge the flask with nitrogen and heat the mixture to 100 °C in an oil bath.[4]

  • Addition of 3-Chloro-1,2-benzisothiazole:

    • Dissolve 19.45 g (0.11 mol) of 3-chloro-1,2-benzisothiazole in 10 mL of tert-butanol.[4]

    • Add this solution to the dropping funnel and add it dropwise to the reaction flask over 20 minutes. The addition is exothermic, and the temperature should be maintained between 112-118 °C.[4]

  • Reaction and Monitoring:

    • After the addition is complete, heat the yellow solution to reflux (approximately 121 °C) and maintain at reflux for 24 hours.[4]

    • Monitor the reaction completion by thin-layer chromatography (TLC).[4]

  • Work-up and Extraction:

    • Cool the reaction mixture to 85 °C and add 120 mL of water.[4]

    • Filter the resulting turbid solution and wash the filter cake with 60 mL of a 1:1 tert-butanol/water solution.[4]

    • Combine the filtrate and washings. Adjust the pH to 12.2 with a 50% aqueous sodium hydroxide solution.[4]

    • Extract the aqueous solution with 200 mL of toluene. Separate the layers and extract the aqueous layer again with 100 mL of fresh toluene.[4]

    • Combine the toluene layers, wash with 75 mL of water, and then concentrate the toluene solution to a volume of 90 mL at 48 °C under vacuum.[4]

  • Product Precipitation and Isolation:

    • To the concentrated toluene solution, add 210 mL of isopropanol.[4]

    • Slowly adjust the pH to 3.8 by the dropwise addition of approximately 7.6 mL of concentrated hydrochloric acid.[4]

    • Cool the resulting slurry to 0 °C and stir for 45 minutes.[4]

    • Filter the slurry and wash the filter cake with 50 mL of cold isopropanol.[4]

    • Dry the solid product under vacuum at 40 °C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride.[4]

Quantitative Data
ReactantMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
3-Chloro-1,2-benzisothiazole169.6219.450.111
Anhydrous Piperazine86.1449.40.57~5.2
ParameterValueReference
Yield23.59 g (80%)[4]
Product AppearanceOff-white solid[4]

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_isolation Product Isolation Reactants 1. Reactants Loading - Anhydrous Piperazine - tert-Butanol Heating1 2. Heating to 100 °C Reactants->Heating1 Addition 3. Dropwise Addition - 3-Chloro-1,2-benzisothiazole  in tert-Butanol (112-118 °C) Heating1->Addition Reflux 4. Reflux at 121 °C (24 hours) Addition->Reflux Cooling1 5. Cooling to 85 °C & Water Addition Reflux->Cooling1 Filtration1 6. Filtration Cooling1->Filtration1 pH_Adjust1 7. pH Adjustment to 12.2 (50% NaOH) Filtration1->pH_Adjust1 Extraction 8. Toluene Extraction pH_Adjust1->Extraction Wash 9. Water Wash Extraction->Wash Concentration 10. Concentration (48 °C, vacuum) Wash->Concentration Solvent_Add 11. Isopropanol Addition Concentration->Solvent_Add pH_Adjust2 12. pH Adjustment to 3.8 (Conc. HCl) Solvent_Add->pH_Adjust2 Precipitation 13. Cooling to 0 °C & Stirring (45 min) pH_Adjust2->Precipitation Filtration2 14. Filtration Precipitation->Filtration2 Drying 15. Vacuum Drying (40 °C) Filtration2->Drying Final_Product 3-Piperazinobenzisothiazole hydrochloride Drying->Final_Product Signaling_Pathway cluster_drug Drug Action cluster_receptors Neuronal Receptors cluster_effects Therapeutic Effects Drug Ziprasidone / Lurasidone (Derived from Intermediate) D2 Dopamine D2 Receptor Drug->D2 Antagonism S2A Serotonin 5-HT2A Receptor Drug->S2A Antagonism Antipsychotic Antipsychotic Effect D2->Antipsychotic S2A->Antipsychotic Symptom_Relief Relief of Schizophrenia & Bipolar Symptoms Antipsychotic->Symptom_Relief

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Piperazinobenzisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Piperazinobenzisothiazole hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield After Recrystallization The compound is significantly soluble in the cold recrystallization solvent.- Ensure you are using a minimal amount of hot solvent to dissolve the crude product.[1][2]- Cool the solution slowly to allow for maximum crystal formation.[1]- After reaching room temperature, cool the flask in an ice bath to further decrease the solubility of your product.[1]- Try a mixed solvent system (anti-solvent).[3]
The compound precipitated too quickly, trapping impurities.- Ensure slow cooling to promote the formation of pure crystals.[1]
The product was lost during transfer or filtration.- Ensure all equipment is rinsed with the cold recrystallization solvent to recover any adhering product.
Product is Oily or Fails to Crystallize The compound may have a low melting point, or there are significant impurities present.- Try scratching the inside of the flask with a glass rod to induce crystallization.[4]- Add a seed crystal of pure product to the solution.- Consider using a different solvent or a solvent pair for recrystallization.[5]- If oiling out persists, an alternative purification technique like column chromatography may be necessary.[3][6]
Colored Impurities in Final Product The crude material contains colored byproducts that co-crystallize with the product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[7] Use a minimal amount to avoid adsorbing your product.- Perform a hot filtration step to remove insoluble impurities and the activated charcoal.[1]
Incomplete Removal of Precursors or Byproducts The chosen purification method is not effective for separating specific impurities.- An acid-base extraction can be effective for separating basic or acidic impurities. For an amine hydrochloride, this would involve basifying to the free amine, extracting with an organic solvent, and then reforming the hydrochloride salt.[8][9]- Column chromatography may be required for impurities with similar solubility profiles to the desired product.[3][6]
Final Product has Residual Solvent The product was not dried sufficiently after filtration.- Dry the crystals under vacuum to effectively remove residual solvents.[1][10][11]- The choice of washing solvent is also important; it should be volatile enough to be easily removed.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.[2][3][12] This technique relies on the principle that the desired compound and impurities have different solubilities in a given solvent at different temperatures.[2] For amine hydrochlorides, acidic media or solvent mixtures are often employed.[9][13] A specific procedure involves dissolving the crude product in a suitable hot solvent, followed by cooling to induce crystallization of the pure compound, leaving impurities behind in the mother liquor.[3]

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][4] For amine hydrochlorides, alcohols such as isopropanol are often a good starting point.[7][10][11] Sometimes, a mixed solvent system is necessary.[3] For instance, the salt can be dissolved in a minimal amount of a solvent in which it is soluble (like an alcohol), and then a solvent in which it is insoluble (an anti-solvent like ether) is slowly added to induce crystallization.[3] It is recommended to perform small-scale solubility tests with a range of solvents to find the optimal one.[2]

Q3: My purified this compound is still off-white. How can I decolorize it?

A3: The presence of color often indicates residual impurities. A common method to remove colored impurities is to treat the hot, dissolved solution of your crude product with a small amount of activated charcoal.[7] The charcoal adsorbs the colored compounds, and can then be removed by hot filtration. Be aware that using too much charcoal can lead to a loss of your desired product.

Q4: What are some of the potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Impurities can arise from various sources including raw materials, side reactions, intermediates, and degradation products.[14] In the synthesis of this compound, potential impurities could include unreacted starting materials like 3-chloro-1,2-benzisothiazole or piperazine, as well as byproducts from side reactions.[10] For example, a potential byproduct is 3,3'-(1,4-piperazinyl)-bis-(1,2-benzisothiazole).[7]

Q5: Can I use chromatography to purify this compound?

A5: Yes, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography can be used for the purification of active pharmaceutical ingredients (APIs) and their intermediates.[3][6] These methods are particularly useful for separating compounds with very similar solubility properties that are difficult to remove by recrystallization alone.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Isopropanol
  • Dissolution: In a flask, add the crude this compound to a minimal amount of isopropanol. Heat the mixture to boiling while stirring to dissolve the solid completely.[1][10][11]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration.[1]

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any remaining mother liquor.[1][10][11]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1][10][11]

Protocol 2: Purification via Acid-Base Extraction
  • Basification: Dissolve the crude this compound in water. Add a base (e.g., 50% aqueous sodium hydroxide) to adjust the pH to approximately 12.2, which will convert the hydrochloride salt to the free base.[10]

  • Extraction: Extract the aqueous solution with an organic solvent such as toluene.[7][10] Separate the organic layer. The aqueous layer can be extracted again with fresh organic solvent to maximize recovery.

  • Washing: Combine the organic layers and wash with water to remove any remaining inorganic salts.[7][10]

  • Salt Formation: To the organic solution, add a suitable solvent like isopropanol.[10][11] Slowly add concentrated hydrochloric acid to adjust the pH to approximately 3.8.[10][11] The hydrochloride salt should precipitate out.

  • Isolation and Drying: Cool the resulting slurry, filter the solid, wash with a cold solvent like isopropanol, and dry under vacuum.[10][11]

Visualizations

PurificationWorkflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_analysis Purity Assessment cluster_end Final Product start Crude 3-Piperazinobenzisothiazole HCl recrystallization Recrystallization start->recrystallization Primary Method acid_base Acid-Base Extraction start->acid_base For specific impurities analysis Purity Analysis (HPLC, NMR) recrystallization->analysis acid_base->analysis chromatography Chromatography chromatography->analysis analysis->chromatography Purity < 99% end Pure Product analysis->end Purity > 99%

Caption: Experimental workflow for the purification of 3-Piperazinobenzisothiazole HCl.

TroubleshootingTree cluster_yield cluster_purity cluster_color start Purification Issue Encountered low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity color_issue Colored Product? start->color_issue yield_sol1 Use minimal hot solvent low_yield->yield_sol1 Yes yield_sol2 Cool slowly & use ice bath low_yield->yield_sol2 Yes purity_sol1 Try recrystallization with a different solvent low_purity->purity_sol1 Yes purity_sol2 Consider acid-base extraction low_purity->purity_sol2 Yes purity_sol3 Use column chromatography low_purity->purity_sol3 Yes color_sol1 Use activated charcoal color_issue->color_sol1 Yes

Caption: Decision tree for troubleshooting purification issues.

References

Technical Support Center: Synthesis of 3-Piperazinobenzisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Piperazinobenzisothiazole Hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when reacting 3-chloro-1,2-benzisothiazole with piperazine.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure the reaction is heated to reflux (around 121°C) for a sufficient duration (e.g., 24 hours).[1][2] - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] - Consider using a phase transfer catalyst, such as an alkylene glycol derivative, which may reduce reaction time and improve yield.[3][4]
Low reaction temperature.Maintain the reaction temperature between 100°C and 130°C. Temperatures below 70°C can lead to a slow reaction rate.[3][4]
Degradation of starting materials or product.Avoid excessive temperatures (above 150°C) as this can cause side reactions and reduce the yield.[3][4]
Formation of Impurities Bis-substitution of piperazine.Use a large excess of piperazine to minimize the formation of the bis-substituted byproduct.[5]
Side reactions due to high temperatures.Maintain the recommended reaction temperature range (100-130°C).[3][4]
Difficulty in Product Isolation and Purification Incorrect pH during workup.- After the reaction, adjust the pH to approximately 12.2 with a 50% aqueous sodium hydroxide solution to ensure the product is in its free base form for extraction.[1][2] - For precipitation of the hydrochloride salt, slowly adjust the pH to around 3.8 with concentrated hydrochloric acid.[1][2]
Inefficient extraction.- Use an appropriate solvent for extraction, such as toluene.[1][2] - Perform multiple extractions to maximize the recovery of the product from the aqueous layer.[1][2]
Product is an off-white or yellow solid.This is the expected color of the product.[1][2] Further purification can be achieved by recrystallization if a higher purity is required.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method is the reaction of 3-chloro-1,2-benzisothiazole with an excess of anhydrous piperazine.[1][6] The reaction is typically carried out in a solvent like tert-butanol and heated to reflux.[1][2]

Q2: Why is a large excess of piperazine used in the reaction?

A2: A large excess of piperazine is used to favor the monosubstitution of the piperazine ring and to minimize the formation of the bis-substituted byproduct, where the 3-benzisothiazole moiety is attached to both nitrogen atoms of piperazine.[5]

Q3: What is the optimal reaction temperature and time?

A3: The reaction is generally heated to reflux, with temperatures maintained between 112-121°C.[1][2] A reaction time of 24 hours is commonly reported to ensure the completion of the reaction.[1][2] However, the use of a phase transfer catalyst like an alkylene glycol derivative has been shown to potentially reduce the required reaction time.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: The completion of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2]

Q5: What are the key steps in the workup and purification process?

A5: The typical workup involves:

  • Cooling the reaction mixture and adding water.[1][2]

  • Filtering any solid impurities.[1][2]

  • Adjusting the pH of the filtrate to around 12.2 to basify the product.[1][2]

  • Extracting the product into an organic solvent like toluene.[1][2]

  • Washing and concentrating the organic layer.[1][2]

  • Dissolving the residue in a suitable solvent like isopropanol and adjusting the pH to approximately 3.8 with concentrated hydrochloric acid to precipitate the hydrochloride salt.[1][2]

  • Cooling the slurry to 0°C to maximize precipitation, followed by filtration and drying.[1][5]

Q6: Are there any alternative synthesis methods to improve the yield?

A6: Yes, a patented method suggests the use of an alkylene glycol derivative as a phase transfer catalyst. This approach is reported to improve the yield, reduce the amount of piperazine required, and shorten the reaction time.[3][4] Another method involves reacting 2-cyanobenzenesulfenyl chloride with a piperazine compound.[3]

Experimental Protocols

Protocol 1: Synthesis from 3-Chloro-1,2-benzisothiazole and Piperazine

This protocol is based on a widely reported procedure with an expected yield of approximately 80%.[1][5]

Materials:

  • 3-Chloro-1,2-benzisothiazole

  • Anhydrous piperazine

  • tert-Butanol

  • Toluene

  • Isopropanol

  • Concentrated Hydrochloric Acid

  • 50% aqueous Sodium Hydroxide

Procedure:

  • In a dry round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser with a nitrogen inlet, add anhydrous piperazine (5.2 equivalents) and a small amount of tert-butanol.

  • Purge the flask with nitrogen and heat the mixture to 100°C in an oil bath.

  • Dissolve 3-chloro-1,2-benzisothiazole (1 equivalent) in tert-butanol and add it dropwise to the heated piperazine mixture over 20 minutes, maintaining the temperature between 112-118°C.

  • After the addition is complete, heat the solution to reflux (approximately 121°C) and maintain for 24 hours.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture to 85°C and add water.

  • Filter the solution and wash the filter cake with a tert-butanol/water mixture.

  • Combine the filtrate and washings and adjust the pH to 12.2 with 50% aqueous sodium hydroxide.

  • Extract the aqueous solution twice with toluene.

  • Combine the toluene layers, wash with water, and concentrate under vacuum.

  • Add isopropanol to the concentrated solution and slowly adjust the pH to 3.8 with concentrated hydrochloric acid.

  • Cool the resulting slurry to 0°C and stir for 45 minutes.

  • Filter the precipitate, wash with cold isopropanol, and dry under vacuum at 40°C to obtain 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.[1][5]

Data Presentation

Parameter Method 1: Conventional [1][5]Method 2: With Alkylene Glycol Derivative [4]
Starting Materials 3-chloro-1,2-benzisothiazole, Piperazine3-chloro-1,2-benzisothiazole, Piperazine
Key Reagent Excess PiperazineAlkylene Glycol Derivative
Reaction Time 24 hours2 hours
Yield 80%92.4%

Visualizations

Synthesis_Pathway 3-Chloro-1,2-benzisothiazole 3-Chloro-1,2-benzisothiazole Reaction Reaction 3-Chloro-1,2-benzisothiazole->Reaction Piperazine Piperazine Piperazine->Reaction Excess 3-Piperazinobenzisothiazole (Free Base) 3-Piperazinobenzisothiazole (Free Base) Reaction->3-Piperazinobenzisothiazole (Free Base) Reflux, 24h 3-Piperazinobenzisothiazole HCl 3-Piperazinobenzisothiazole HCl 3-Piperazinobenzisothiazole (Free Base)->3-Piperazinobenzisothiazole HCl Isopropanol HCl HCl HCl->3-Piperazinobenzisothiazole HCl

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield Check_Temp Temp > 100°C? Start->Check_Temp Check_Time Time > 24h? Check_Temp->Check_Time Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_TLC Reaction Complete? Check_Time->Check_TLC Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Workup Correct Workup? Check_TLC->Check_Workup Yes Consider_Catalyst Consider Phase Transfer Catalyst Check_TLC->Consider_Catalyst No Review_pH Review pH Adjustments Check_Workup->Review_pH No End Improved Yield Check_Workup->End Yes Increase_Temp->Check_TLC Increase_Time->Check_TLC Consider_Catalyst->End Review_pH->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: 3-Piperazinobenzisothiazole Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Piperazinobenzisothiazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the nucleophilic substitution reaction between 3-chloro-1,2-benzisothiazole and a molar excess of anhydrous piperazine. The resulting 3-(1-piperazinyl)-1,2-benzisothiazole free base is then treated with hydrochloric acid to form the hydrochloride salt.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include:

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures, often under reflux. Controlling the exothermic nature of the initial addition of 3-chloro-1,2-benzisothiazole is crucial to prevent side reactions.[1]

  • Molar Ratio of Reactants: A significant excess of piperazine is used to minimize the formation of the bis-substituted impurity.

  • Moisture Control: The use of anhydrous piperazine and dry solvents is recommended to prevent unwanted side reactions.

  • pH during Workup and Crystallization: Precise pH control is essential during the extraction and subsequent precipitation of the hydrochloride salt to ensure high purity and yield.[1]

Q3: What are the common impurities I should be aware of?

A3: The most frequently encountered impurities include:

  • 3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole: This is a common process-related impurity formed by the reaction of two molecules of 3-chloro-1,2-benzisothiazole with one molecule of piperazine.[2]

  • Unreacted Starting Materials: Residual 3-chloro-1,2-benzisothiazole and piperazine may be present in the crude product.

  • 2-(1-piperazinyl)pyrazine: This impurity can also be found in the crude reaction mixture.[2]

  • Degradation Products: Although less common under controlled conditions, degradation of the product can occur under harsh temperature or pH conditions.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing purity?

A4: The following techniques are commonly employed:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress to determine the consumption of the starting materials.[1]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of the main product and its impurities. A well-developed HPLC method can effectively separate 3-piperazinobenzisothiazole from its related substances.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification and quantification of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: Essential for the structural elucidation and confirmation of the final product and isolated impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Actions
Low Yield 1. Incomplete reaction. 2. Suboptimal molar ratio of reactants. 3. Loss of product during workup and isolation. 4. Formation of a significant amount of the bis-substituted impurity.1. Monitor the reaction by TLC or HPLC to ensure complete consumption of the limiting reagent. Consider extending the reaction time if necessary. 2. Ensure a sufficient excess of piperazine is used to favor the formation of the mono-substituted product. 3. Optimize the extraction and crystallization steps. Ensure the pH for precipitation of the hydrochloride salt is optimal. 4. Use a larger excess of piperazine.
Product Discoloration (Yellow to Brown) 1. Presence of colored impurities from starting materials. 2. Degradation of the product or starting materials at high temperatures. 3. Air oxidation.1. Ensure the purity of the starting materials, particularly 3-chloro-1,2-benzisothiazole. 2. Carefully control the reaction temperature and avoid prolonged heating. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen).
Presence of 3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole Impurity Insufficient molar excess of piperazine.Increase the molar ratio of piperazine to 3-chloro-1,2-benzisothiazole.
Inconsistent Crystal Formation 1. Improper pH during precipitation. 2. Inappropriate solvent system for crystallization. 3. Presence of impurities inhibiting crystallization.1. Carefully adjust the pH with hydrochloric acid to the optimal range for precipitation. 2. Screen different solvent systems for crystallization to obtain well-defined crystals. Isopropanol is a commonly used solvent.[1] 3. Purify the crude product before crystallization to remove impurities that may interfere with crystal growth.

Data Presentation

Table 1: Impurity Profile of a Crude Reaction Mixture

CompoundPercentage in Crude Mixture (%)
3-(1-piperazinyl)-1,2-benzisothiazole80.0
3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole4.6
2-(1-piperazinyl)pyrazine4.0

Data obtained from a specific experimental example and may vary depending on reaction conditions.[2]

Experimental Protocols

Synthesis of this compound

This protocol is a general representation and may require optimization.

Materials:

  • 3-chloro-1,2-benzisothiazole

  • Anhydrous piperazine

  • tert-Butanol

  • Toluene

  • Isopropanol

  • Concentrated Hydrochloric Acid

  • 50% aqueous Sodium Hydroxide

  • Water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, charge anhydrous piperazine and a small amount of tert-butanol.

  • Heat the mixture to approximately 100 °C under a nitrogen atmosphere.

  • Dissolve 3-chloro-1,2-benzisothiazole in tert-butanol and add it dropwise to the heated piperazine mixture, maintaining the temperature between 112-118 °C.

  • After the addition is complete, heat the mixture to reflux (around 121 °C) and maintain for 24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and add water.

  • Adjust the pH of the aqueous solution to approximately 12 with 50% aqueous sodium hydroxide.

  • Extract the aqueous layer with toluene.

  • Wash the combined organic layers with water.

  • Concentrate the toluene solution under vacuum.

  • Add isopropanol to the concentrated solution.

  • Slowly add concentrated hydrochloric acid to adjust the pH to around 3.8 to precipitate the hydrochloride salt.

  • Cool the slurry, filter the solid, wash with cold isopropanol, and dry under vacuum to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.[1]

HPLC Method for Impurity Profiling

A general HPLC method for the analysis of this compound and its impurities would typically involve:

  • Column: A reverse-phase column, such as a C18 or C8.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the main compound and its impurities have significant absorbance.

  • Quantification: Impurities can be quantified against a reference standard of the main compound or, if available, against their own reference standards.

Visualizations

Synthesis_Pathway 3-chloro-1,2-benzisothiazole 3-chloro-1,2-benzisothiazole 3-Piperazinobenzisothiazole 3-Piperazinobenzisothiazole 3-chloro-1,2-benzisothiazole->3-Piperazinobenzisothiazole Nucleophilic Substitution Piperazine Piperazine Piperazine->3-Piperazinobenzisothiazole 3-Piperazinobenzisothiazole HCl 3-Piperazinobenzisothiazole HCl 3-Piperazinobenzisothiazole->3-Piperazinobenzisothiazole HCl Salt Formation HCl HCl HCl->3-Piperazinobenzisothiazole HCl Impurity_Formation cluster_main Main Reaction cluster_side Side Reaction 3-chloro-1,2-benzisothiazole_main 3-chloro-1,2-benzisothiazole Product 3-Piperazinobenzisothiazole 3-chloro-1,2-benzisothiazole_main->Product Piperazine_main Piperazine (Excess) Piperazine_main->Product 3-chloro-1,2-benzisothiazole_side1 3-chloro-1,2-benzisothiazole Impurity 3,3'-(1,4-piperazinyl)-bis- 1,2-benzisothiazole 3-chloro-1,2-benzisothiazole_side1->Impurity 3-chloro-1,2-benzisothiazole_side2 3-chloro-1,2-benzisothiazole 3-chloro-1,2-benzisothiazole_side2->Impurity Piperazine_side Piperazine Piperazine_side->Impurity Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Workup Workup and Isolation Monitor->Workup Analysis Final Product Analysis (HPLC) Workup->Analysis Pure Product Meets Specification Analysis->Pure Yes Troubleshoot Troubleshoot Analysis->Troubleshoot No LowYield Low Yield? Troubleshoot->LowYield Impurity High Impurity? LowYield->Impurity No Optimize Optimize Reaction Conditions LowYield->Optimize Yes Impurity->Workup No, check workup Impurity->Optimize Yes Optimize->Start

References

Stability issues with 3-Piperazinobenzisothiazole hydrochloride and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Piperazinobenzisothiazole hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterocyclic organic compound. It is a key intermediate in the synthesis of atypical antipsychotic drugs such as Ziprasidone and Lurasidone, which are used in the treatment of schizophrenia and bipolar disorder.[1] These drugs primarily act on dopamine and serotonin receptors.[2][3]

Q2: What are the typical stability issues encountered with this compound?

A2: As a benzisothiazole and piperazine derivative, this compound is susceptible to several degradation pathways, including:

  • Hydrolysis: The benzisothiazole ring can be cleaved under certain pH conditions, particularly in basic environments.

  • Oxidation: The sulfur atom in the benzisothiazole ring and the nitrogen atoms in the piperazine ring are susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the molecule.

  • Thermal Degradation: High temperatures can accelerate the degradation process.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place, away from incompatible substances. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of the compound due to improper storage or handling.Prepare fresh solutions for analysis. Ensure the compound is stored under the recommended conditions (cool, dry, dark, inert atmosphere).
Low assay value or recovery Significant degradation has occurred.Review storage conditions and solution preparation procedures. Perform a forced degradation study to identify potential degradants and establish a stability-indicating analytical method.
Discoloration of the solid compound (e.g., from off-white to yellow) Potential degradation due to exposure to light, heat, or air.Do not use the discolored material. If possible, purify a small sample and re-characterize it to confirm its identity and purity.
Inconsistent results between experiments Instability of stock or working solutions.Prepare fresh solutions for each experiment. If solutions must be stored, keep them at low temperatures (2-8 °C) and protected from light. Evaluate the stability of the compound in the chosen solvent over time.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • At appropriate time intervals (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 1 hour, protected from light.

    • Withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Separately, expose a solution of the compound (e.g., 100 µg/mL in the chosen solvent) to the same conditions.

    • Analyze samples at different time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Analyze the samples after the exposure period.

3. HPLC Analysis:

  • A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. An example of a starting point for method development could be a C18 column with a gradient elution using a mobile phase consisting of a phosphate buffer and acetonitrile.

Illustrative Quantitative Degradation Data

The following table provides illustrative data on the percentage degradation of this compound under various stress conditions. Note: This data is for illustrative purposes and actual results may vary.

Stress ConditionTimeTemperature% Degradation (Illustrative)Major Degradation Products (Putative)
0.1 M HCl 24 h60°C~15%Hydrolytic cleavage products of the benzisothiazole ring
0.1 M NaOH 8 hRT~30%Hydrolytic cleavage products of the benzisothiazole ring
3% H₂O₂ 1 hRT~20%N-oxides, S-oxides
Dry Heat 48 h80°C~10%Thermally induced rearrangement or cleavage products
Photolytic ICH Q1BRT~25%Photolytic cleavage or rearrangement products

Signaling Pathways and Experimental Workflows

Since this compound is a key intermediate for antipsychotic drugs that target dopamine and serotonin receptors, understanding these signaling pathways is crucial for researchers in drug development.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Degradation (80°C) stock->thermal Expose to stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples characterization Characterization of Degradants (LC-MS, NMR) hplc->characterization Identify unknown peaks

Fig 1. General experimental workflow for a forced degradation study.

signaling_pathways cluster_dopamine Dopamine Pathway cluster_serotonin Serotonin Pathway d2_receptor D2 Receptor downstream_d Downstream Signaling (e.g., cAMP inhibition) d2_receptor->downstream_d dopamine Dopamine dopamine->d2_receptor ht2a_receptor 5-HT2A Receptor downstream_s Downstream Signaling (e.g., IP3/DAG pathway) ht2a_receptor->downstream_s serotonin Serotonin serotonin->ht2a_receptor antipsychotic Antipsychotic Drug (e.g., Ziprasidone) antipsychotic->d2_receptor Antagonist antipsychotic->ht2a_receptor Antagonist

Fig 2. Simplified dopamine and serotonin signaling pathways targeted by antipsychotics.

References

Optimizing reaction conditions for 3-Piperazinobenzisothiazole hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Piperazinobenzisothiazole hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and overall reaction for the synthesis of this compound?

The synthesis commonly involves the reaction of 3-chloro-1,2-benzisothiazole with a molar excess of anhydrous piperazine. The resulting 3-(1-piperazinyl)-1,2-benzisothiazole is then treated with hydrochloric acid to form the hydrochloride salt.[1][2] This compound is a key intermediate in the manufacturing of antipsychotic drugs like Ziprasidone and Lurasidone.[3][4]

Q2: What is a typical yield for this synthesis?

Reported yields for the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride are generally in the range of 80-92%.[1][5]

Q3: How can the progress of the reaction be monitored?

Thin-layer chromatography (TLC) is a common method used to monitor the completion of the reaction between 3-chloro-1,2-benzisothiazole and piperazine.[1][6]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: We are experiencing a significantly lower than expected yield of the final hydrochloride salt. What are the potential causes and how can we improve it?

A: Low yields can stem from several factors throughout the synthetic process. Below is a systematic guide to troubleshooting this issue.

Potential Causes & Solutions

  • Incomplete Reaction: The initial nucleophilic substitution reaction may not have reached completion.

    • Solution:

      • Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Some protocols specify refluxing for as long as 24 hours.[1]

      • Temperature: The reaction temperature is critical. A range of 100°C to 130°C is generally preferred. Temperatures below 70°C can lead to a slow reaction rate, while temperatures exceeding 150°C may promote side reactions, ultimately reducing the yield.[5]

      • Molar Ratio of Reactants: A significant excess of piperazine is crucial to favor the formation of the desired monosubstituted product and to drive the reaction to completion. Some procedures use a 5-fold molar excess of piperazine.[1]

  • Suboptimal Work-up and Extraction: Significant product loss can occur during the aqueous work-up and extraction steps.

    • Solution:

      • pH Adjustment: After quenching the reaction with water, the pH must be carefully adjusted. A high pH (e.g., 12.2) is necessary to ensure the free base of the product is present for efficient extraction into an organic solvent like toluene.[1]

      • Solvent Extraction: Perform multiple extractions with an appropriate solvent (e.g., toluene) to ensure complete removal of the product from the aqueous layer.[1]

  • Inefficient Precipitation of the Hydrochloride Salt: The final precipitation step is critical for isolating the product.

    • Solution:

      • pH for Precipitation: The pH should be carefully adjusted to approximately 3.8 using concentrated hydrochloric acid to induce precipitation.[1]

      • Cooling: Cooling the slurry to 0°C after pH adjustment is essential for maximizing the precipitation of the hydrochloride salt.[1]

      • Stirring Time: Allowing the slurry to stir at a low temperature for a sufficient time (e.g., 45 minutes) can improve the crystal formation and overall yield.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reaction Verify Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions: - Increase Reaction Time - Adjust Temperature (100-130°C) - Ensure Piperazine Excess incomplete->optimize_conditions Yes check_workup Review Work-up Procedure incomplete->check_workup No optimize_conditions->check_reaction workup_issue Inefficient Work-up? check_workup->workup_issue optimize_workup Optimize Work-up: - Verify pH for Extraction (>12) - Perform Multiple Extractions workup_issue->optimize_workup Yes check_precipitation Examine Precipitation Step workup_issue->check_precipitation No optimize_workup->check_precipitation precipitation_issue Poor Precipitation? check_precipitation->precipitation_issue optimize_precipitation Optimize Precipitation: - Adjust pH to ~3.8 - Cool to 0°C - Adequate Stirring Time precipitation_issue->optimize_precipitation Yes end Yield Improved precipitation_issue->end No optimize_precipitation->end

Caption: Troubleshooting logic for low product yield.

Issue 2: Formation of Impurities

Q: Our final product shows significant impurities, as indicated by its off-white or yellowish color and analytical data. How can we minimize the formation of byproducts and improve purity?

A: Impurity formation can be due to side reactions or residual starting materials.

Potential Causes & Solutions

  • Formation of Disubstituted Byproduct: Piperazine has two nucleophilic nitrogen atoms, which can lead to the formation of a disubstituted benzisothiazole byproduct.

    • Solution: Use a large molar excess of piperazine relative to 3-chloro-1,2-benzisothiazole. This statistically favors the monosubstitution reaction.

  • Thermal Degradation: High reaction temperatures can lead to the degradation of reactants or the product.

    • Solution: Maintain the reaction temperature within the optimal range of 100-130°C and avoid excessive heating.[5]

  • Residual Starting Materials: Incomplete reaction can leave unreacted 3-chloro-1,2-benzisothiazole in the mixture.

    • Solution: Monitor the reaction to completion using TLC to ensure all the starting material has been consumed.

  • Ineffective Purification: The purification steps may not be adequately removing impurities.

    • Solution:

      • Washing: Ensure the toluene extracts are washed with water to remove excess piperazine and other water-soluble impurities.[1]

      • Recrystallization: If impurities persist, consider recrystallizing the final hydrochloride salt from a suitable solvent system, such as isopropanol.

Troubleshooting Workflow for Impurities

ImpurityTroubleshooting start Impure Product Observed check_side_reactions Investigate Potential Side Reactions start->check_side_reactions disubstitution Disubstitution? check_side_reactions->disubstitution increase_piperazine Increase Molar Excess of Piperazine disubstitution->increase_piperazine Likely degradation Thermal Degradation? disubstitution->degradation Unlikely check_purification Review Purification Protocol increase_piperazine->check_purification control_temperature Maintain Temperature between 100-130°C degradation->control_temperature Possible degradation->check_purification Unlikely control_temperature->check_purification inefficient_washing Inefficient Washing? check_purification->inefficient_washing optimize_washing Optimize Washing of Organic Extracts inefficient_washing->optimize_washing Yes recrystallize Consider Recrystallization of Final Product inefficient_washing->recrystallize No optimize_washing->recrystallize end Purity Improved recrystallize->end

Caption: Troubleshooting logic for product impurities.

Experimental Protocols & Data

Optimized Synthesis Protocol for this compound

This protocol is a compilation based on several literature procedures.[1][6][7]

Reaction Setup:

  • To a dry, 300 ml round-bottomed flask equipped with a mechanical stirrer, thermometer, condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel, add anhydrous piperazine and tert-butanol.

  • Purge the flask with nitrogen and heat the mixture to 100°C in an oil bath.

  • Dissolve 3-chloro-1,2-benzisothiazole in tert-butanol and add this solution to the dropping funnel.

Reaction Execution:

  • Slowly add the 3-chloro-1,2-benzisothiazole solution to the heated piperazine mixture over approximately 20 minutes. The temperature should be maintained between 112-118°C during this exothermic addition.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 121°C) and maintain for 24 hours.

  • Monitor the reaction progress by TLC.

Work-up and Product Isolation:

  • Once the reaction is complete, cool the mixture to 85°C and add water.

  • Filter the resulting solution and wash the filter cake with a tert-butanol/water mixture.

  • Combine the filtrate and washings, and adjust the pH to 12.2 with 50% aqueous sodium hydroxide.

  • Extract the aqueous solution twice with toluene.

  • Combine the toluene layers, wash with water, and then concentrate under vacuum.

  • Add isopropanol to the concentrated solution and slowly adjust the pH to 3.8 with concentrated hydrochloric acid.

  • Cool the resulting slurry to 0°C and stir for 45 minutes.

  • Filter the precipitate, wash with cold isopropanol, and dry under vacuum at 40°C to obtain 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.

Table of Reaction Parameters
ParameterRecommended Value/RangeReference(s)
Reactants
3-chloro-1,2-benzisothiazole1 equivalent[1]
Anhydrous Piperazine~5 equivalents[1]
Solvent
Initial Reactiontert-Butanol[1]
ExtractionToluene[1]
PrecipitationIsopropanol[1]
Reaction Conditions
Initial Temperature100°C[1]
Exotherm Temperature112-118°C[1]
Reflux Temperature~121°C[1]
Reaction Time24 hours[1]
Work-up Conditions
pH for Extraction12.2[1]
pH for Precipitation3.8[1]
Precipitation Temperature0°C[1]

References

Technical Support Center: 3-Piperazinobenzisothiazole Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 3-Piperazinobenzisothiazole hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is the yield of my this compound synthesis unexpectedly low?

Low yields can stem from several factors. Consider the following possibilities:

  • Incomplete Reaction: The reaction between 3-chloro-1,2-benzisothiazole and piperazine may not have gone to completion. Verify your reaction time and temperature. A common protocol involves refluxing at 121°C for 24 hours.[1][2] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to ensure all the starting material has been consumed.[1]

  • Suboptimal Temperature: The reaction temperature is critical. Temperatures below 70°C can lead to a slow reaction rate, while temperatures exceeding 150°C may promote the formation of side products, thereby reducing the yield of the desired product.[3]

  • Formation of Bis-substituted Byproduct: A common side reaction is the formation of 3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole, where the piperazine ring reacts with two molecules of 3-chloro-1,2-benzisothiazole. Using a significant excess of piperazine can help to minimize this bis-substitution.[4]

  • Losses During Workup and Purification: Significant amounts of the product can be lost during the extraction and crystallization steps. Ensure that the pH is carefully adjusted during the workup. The free base is extracted into an organic solvent like toluene after making the aqueous layer alkaline (pH ~12.2), and the hydrochloride salt is precipitated by acidifying with concentrated hydrochloric acid to a pH of approximately 3.8.[1] Washing the final product with cold isopropanol helps to minimize its solubility and thus, loss.[1]

2. My final product is off-white or yellowish, not the expected color. What could be the cause and how can I purify it?

The appearance of an off-white or yellowish solid is not uncommon.[1] This coloration can be due to residual impurities or side products from the reaction.

To achieve a higher purity and better color, consider the following purification steps:

  • Recrystallization: If the initial product is not of the desired purity, recrystallization from a suitable solvent can be effective.

  • Charcoal Treatment: During the workup process, after dissolving the extracted product in a suitable solvent, you can treat the solution with activated charcoal to remove colored impurities.

  • Thorough Washing: Ensure the filtered product is washed adequately with a cold solvent, such as isopropanol, to remove any soluble impurities clinging to the crystals.[1]

3. I am observing an unexpected spot on my TLC plate. What could it be?

An unexpected spot on the TLC plate could be one of several possibilities:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to the 3-chloro-1,2-benzisothiazole starting material.

  • Bis-substituted Byproduct: The formation of 3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole is a known side reaction.[4] This byproduct will appear as a separate spot on the TLC.

  • Other Impurities: Depending on the purity of your starting materials and the reaction conditions, other minor impurities could be present.

To identify the spots, you can run co-spots with your starting materials. If the byproduct is suspected, techniques like HPLC or LC-MS can be used for a more definitive identification.

4. How can I best monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material (3-chloro-1,2-benzisothiazole) on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product. The reaction is considered complete when the starting material spot is no longer visible.

Experimental Protocols

Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride[1][2]
  • Reaction Setup: In a dry round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser with a nitrogen inlet, combine anhydrous piperazine and tert-butanol.

  • Heating: Heat the mixture to 100°C in an oil bath under a nitrogen atmosphere.

  • Addition of Reactant: Dissolve 3-chloro-1,2-benzisothiazole in tert-butanol and add it dropwise to the heated piperazine solution over a period of 20 minutes. This slow addition helps to control the exothermic nature of the reaction, maintaining the temperature between 112-118°C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 121°C) and maintain for 24 hours.

  • Workup:

    • Cool the reaction mixture to 85°C and add water.

    • Filter the solution and wash the filter cake with a tert-butanol/water mixture.

    • Adjust the pH of the combined filtrate to 12.2 with 50% aqueous sodium hydroxide.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water, and concentrate under vacuum.

  • Precipitation of Hydrochloride Salt:

    • Add isopropanol to the concentrated toluene solution.

    • Slowly adjust the pH to 3.8 with concentrated hydrochloric acid to precipitate the product.

  • Isolation and Drying:

    • Cool the resulting slurry to 0°C and stir for 45 minutes.

    • Filter the solid, wash with cold isopropanol, and dry under vacuum at 40°C.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole

ParameterProtocol 1Protocol 2
Starting Material 3-chloro-1,2-benzisothiazole3-chloro-1,2-benzisothiazole
Reagent Anhydrous PiperazinePiperazine
Solvent tert-ButanolEthanol
Temperature 121°C (Reflux)80°C
Reaction Time 24 hours36 hours
Reported Yield 80% (as hydrochloride salt)85% (as free base)

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for this compound Synthesis A 1. Reaction Setup (Piperazine, t-BuOH) B 2. Heat to 100°C A->B C 3. Add 3-chloro-1,2-benzisothiazole in t-BuOH (112-118°C) B->C D 4. Reflux at 121°C for 24h C->D E 5. TLC Monitoring D->E E->D Incomplete F 6. Workup (Cool, Add H2O, Filter) E->F Complete G 7. Basify to pH 12.2 (50% NaOH) F->G H 8. Toluene Extraction G->H I 9. Concentrate & Add IPA H->I J 10. Acidify to pH 3.8 (Conc. HCl) I->J K 11. Cool, Filter & Wash (Cold IPA) J->K L 12. Dry under Vacuum K->L G Troubleshooting Logic for Low Yield A Low Yield Observed B Check TLC for Starting Material A->B C Starting Material Present? B->C D Reaction Incomplete - Increase reaction time - Check temperature C->D Yes E Check for Byproducts (e.g., bis-substituted) C->E No F Byproduct Observed? E->F G Optimize Stoichiometry (Increase Piperazine excess) F->G Yes H Review Workup Procedure - pH adjustments - Extraction efficiency - Washing losses F->H No

References

How to store and handle 3-Piperazinobenzisothiazole hydrochloride to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Piperazinobenzisothiazole Hydrochloride

This technical support center provides guidance on the proper storage, handling, and stability testing of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend refrigeration at 2-8°C, while others suggest storage at room temperature (10-25°C).[3][4] For optimal stability, especially for long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.[3] The compound should also be protected from light.

Q2: What are the key handling precautions for this compound?

A2: this compound is harmful if swallowed and may cause skin and eye irritation.[1][3][5] It is crucial to handle this compound in a well-ventilated area or under a chemical fume hood.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to avoid contact with skin and eyes.[1][2][3] Avoid generating dust when handling the solid form.[3] After handling, wash hands thoroughly.[1][2]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar functional groups (piperazine and benzisothiazole) are susceptible to degradation through several mechanisms:

  • Hydrolysis: The molecule may be susceptible to hydrolysis under acidic or basic conditions. The benzisothiazole ring or the piperazine linkage could be affected.

  • Oxidation: The sulfur and nitrogen atoms in the molecule are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule.

  • Thermal Degradation: High temperatures can cause decomposition of the compound.[2] Hazardous decomposition products under fire conditions include nitrogen oxides, carbon oxides, sulfur oxides, and hydrogen chloride.[1]

Q4: How can I assess the stability of my this compound sample?

A4: Stability can be assessed through forced degradation studies, which involve subjecting the compound to harsh conditions to accelerate its decomposition.[4][6][7] These studies help identify potential degradation products and establish a stability-indicating analytical method. The protocol typically involves exposing the compound to acidic, basic, oxidative, photolytic, and thermal stress conditions. The extent of degradation is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Problem: I am observing unexpected peaks in my HPLC analysis of a solution containing this compound.

  • Possible Cause 1: Degradation due to improper storage or handling.

    • Solution: Review the storage and handling procedures. Was the compound exposed to light, air, or moisture for extended periods? Ensure the compound is stored in a tightly sealed container, protected from light, and under an inert atmosphere if possible.

  • Possible Cause 2: Degradation in the analytical solvent.

    • Solution: The stability of this compound in the chosen solvent may be limited. Prepare fresh solutions for analysis and analyze them promptly. Consider evaluating the stability of the compound in different solvents to find a more suitable one.

  • Possible Cause 3: Interaction with excipients or other components in a formulation.

    • Solution: If working with a formulation, excipients can sometimes promote degradation.[7] Conduct compatibility studies by analyzing binary mixtures of the active pharmaceutical ingredient (API) and each excipient.

Problem: My solid this compound has changed color or appearance.

  • Possible Cause: Degradation due to exposure to light or air.

    • Solution: Discoloration can be a sign of chemical degradation. It is recommended to use a fresh, properly stored batch of the compound for experiments where purity is critical. To prevent this in the future, store the compound in an amber vial or a light-blocking container, and consider storing it under an inert gas.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C or 10-25°C[1][3][4]To minimize thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[3]To prevent oxidation.
Light Protect from lightTo prevent photolytic degradation.
Moisture Store in a dry placeTo prevent hydrolysis.
Container Tightly sealedTo prevent exposure to air and moisture.[1][2]

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol outlines the conditions for stress testing to identify potential degradation products and pathways for this compound. A stability-indicating analytical method, such as HPLC, should be used to quantify the parent compound and detect degradation products.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[8]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH before analysis.[6][9]

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl before analysis.[6][9]

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze the solution directly.[9]

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark at the same temperature.

  • Thermal Degradation (Solid State):

    • Place the solid compound in an oven at 70°C for 48 hours.

    • After exposure, allow the sample to cool to room temperature before preparing a solution for analysis.

  • Thermal Degradation (Solution State):

    • Heat the stock solution at 70°C for 48 hours, protected from light.

    • Cool the solution to room temperature before analysis.

3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

Visualizations

G Logical Workflow for Handling and Stability Assessment cluster_0 Compound Receipt and Storage cluster_1 Experimental Use cluster_2 Stability Assessment Receipt Receive Compound Storage Store at 2-8°C or 10-25°C Protect from Light, Air, Moisture (Inert Atmosphere Recommended) Receipt->Storage Handling Handle with PPE (Gloves, Goggles, Lab Coat) in a well-ventilated area Storage->Handling SolutionPrep Prepare Fresh Solutions for Experiments Handling->SolutionPrep Analysis Analyze via Stability-Indicating HPLC Method SolutionPrep->Analysis If stability issues arise ForcedDeg Perform Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) ForcedDeg->Analysis Data Identify Degradation Products and Pathways Analysis->Data G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Compound 3-Piperazinobenzisothiazole Hydrochloride Acid Acidic Conditions (H+) Compound->Acid Base Basic Conditions (OH-) Compound->Base OxidizingAgent Oxidizing Agents (e.g., H2O2) Compound->OxidizingAgent Light UV/Visible Light Compound->Light DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts OxidizingAgent->DegradationProducts Light->DegradationProducts

References

Navigating Solubility Hurdles with 3-Piperazinobenzisothiazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals working with 3-Piperazinobenzisothiazole hydrochloride now have a dedicated technical support resource to address common solubility challenges. This comprehensive guide, presented in a user-friendly question-and-answer format, provides practical troubleshooting strategies, detailed experimental protocols, and critical data to facilitate smoother experimental workflows.

This compound is a key intermediate in the synthesis of important atypical antipsychotics such as Ziprasidone and Lurasidone.[1] However, its solubility characteristics can often present a bottleneck in research and development. This technical support center aims to provide clear and actionable solutions to these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an off-white to yellow crystalline powder. While it is known to be soluble in methanol, it generally exhibits low solubility in aqueous solutions. Its behavior is similar to other poorly water-soluble hydrochloride salts of active pharmaceutical ingredients (APIs). The piperazine moiety can be protonated, and its solubility is therefore pH-dependent.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the initial steps I should take?

A2: When encountering poor solubility in aqueous buffers, consider the following initial steps:

  • pH Adjustment: The solubility of compounds containing a piperazine ring is often influenced by pH.[2] Try adjusting the pH of your buffer. For a hydrochloride salt, lowering the pH can sometimes improve solubility, but the optimal pH should be determined empirically.

  • Gentle Heating: Warming the solution gently (e.g., to 37-40°C) can aid dissolution. However, be cautious and monitor for any signs of compound degradation.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance the dissolution rate.

Q3: What organic solvents can be used to dissolve this compound?

A3: For non-aqueous or stock solutions, several organic solvents can be effective. Based on data for the closely related compound, Ziprasidone hydrochloride, the following solvents are recommended for initial testing:

  • Dimethyl Sulfoxide (DMSO): This is a strong polar aprotic solvent that is effective for dissolving many poorly soluble compounds.[3][4]

  • Dimethylformamide (DMF) / Dimethylacetamide (DMA): These are also effective polar aprotic solvents.

  • Methanol: This polar protic solvent has been reported to solubilize the free base form of the compound and can be effective for the hydrochloride salt as well.[5]

It is crucial to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay system.

Q4: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A4: This is a common issue known as "crashing out." Here are some strategies to mitigate this:

  • Lower Stock Concentration: Prepare a more dilute stock solution in DMSO.

  • Stepwise Dilution: Instead of a single large dilution, add the stock solution to the aqueous buffer in smaller aliquots while vortexing or stirring.

  • Use of Co-solvents: Incorporate a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final aqueous medium to increase the overall solvent capacity.

  • Formulation with Excipients: For in vivo studies, consider formulating the compound with solubility-enhancing excipients such as cyclodextrins or surfactants.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in water or buffer. Low intrinsic aqueous solubility.Attempt dissolution in a small amount of DMSO or methanol first, then dilute into the aqueous medium. Adjust the pH of the aqueous buffer.
A cloudy solution or suspension is formed. Incomplete dissolution or formation of fine particulates.Increase sonication time and/or gently heat the solution. Filter the solution through a 0.22 µm filter if particulates persist and the application allows.
Compound precipitates upon cooling after heating to dissolve. The solution was supersaturated at the higher temperature.Prepare a less concentrated solution. Maintain the solution at a slightly elevated temperature if the experimental setup allows.
Inconsistent results between experiments. Variability in solution preparation leading to different effective concentrations.Standardize the solubilization protocol. Always prepare fresh solutions before each experiment and ensure complete dissolution.

Quantitative Solubility Data

SolventApproximate Solubility (% w/v)
DMF/DMA/DMSO1.5%[6]
Methanol1.5%[6]
Acetone<1%[6]
WaterVery low (practically insoluble)[7]

This data is for Ziprasidone hydrochloride monohydrate and should be used as a guideline for this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization in Aqueous Buffer using a Co-solvent Approach
  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL) as described in Protocol 1.

  • In a separate tube, prepare the desired aqueous buffer.

  • To the aqueous buffer, add an appropriate amount of a co-solvent such as ethanol or PEG 400. The final concentration of the co-solvent should be optimized for your specific experiment (typically 1-10%).

  • While vortexing the buffer/co-solvent mixture, slowly add the DMSO stock solution to achieve the final desired concentration of the compound.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Visualizing Experimental and Biological Contexts

To aid researchers, the following diagrams illustrate a typical workflow for addressing solubility challenges and a hypothetical signaling pathway relevant to the end-products synthesized from this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start: Poorly Soluble Compound aqueous Attempt Dissolution in Aqueous Buffer start->aqueous is_soluble_aq Is it Soluble? aqueous->is_soluble_aq organic Prepare Stock in Organic Solvent (e.g., DMSO) is_soluble_aq->organic No success Soluble Solution for Experiment is_soluble_aq->success Yes dilute Dilute Stock into Aqueous Buffer organic->dilute is_soluble_dil Does it Precipitate? dilute->is_soluble_dil optimize Optimize Dilution: - Lower Stock Conc. - Stepwise Addition - Use Co-solvents is_soluble_dil->optimize Yes is_soluble_dil->success No optimize->dilute fail Consider Advanced Formulation (e.g., Cyclodextrins) optimize->fail

Caption: A workflow diagram for troubleshooting the solubility of this compound.

G cluster_pathway Hypothetical Signaling Pathway of Final Antipsychotic Drug drug Antipsychotic Drug (e.g., Ziprasidone) d2r Dopamine D2 Receptor drug->d2r Antagonist ht2ar Serotonin 5-HT2A Receptor drug->ht2ar Antagonist ac Adenylyl Cyclase d2r->ac Inhibition plc Phospholipase C ht2ar->plc Activation camp cAMP ac->camp pka Protein Kinase A camp->pka downstream Modulation of Neuronal Excitability (Therapeutic Effect) pka->downstream ip3_dag IP3 / DAG plc->ip3_dag ca Ca2+ Release ip3_dag->ca ca->downstream

Caption: A simplified diagram of potential signaling pathways affected by antipsychotics derived from the intermediate.

References

Technical Support Center: Synthesis of 3-Piperazinobenzisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-Piperazinobenzisothiazole hydrochloride. The information is presented in a clear question-and-answer format to directly resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common side-reaction product in the synthesis of this compound?

A1: The most prevalent side-reaction product is the N,N'-bis-substituted piperazine, 1,4-bis(benzo[d]isothiazol-3-yl)piperazine . This impurity arises when a second molecule of 3-chloro-1,2-benzisothiazole reacts with the newly formed 3-Piperazinobenzisothiazole.

Q2: What other potential side-reactions should I be aware of?

A2: While N,N'-bis-substitution is the primary concern, other potential side-reactions include:

  • Thermal Degradation of Piperazine: At elevated temperatures (typically above 150°C), piperazine can undergo thermal degradation, leading to the formation of various byproducts such as N-formylpiperazine, N-(2-aminoethyl)piperazine, and other complex amines and amides.[1][2]

  • Hydrolysis of the Starting Material: If water is present in the reaction mixture, the starting material, 3-chloro-1,2-benzisothiazole, can potentially hydrolyze, although this is less common under typical anhydrous reaction conditions.

  • Thiol By-product Formation: In some instances, the reaction can generate thiol by-products.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for monitoring the reaction progress and quantifying the formation of the desired product and impurities. Thin-Layer Chromatography (TLC) can also be used for qualitative in-process checks.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis.

Issue 1: Low Yield of this compound and Significant Formation of the Bis-Substituted Impurity

Symptoms:

  • HPLC analysis of the crude reaction mixture shows a significant peak corresponding to 1,4-bis(benzo[d]isothiazol-3-yl)piperazine.

  • The isolated yield of the desired product is lower than expected.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Inadequate Molar Ratio of Piperazine A low excess of piperazine increases the probability of the mono-substituted product reacting with another molecule of 3-chloro-1,2-benzisothiazole.Use a significant molar excess of piperazine, typically 5 to 10 equivalents, relative to 3-chloro-1,2-benzisothiazole. This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.
High Reaction Temperature Elevated temperatures can increase the rate of the second substitution reaction, leading to a higher proportion of the bis-substituted byproduct. Reaction temperatures exceeding 150°C can also lead to piperazine degradation.Maintain the reaction temperature within the optimal range of 100-120°C. Careful temperature control is crucial for selectivity.
Rapid Addition of 3-chloro-1,2-benzisothiazole A high local concentration of the electrophile can promote the formation of the bis-substituted product.Add the solution of 3-chloro-1,2-benzisothiazole to the heated piperazine mixture slowly and dropwise. This maintains a low concentration of the electrophile throughout the reaction.
Issue 2: Incomplete Reaction

Symptoms:

  • HPLC or TLC analysis shows a significant amount of unreacted 3-chloro-1,2-benzisothiazole remaining in the reaction mixture even after the recommended reaction time.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Insufficient Reaction Time or Temperature The reaction may not have had enough time or thermal energy to proceed to completion.Ensure the reaction is maintained at the recommended temperature (100-120°C) for a sufficient duration (typically 24 hours). Monitor the reaction progress by HPLC or TLC and continue heating until the starting material is consumed.
Poor Quality of Reagents Impurities in the piperazine or 3-chloro-1,2-benzisothiazole can inhibit the reaction. Moisture in the piperazine can also be detrimental.Use high-purity, anhydrous piperazine and freshly sourced or purified 3-chloro-1,2-benzisothiazole.
Inadequate Mixing Poor agitation can lead to localized concentration gradients and incomplete reaction.Ensure efficient mechanical stirring throughout the reaction to maintain a homogeneous mixture.

Experimental Protocols

Optimized Synthesis of this compound to Minimize Bis-Substitution

This protocol is designed to maximize the yield of the mono-substituted product while minimizing the formation of the 1,4-bis(benzo[d]isothiazol-3-yl)piperazine impurity.

Materials:

  • 3-chloro-1,2-benzisothiazole (1 equivalent)

  • Anhydrous Piperazine (5-10 equivalents)

  • tert-Butanol (solvent)

  • Toluene (extraction solvent)

  • Isopropanol (precipitation solvent)

  • Concentrated Hydrochloric Acid

  • 50% Aqueous Sodium Hydroxide

  • Water

Procedure:

  • In a dry round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add anhydrous piperazine and a small amount of tert-butanol.

  • Heat the mixture to 100°C under a nitrogen atmosphere.

  • Dissolve 3-chloro-1,2-benzisothiazole in tert-butanol and add it to the dropping funnel.

  • Slowly add the 3-chloro-1,2-benzisothiazole solution to the heated piperazine mixture over a period of at least 20 minutes, maintaining the reaction temperature between 110-120°C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 121°C) and maintain for 24 hours.

  • Monitor the reaction by TLC or HPLC until the 3-chloro-1,2-benzisothiazole is consumed.

  • Cool the reaction mixture to approximately 85°C and add water.

  • Adjust the pH of the aqueous solution to >12 with 50% aqueous sodium hydroxide.

  • Extract the aqueous layer with toluene.

  • Wash the combined toluene layers with water.

  • Concentrate the toluene solution under reduced pressure.

  • Add isopropanol to the concentrated residue.

  • Slowly add concentrated hydrochloric acid to adjust the pH to approximately 3.8 to precipitate the hydrochloride salt.

  • Cool the slurry to 0°C and stir for 45 minutes.

  • Filter the precipitate, wash with cold isopropanol, and dry under vacuum.

HPLC Method for Analysis of 3-Piperazinobenzisothiazole and 1,4-bis(benzo[d]isothiazol-3-yl)piperazine

This method can be used for in-process monitoring and final product purity assessment.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run. A typical gradient might be: 0-5 min: 90% A, 10% B; 5-25 min: linear gradient to 10% A, 90% B; 25-30 min: hold at 10% A, 90% B; 30-35 min: return to 90% A, 10% B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the reaction mixture or final product in a suitable diluent (e.g., a mixture of water and acetonitrile).

Expected Elution Order: 3-Piperazinobenzisothiazole will elute before the more nonpolar 1,4-bis(benzo[d]isothiazol-3-yl)piperazine.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_purification Purification cluster_final_product Final Product 3-Chloro-1,2-benzisothiazole 3-Chloro-1,2-benzisothiazole Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 3-Chloro-1,2-benzisothiazole->Nucleophilic Aromatic Substitution Piperazine (excess) Piperazine (excess) Piperazine (excess)->Nucleophilic Aromatic Substitution 3-Piperazinobenzisothiazole (Crude) 3-Piperazinobenzisothiazole (Crude) Nucleophilic Aromatic Substitution->3-Piperazinobenzisothiazole (Crude) Acidification & Precipitation Acidification & Precipitation 3-Piperazinobenzisothiazole (Crude)->Acidification & Precipitation 3-Piperazinobenzisothiazole HCl 3-Piperazinobenzisothiazole HCl Acidification & Precipitation->3-Piperazinobenzisothiazole HCl

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_analysis Analysis cluster_issues Identified Issues cluster_solutions Solutions start Low Yield or Impure Product check_hplc Analyze by HPLC start->check_hplc bis_substituted High Bis-Substitution check_hplc->bis_substituted Peak for bis-substituted impurity is high incomplete_rxn Incomplete Reaction check_hplc->incomplete_rxn Starting material peak is high other_impurities Other Impurities check_hplc->other_impurities Unexpected peaks observed sol_bis Increase Piperazine Excess Lower Temperature Slow Addition bis_substituted->sol_bis sol_incomplete Increase Reaction Time/Temp Check Reagent Quality incomplete_rxn->sol_incomplete sol_other Optimize Purification Characterize Impurity other_impurities->sol_other

Caption: Troubleshooting logic for synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Analysis of 3-Piperazinobenzisothiazole Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and accurate analysis of pharmaceutical intermediates are paramount. This guide provides a comparative overview of the 3-Piperazinobenzisothiazole hydrochloride reference standard, a key intermediate in the synthesis of antipsychotic agents such as Ziprasidone and Lurasidone.[1] We will explore its analytical methodologies, compare its performance with alternative techniques, and provide detailed experimental protocols.

Performance Comparison of Analytical Methods

The primary method for the analysis of this compound is High-Performance Liquid Chromatography (HPLC), valued for its high resolution and quantitative accuracy.[2] However, other chromatographic techniques can also be employed. Below is a comparison of typical performance characteristics of different analytical methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Capillary Electrophoresis (CE)
Purity Determination (%) > 99.595 - 99> 99
Limit of Detection (LOD) 0.01 µg/mL0.5 µ g/spot 0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL1.5 µ g/spot 0.15 µg/mL
Precision (RSD%) < 1.05 - 10< 2.0
Analysis Time 15 - 30 min30 - 60 min10 - 25 min
Resolution HighLow to ModerateVery High

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This section details a representative HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Heptafluorobutyric acid (HFBA)

  • Deionized water

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% HFBA in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of methanol and water to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same diluent and at a similar concentration.

4. System Suitability:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Repeatability (RSD% for 6 injections): ≤ 2.0%

The following diagram illustrates the workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (100 µg/mL) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_system prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->hplc_system system_suitability System Suitability Test hplc_system->system_suitability inject_samples Inject Standard & Samples system_suitability->inject_samples acquire_data Data Acquisition inject_samples->acquire_data process_data Chromatogram Integration & Purity Calculation acquire_data->process_data

Workflow for HPLC Analysis of this compound

Signaling Pathway Context

This compound is a crucial precursor for atypical antipsychotics like Ziprasidone. These drugs primarily exert their therapeutic effects by modulating dopaminergic and serotonergic pathways in the central nervous system. The diagram below provides a simplified overview of the interaction of a Ziprasidone-like drug with key neurotransmitter receptors.

Signaling_Pathway cluster_precursor Synthesis cluster_drug Active Pharmaceutical Ingredient cluster_receptors Receptor Interaction cluster_effects Therapeutic Effects precursor 3-Piperazinobenzisothiazole hydrochloride drug Atypical Antipsychotic (e.g., Ziprasidone) precursor->drug Chemical Synthesis d2 Dopamine D2 Receptor drug->d2 Antagonist ht2a Serotonin 5-HT2A Receptor drug->ht2a Antagonist ht1a Serotonin 5-HT1A Receptor drug->ht1a Agonist antipsychotic Reduction of Psychotic Symptoms d2->antipsychotic ht2a->antipsychotic mood Mood Stabilization ht1a->mood

Simplified Drug Action Pathway

References

Purity Analysis of 3-Piperazinobenzisothiazole Hydrochloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in guaranteeing the safety and efficacy of therapeutic products. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other key analytical techniques for the purity determination of 3-Piperazinobenzisothiazole hydrochloride, a vital intermediate in the synthesis of antipsychotic drugs such as Ziprasidone.[1][2] The following sections detail the experimental protocols and present supporting data for quantitative NMR (qNMR), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC).

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity assessment depends on various factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of qNMR, HPLC, MS, and DSC for the purity analysis of this compound.

Parameter Quantitative NMR (qNMR) HPLC-UV Mass Spectrometry (MS) Differential Scanning Calorimetry (DSC)
Principle Signal intensity is directly proportional to the number of nuclei.[3]Separation based on polarity, with UV detection.[4]Separation based on mass-to-charge ratio.[5]Measurement of heat flow during melting.[6]
Primary Use Absolute purity determination, structural elucidation of impurities.[7][8]Quantitative analysis of known impurities, routine quality control.[4]Identification of unknown impurities, trace analysis.[5]Purity assessment of highly crystalline substances.[6][9]
Typical Purity Range 95-100%90-100%N/A (for identification)>98.5%
Limit of Quantification (LOQ) ~0.1%0.01% - 0.1%ppm to ppb level~0.1 mol%
Sample Throughput ModerateHighModerateLow
Reference Standard Internal standard of known purity required.[10][11]Requires reference standards for each impurity to be quantified.[4]Not required for identification.Not required.[6]
Strengths Absolute quantitation without a specific reference standard for the analyte, provides structural information.[3][12]High sensitivity and resolution for separating complex mixtures.[4]High specificity and sensitivity for impurity identification.[5]Fast, requires small sample amount, provides information on solid-state properties.[6]
Limitations Lower sensitivity than chromatographic methods, potential for signal overlap.Requires development of specific methods, co-elution can lead to inaccurate results.Quantification can be challenging, matrix effects can suppress ion signals.Only applicable to crystalline materials that do not decompose upon melting.[9]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific laboratory conditions and instrumentation.

Quantitative ¹H-NMR Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified to >99.5% purity)

  • Deuterated Solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a clean, dry vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery. A typical D1 is 30 seconds.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[13]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:[12]

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify impurities in this compound.

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Buffer (e.g., phosphate buffer)

  • Reference standards for known impurities (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and phosphate buffer.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard and any available impurity standards.

    • Prepare a sample solution of the test material at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with acetonitrile and water with a buffer.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 239 nm[4]

    • Column Temperature: 30 °C

  • Data Analysis:

    • Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standards.

    • For unknown impurities, use area normalization to estimate their percentage.

Mass Spectrometry (MS)

Objective: To identify the structure of unknown impurities in this compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

Procedure:

  • Sample Analysis: Analyze the sample using the HPLC method described above, with the eluent directed into the mass spectrometer.

  • Mass Spectral Data Acquisition:

    • Acquire mass spectra in both positive and negative ion modes.

    • Perform fragmentation (MS/MS) experiments on the impurity peaks to obtain structural information.

  • Data Analysis:

    • Determine the accurate mass of the impurity to propose a molecular formula.

    • Interpret the fragmentation pattern to elucidate the structure of the impurity.

Differential Scanning Calorimetry (DSC)

Objective: To assess the purity of crystalline this compound.

Instrumentation: Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • DSC Analysis:

    • Heat the sample at a slow, constant rate (e.g., 0.5 to 2 °C/min) under a nitrogen atmosphere.[14]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the melting point and the enthalpy of fusion from the resulting thermogram.

    • Calculate the purity using the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[6] The instrument's software typically performs this calculation automatically.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for purity analysis using the described techniques.

experimental_workflow cluster_qnmr qNMR Purity Analysis cluster_hplc HPLC Impurity Profiling weigh_sample_qnmr Weigh Sample & Internal Standard dissolve_qnmr Dissolve in Deuterated Solvent weigh_sample_qnmr->dissolve_qnmr acquire_spectrum Acquire ¹H NMR Spectrum dissolve_qnmr->acquire_spectrum process_data_qnmr Process Data & Integrate acquire_spectrum->process_data_qnmr calculate_purity_qnmr Calculate Purity process_data_qnmr->calculate_purity_qnmr prepare_mobile_phase Prepare Mobile Phase inject_hplc Inject into HPLC prepare_mobile_phase->inject_hplc prepare_solutions Prepare Sample & Standard Solutions prepare_solutions->inject_hplc detect_uv UV Detection inject_hplc->detect_uv quantify_impurities Quantify Impurities detect_uv->quantify_impurities

Caption: Experimental workflow for qNMR and HPLC analysis.

analytical_comparison_logic cluster_methods Purity Analysis Methods main_compound 3-Piperazinobenzisothiazole Hydrochloride qnmr qNMR main_compound->qnmr Absolute Purity hplc HPLC main_compound->hplc Impurity Separation dsc DSC main_compound->dsc Crystalline Purity result_qnmr result_qnmr qnmr->result_qnmr Purity (%) ms MS hplc->ms Impurity Identification result_hplc result_hplc hplc->result_hplc Impurity Profile result_ms result_ms ms->result_ms Impurity Structure result_dsc result_dsc dsc->result_dsc Mol% Purity

References

Comparative Mass Spectrometry Analysis of 3-Piperazinobenzisothiazole Hydrochloride and Structurally Related Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometry analysis of 3-Piperazinobenzisothiazole hydrochloride, with a comparative assessment against key precursors of other antipsychotic medications.

This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, a key intermediate in the synthesis of the atypical antipsychotic drug Ziprasidone. For contextual analysis and to highlight the nuances of mass spectrometry in pharmaceutical development, its fragmentation pattern is compared with two other significant precursors: 3-(1-Piperazinyl)-1,2-benzisothiazole (the free base of the target analyte) and 1-(2,3-dichlorophenyl)piperazine, a precursor for the antipsychotic Aripiprazole.

Comparative Analysis of Mass Spectrometric Data

The following table summarizes the key mass spectrometric data for this compound and its selected alternatives. This data is crucial for method development, impurity profiling, and metabolite identification in drug discovery and development.

CompoundChemical FormulaMolecular Weight ( g/mol )Parent Ion (m/z) [M+H]⁺Major Fragment Ions (m/z)
This compound C₁₁H₁₄ClN₃S255.77220.09176.05, 149.04, 135.03, 87.08
3-(1-Piperazinyl)-1,2-benzisothiazole C₁₁H₁₃N₃S219.31[1][2]220.09176.05, 149.04, 135.03, 87.08
1-(2,3-Dichlorophenyl)piperazine C₁₀H₁₂Cl₂N₂231.12[3]231.04187.00, 159.98, 145.97, 87.08

Proposed Fragmentation Pathway of 3-Piperazinobenzisothiazole

The fragmentation of 3-Piperazinobenzisothiazole is primarily driven by the lability of the piperazine ring and the bond connecting it to the benzisothiazole moiety. The protonated molecule [M+H]⁺ at m/z 220.09 likely undergoes fragmentation through several key pathways.

Fragmentation_of_3-Piperazinobenzisothiazole Proposed ESI-MS/MS Fragmentation of 3-(1-Piperazinyl)-1,2-benzisothiazole parent [C11H14N3S]+ m/z = 220.09 frag1 [C9H7N2S]+ m/z = 176.05 parent->frag1 - C2H6N2 frag4 [C4H9N2]+ m/z = 87.08 parent->frag4 - C7H5NS frag2 [C8H5S]+ m/z = 149.04 frag1->frag2 - HCN frag3 [C7H5NS]+ m/z = 135.03 frag1->frag3 - C2H2 loss1 - C2H4N loss2 - HCN loss3 - C2H2 loss4 - C7H5NS

Caption: Proposed fragmentation pathway of protonated 3-(1-Piperazinyl)-1,2-benzisothiazole.

Experimental Protocols

A generalized experimental protocol for the analysis of these compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol can be adapted and optimized for specific instrumentation and analytical requirements.

1. Sample Preparation:

  • Standard solutions of this compound, 3-(1-Piperazinyl)-1,2-benzisothiazole, and 1-(2,3-dichlorophenyl)piperazine are prepared in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working solutions are prepared by diluting the stock solutions with the initial mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for these nitrogen-containing compounds.

  • Scan Mode: Full scan MS to identify the parent ions, followed by product ion scans (MS/MS) to obtain fragmentation patterns. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped or optimized for each specific transition.

Comparative Analysis Workflow

The logical workflow for a comparative mass spectrometry analysis is depicted in the following diagram. This workflow ensures a systematic approach from sample preparation to data interpretation and comparison.

Comparative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Comparison std_prep Prepare Standard Solutions (Target & Alternatives) work_sol Create Working Solutions & Calibration Curve Points std_prep->work_sol lc_sep Liquid Chromatographic Separation work_sol->lc_sep ms_detect Mass Spectrometric Detection (Full Scan & MS/MS) lc_sep->ms_detect data_acq Data Acquisition & Peak Integration ms_detect->data_acq frag_id Identify Parent & Fragment Ions data_acq->frag_id comp_table Construct Comparative Data Table frag_id->comp_table pathway Propose Fragmentation Pathways frag_id->pathway final_report Generate Comparison Guide comp_table->final_report pathway->final_report

Caption: A logical workflow for the comparative mass spectrometry analysis of pharmaceutical compounds.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its comparison with relevant precursors. The provided data and protocols should serve as a valuable resource for researchers in the pharmaceutical industry.

References

A Comparative Guide to the Synthesis of 3-Piperazinobenzisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 3-Piperazinobenzisothiazole hydrochloride is a critical building block in the manufacture of antipsychotic drugs such as Ziprasidone and Lurasidone.[1] This guide provides a detailed comparison of the primary synthetic routes to this important compound, supported by experimental data and protocols to inform laboratory and industrial-scale production decisions.

Performance Comparison of Synthesis Routes

Two principal synthetic routes for this compound have been identified in the literature. The most prevalent method involves the nucleophilic substitution of 3-chloro-1,2-benzisothiazole with piperazine. An alternative approach begins with 2-cyanobenzenesulfenyl chloride and piperazine. The following table summarizes the key quantitative data for these routes, offering a clear comparison to guide synthetic strategy.

ParameterRoute 1: From 3-Chloro-1,2-benzisothiazoleRoute 2: From 2-Cyanobenzenesulfenyl Chloride
Starting Materials 3-Chloro-1,2-benzisothiazole, Piperazine2-Cyanobenzenesulfenyl Chloride, Piperazine
Key Reagents/Solvents tert-Butanol, Toluene, Isopropanol, HCl[2]Isopropanol, Toluene, HCl[3]
Reaction Temperature 100-121°C[2]~130°C
Reaction Time 24 hours[2]4 hours
Reported Yield ~80%[2][3]~75-91%
Purity High (recrystallized solid)High (recrystallized solid)

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on procedures reported in scientific literature and patents.

Route 1: Synthesis from 3-Chloro-1,2-benzisothiazole and Piperazine

This route is the most commonly cited method for the preparation of this compound.

Experimental Procedure:

  • Anhydrous piperazine (0.57 mol) and tert-butanol (10 mL) are combined in a round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser under a nitrogen atmosphere. The mixture is heated to 100°C.

  • A solution of 3-chloro-1,2-benzisothiazole (0.11 mol) in tert-butanol (10 mL) is added dropwise over 20 minutes, maintaining the reaction temperature between 112-118°C.

  • The reaction mixture is then heated to reflux (121°C) for 24 hours. Reaction completion is monitored by thin-layer chromatography.

  • After cooling to 85°C, water (120 mL) is added, and the solution is filtered. The filtrate's pH is adjusted to 12.2 with 50% aqueous sodium hydroxide.

  • The aqueous solution is extracted with toluene. The combined organic layers are washed with water and concentrated under vacuum.

  • Isopropanol is added to the concentrate, and the pH is adjusted to 3.8 with concentrated hydrochloric acid.

  • The resulting slurry is cooled to 0°C, stirred for 45 minutes, and then filtered.

  • The collected solid is washed with cold isopropanol and dried under vacuum to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid with a reported yield of 80%.[2][3]

Route 2: Synthesis from 2-Cyanobenzenesulfenyl Chloride and Piperazine

This alternative route offers a potentially higher yield, though it involves a different set of starting materials.

Experimental Procedure:

  • Piperazine (1.00 mol) and chlorobenzene are placed in a flask and heated to approximately 130°C.

  • 2-Cyanobenzenesulfenyl chloride (0.25 mol) is added dropwise to the molten mixture over 1 hour while stirring.

  • The reaction is stirred for an additional 4 hours to ensure completion.

  • Excess piperazine is removed by washing with water.

  • The reaction mixture is acidified with hydrochloric acid, and the aqueous layer is extracted.

  • The aqueous layer is then made alkaline with aqueous sodium hydroxide to precipitate the product.

  • The crystalline product, 3-(1-piperazinyl)-1,2-benzisothiazole, is collected. The reported yield is 74.7%.

Synthesis of Key Intermediates

The availability and synthesis of the starting materials are crucial considerations. The synthesis of 3-chloro-1,2-benzisothiazole, the key intermediate for Route 1, is well-documented.

Synthesis of 3-Chloro-1,2-benzisothiazole

Experimental Procedure:

  • 1,2-benzisothiazol-3-one (0.5 mol), N,N-dimethylformamide (0.75 mol), and chlorobenzene (100.0 g) are added to a flask and heated to 70-80°C.

  • Thionyl chloride (0.6 mol) is added dropwise over 1 hour.

  • The reaction is stirred for 8 hours at the same temperature.

  • The solvent and unreacted thionyl chloride are removed under reduced pressure.

  • The crude product is purified by vacuum distillation to give 3-chloro-1,2-benzisothiazole with a reported yield of 90% and purity of 99.4%.[4]

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 3-Chloro-1,2-benzisothiazole reaction Nucleophilic Substitution (tert-Butanol, 121°C, 24h) start1->reaction start2 Piperazine start2->reaction workup Aqueous Work-up & Extraction with Toluene reaction->workup precipitation Precipitation with HCl in Isopropanol workup->precipitation product 3-Piperazinobenzisothiazole Hydrochloride precipitation->product Synthesis_Route_2 cluster_start_2 Starting Materials cluster_reaction_2 Reaction cluster_workup_2 Work-up & Purification cluster_product_2 Final Product start3 2-Cyanobenzenesulfenyl Chloride reaction2 Reaction in Chlorobenzene (~130°C, 4h) start3->reaction2 start4 Piperazine start4->reaction2 workup2 Aqueous Work-up & Acid-Base Extraction reaction2->workup2 precipitation2 Crystallization workup2->precipitation2 product2 3-Piperazinobenzisothiazole Hydrochloride precipitation2->product2 Intermediate_Synthesis cluster_start_3 Starting Material cluster_reaction_3 Chlorination cluster_workup_3 Purification cluster_product_3 Intermediate start5 1,2-Benzisothiazol-3-one reaction3 Reaction with Thionyl Chloride (DMF, Chlorobenzene, 70-80°C, 8h) start5->reaction3 purification Vacuum Distillation reaction3->purification product3 3-Chloro-1,2-benzisothiazole purification->product3

References

Comparative Guide to Analytical Method Validation for 3-Piperazinobenzisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the validation of 3-Piperazinobenzisothiazole hydrochloride, a key intermediate in the synthesis of certain pharmaceutical compounds. The focus is on providing researchers, scientists, and drug development professionals with objective data to compare the performance of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, two common analytical techniques. The information presented is synthesized from established methodologies for related piperazine compounds.

Introduction to Analytical Method Validation

Analytical method validation is a critical process in pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the required precision and accuracy.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two widely used techniques for the analysis of pharmaceutical compounds. The following table summarizes a comparison of their typical performance characteristics for the analysis of a compound like this compound.

Table 1: Comparison of HPLC and UV-Visible Spectrophotometry for the Analysis of this compound

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Specificity High (can separate the analyte from impurities and degradation products)Lower (potential for interference from other UV-absorbing compounds)
Linearity (Correlation Coefficient) > 0.999[1][2]> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) Low (ng/mL to µg/mL range)[2]Higher (µg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL range)[2]Higher (µg/mL range)
Typical Application Purity testing, stability studies, quantitative analysis of active pharmaceutical ingredients (APIs) and formulations.Routine quantification in simple matrices, dissolution testing.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the validation of analytical methods using HPLC and UV-Visible Spectrophotometry.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation A Weighing of 3-Piperazinobenzisothiazole HCl Standard B Preparation of Stock Standard Solution A->B C Preparation of Working Standard Solutions (Calibration Curve) B->C F Injection of Standard and Sample Solutions C->F D Preparation of Sample Solution D->F E HPLC System Setup (Column, Mobile Phase, Flow Rate, Detector) G Chromatographic Separation E->G F->G H Data Acquisition (Peak Area/Height) G->H I Linearity Assessment H->I J Accuracy (% Recovery) H->J K Precision (Repeatability & Intermediate Precision) H->K L Specificity (Peak Purity) H->L M LOD & LOQ Determination H->M UV_Vis_Workflow cluster_prep_uv Sample and Standard Preparation cluster_uv_analysis UV-Vis Spectrophotometric Analysis cluster_validation_uv Method Validation A_uv Weighing of 3-Piperazinobenzisothiazole HCl Standard B_uv Preparation of Stock Standard Solution A_uv->B_uv C_uv Preparation of Working Standard Solutions (Calibration Curve) B_uv->C_uv F_uv Measurement of Absorbance of Standard and Sample Solutions at λmax C_uv->F_uv D_uv Preparation of Sample Solution D_uv->F_uv E_uv Spectrophotometer Setup (Wavelength Scan to Determine λmax) E_uv->F_uv G_uv Data Acquisition (Absorbance Values) F_uv->G_uv H_uv Linearity Assessment (Beer's Law Plot) G_uv->H_uv I_uv Accuracy (% Recovery) G_uv->I_uv J_uv Precision (Repeatability) G_uv->J_uv K_uv LOD & LOQ Determination G_uv->K_uv

References

A Comparative Guide to the Synthesis of 3-Piperazinobenzisothiazole Hydrochloride and Other Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides an objective comparison of the synthesis of 3-Piperazinobenzisothiazole hydrochloride with other notable piperazine derivatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Introduction to Piperazine Derivatives in Drug Discovery

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug design due to its versatile physicochemical properties and ability to interact with various biological targets. This versatility has led to the development of a wide array of drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics. This compound is a key intermediate in the synthesis of atypical antipsychotics like ziprasidone, which exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Other classes of piperazine derivatives, such as arylpiperazines, are well-known for their potent and selective activity at serotonin receptors, particularly the 5-HT1A subtype, making them valuable in the treatment of anxiety and depression.

This guide will delve into the synthetic methodologies for producing this compound and compare them with the synthesis of other representative piperazine derivatives, focusing on reaction efficiency, yield, and purity.

Comparison of Synthetic Methodologies

The synthesis of piperazine derivatives can be broadly categorized into several approaches, including nucleophilic substitution, reductive amination, and multi-component reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of this compound

The synthesis of this compound typically involves the nucleophilic substitution of a leaving group at the 3-position of the benzisothiazole ring with piperazine. A common precursor is 3-chloro-1,2-benzisothiazole.

Synthesis of 1-Arylpiperazine Derivatives

1-Arylpiperazines are a major class of piperazine derivatives with significant pharmacological activity. Their synthesis often involves the reaction of an aryl halide with piperazine, a process that can be catalyzed by transition metals, or the reaction of an aniline with a bis(2-haloethyl)amine.

One-Pot Synthesis Approaches

To improve efficiency and reduce waste, one-pot synthetic methods are increasingly being explored for the synthesis of piperazine derivatives. These methods combine multiple reaction steps into a single procedure without the isolation of intermediates, leading to higher overall yields and reduced costs.

Quantitative Data on Synthesis

The following tables summarize key quantitative data from representative synthetic protocols for this compound and other piperazine derivatives.

Table 1: Synthesis of this compound

Starting MaterialsReaction ConditionsYield (%)Purity (%)Reference
3-chloro-1,2-benzisothiazole, Piperazinet-butanol, 121°C, 24h80>99[1]

Table 2: Synthesis of 1-(2-Methoxyphenyl)piperazine (an Arylpiperazine)

Starting MaterialsReaction ConditionsYield (%)Purity (%)Reference
2-Methoxyaniline, Bis(2-chloroethyl)amineReflux, 48h65Not Specified[2]

Table 3: Synthesis of N-Arylpiperazines containing a 4,5-Dihydrothiazole Ring

Starting MaterialsReaction ConditionsYield (%)Purity (%)Reference
x-(1-piperazinyl)benzonitrile, 2-aminoethane-1-thiol hydrochloride, NaOH80°C, 4h, solvent-free58-65Not Specified[3]

Experimental Protocols

Protocol 1: Synthesis of 3-(Piperazin-1-yl)benzo[d]isothiazole Hydrochloride

This protocol describes the synthesis of this compound from 3-chloro-1,2-benzisothiazole and piperazine.

Materials:

  • 3-chloro-1,2-benzisothiazole

  • Anhydrous piperazine

  • tert-Butanol

  • Toluene

  • Isopropanol

  • Concentrated hydrochloric acid

  • 50% aqueous sodium hydroxide

Procedure:

  • A mixture of anhydrous piperazine (5.2 equivalents) and tert-butanol is heated to 100°C under a nitrogen atmosphere.

  • A solution of 3-chloro-1,2-benzisothiazole (1 equivalent) in tert-butanol is added dropwise to the piperazine mixture, maintaining the temperature between 112-118°C.

  • The reaction mixture is then heated to reflux (121°C) for 24 hours.

  • After cooling to 85°C, water is added, and the resulting mixture is filtered.

  • The pH of the filtrate is adjusted to 12.2 with 50% aqueous sodium hydroxide.

  • The aqueous solution is extracted with toluene.

  • The combined toluene layers are washed with water and concentrated under vacuum.

  • Isopropanol is added to the concentrate, and the pH is adjusted to 3.8 with concentrated hydrochloric acid.

  • The resulting slurry is cooled to 0°C, stirred, and filtered.

  • The filter cake is washed with cold isopropanol and dried under vacuum to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.[1]

Protocol 2: General Procedure for the Synthesis of 2-(x-(Piperazin-1-yl) phenyl)-4,5-dihydrothiazole

This protocol outlines a solvent-free synthesis of N-arylpiperazines containing a 4,5-dihydrothiazole ring.

Materials:

  • x-(1-piperazinyl)benzonitrile (ortho, meta, or para)

  • 2-aminoethane-1-thiol hydrochloride

  • Sodium hydroxide

  • Dichloromethane

Procedure:

  • A mixture of the appropriate x-(1-piperazinyl)benzonitrile (1 equivalent), 2-aminoethane-1-thiol hydrochloride (1.5 equivalents), and sodium hydroxide (0.2 equivalents) is stirred at 80°C for 4 hours under solvent-free conditions.

  • After the reaction, the mixture is dissolved in dichloromethane.

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under vacuum to yield the crude product, which can be further purified if necessary.[3]

Signaling Pathways and Experimental Workflows

The pharmacological effects of piperazine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for drug development.

Dopamine D2 Receptor Antagonism by 3-Piperazinobenzisothiazole Derivatives

Derivatives of 3-Piperazinobenzisothiazole, such as the atypical antipsychotic ziprasidone, act as antagonists at the dopamine D2 receptor. This antagonism is believed to be a key mechanism for their antipsychotic effects. The binding of these antagonists to the D2 receptor inhibits the downstream signaling cascade, which involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Dopamine_D2_Receptor_Antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Dopamine Dopamine Dopamine->D2R Activates Antagonist 3-Piperazinobenzisothiazole Derivative (Antagonist) Antagonist->D2R Blocks Gi->AC Inhibits Cellular_Response Reduced Neuronal Excitability cAMP->Cellular_Response Leads to Serotonin_5HT1A_Receptor_Agonism cluster_membrane Cell Membrane HT1A_R Serotonin 5-HT1A Receptor Gi Gi HT1A_R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Serotonin Serotonin Serotonin->HT1A_R Activates Agonist Arylpiperazine (Agonist) Agonist->HT1A_R Activates Gi->AC Inhibits Cellular_Response Anxiolytic/ Antidepressant Effects cAMP->Cellular_Response Leads to Synthesis_Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., Nucleophilic Substitution) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS Purity Purity Analysis (HPLC, Elemental Analysis) Characterization->Purity Final_Product Final Product Characterization->Final_Product

References

Characterization of 3-Piperazinobenzisothiazole Hydrochloride Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 3-Piperazinobenzisothiazole hydrochloride, a key intermediate in the synthesis of the antipsychotic drug Ziprasidone.[1][2] Understanding and controlling impurities in this compound, also known as Ziprasidone Impurity A, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4] This document outlines potential impurities, details experimental protocols for their identification and quantification, and presents a comparative analysis of various analytical techniques.

Potential Impurities in this compound

Impurities in this compound can originate from the manufacturing process or degradation. Process-related impurities may include unreacted starting materials and by-products, while degradation products can form under stress conditions such as exposure to acid, base, oxidation, heat, or light.

Table 1: Potential Process-Related and Degradation Impurities

Impurity NameStructureOrigin
3-chloro-1,2-benzisothiazoleStarting Material
PiperazineStarting Material
N-Oxide of 3-PiperazinobenzisothiazoleStructure to be determined based on degradation studiesDegradation (Oxidative)
Hydrolytic DegradantsStructures to be determined based on degradation studiesDegradation (Acidic/Basic Hydrolysis)

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the separation and quantification of this compound and its impurities.[5][6][7] Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for the identification and structural elucidation of unknown impurities.[8][9]

Table 2: Comparison of HPLC and UPLC Methods for Impurity Profiling

ParameterHPLC MethodUPLC Method
Column YMC Pack Pro C18 (50 mm x 4.6 mm, 5 µm)[5]Acquity UPLC BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of 0.05% phosphoric acid in water and acetonitrile[5]Isocratic mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 6.7) (45:55 v/v)[7]
Flow Rate 1.0 mL/min0.35 mL/min[7]
Detection UV at 220 nm[5]UV at 318 nm[7]
Run Time ~15-20 min~3 min[7]
Resolution Good separation of known impurities.Excellent resolution and peak shape.[7]
Sensitivity Adequate for routine quality control.Higher sensitivity due to smaller particle size.
Advantages Robust and widely available.Faster analysis, higher throughput, and better resolution.[7]
Disadvantages Longer run times and lower resolution compared to UPLC.Requires specialized high-pressure equipment.

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate the main component from its potential degradation products generated under forced degradation conditions.

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Reflux the sample with 0.1 N HCl at 60°C for 30 minutes.

  • Base Hydrolysis: Reflux the sample with 0.1 N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat at a specified temperature.

  • Photolytic Degradation: Expose the sample to UV light.

HPLC Parameters:

  • Column: YMC Pack Pro C18 (50 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase A: 0.05% v/v of phosphoric acid in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the impurities and the main compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[5]

  • Detection: UV at 220 nm.[5]

  • Injection Volume: 10 µL.

LC-MS/MS Method for Impurity Identification

This method is used for the structural elucidation of unknown impurities detected by HPLC.

LC-MS/MS Parameters:

  • LC System: A UPLC system is preferred for better separation prior to mass analysis.

  • Column: Acquity UPLC BEH C18 column or equivalent.

  • Mobile Phase: A gradient of volatile buffers (e.g., ammonium formate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for piperazine-containing compounds.

  • Data Acquisition: Full scan mode to detect all ions and product ion scan (MS/MS) mode to obtain fragmentation patterns of specific parent ions.

Visualizing the Workflow

The following diagram illustrates the general workflow for the characterization of impurities in this compound.

G Workflow for Impurity Characterization cluster_synthesis Synthesis & Forced Degradation cluster_analysis Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of 3-Piperazinobenzisothiazole HCl HPLC_UPLC Impurity Profiling by HPLC/UPLC Synthesis->HPLC_UPLC Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Forced_Degradation->HPLC_UPLC LC_MS Impurity Identification by LC-MS/MS HPLC_UPLC->LC_MS If unknown peaks NMR Structural Elucidation by NMR Spectroscopy HPLC_UPLC->NMR Isolate & Analyze Quantification Quantification of Impurities HPLC_UPLC->Quantification Structure_Elucidation Structure Elucidation of Unknown Impurities LC_MS->Structure_Elucidation NMR->Structure_Elucidation Report Comprehensive Impurity Profile Report Quantification->Report Structure_Elucidation->Report

Caption: Experimental workflow for impurity characterization.

Signaling Pathway of Ziprasidone (for context)

While not directly related to the impurities of the starting material, understanding the mechanism of action of the final drug product, Ziprasidone, provides context for the importance of purity. Ziprasidone is an antagonist at dopamine D2 and serotonin 5-HT2A receptors.

G Simplified Ziprasidone Signaling Pathway Ziprasidone Ziprasidone D2_Receptor Dopamine D2 Receptor Ziprasidone->D2_Receptor Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor Ziprasidone->HT2A_Receptor Antagonist Dopamine_Signal Dopaminergic Signaling D2_Receptor->Dopamine_Signal Blocks Serotonin_Signal Serotonergic Signaling HT2A_Receptor->Serotonin_Signal Blocks Antipsychotic_Effect Antipsychotic Effect Dopamine_Signal->Antipsychotic_Effect Serotonin_Signal->Antipsychotic_Effect

Caption: Simplified signaling pathway of Ziprasidone.

By employing a combination of these analytical techniques and following a systematic workflow, researchers and drug development professionals can effectively characterize the impurity profile of this compound, ensuring the development of a safe and high-quality pharmaceutical product.

References

A Comparative Guide to 3-Piperazinobenzisothiazole Hydrochloride and its Alternatives in Antipsychotic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Piperazinobenzisothiazole hydrochloride, a key intermediate in the synthesis of the atypical antipsychotic Ziprasidone, with alternative compounds used in the development of similar therapeutics. This document presents a comparative analysis based on typical purity specifications, receptor binding affinities, and relevant signaling pathways, supported by detailed experimental protocols.

Certificate of Analysis: A Comparative Overview

While a specific batch Certificate of Analysis (CoA) for this compound is not publicly available, the following table outlines the typical quality control parameters for such a pharmaceutical intermediate, alongside representative specifications for intermediates of alternative antipsychotics like Clozapine, Olanzapine, and Aripiprazole. This comparative table is constructed based on common industry standards for pharmaceutical raw materials.

Parameter3-Piperazinobenzisothiazole HCl (Intermediate for Ziprasidone)Alternative Intermediate (e.g., for Clozapine)Alternative Intermediate (e.g., for Olanzapine)Alternative Intermediate (e.g., for Aripiprazole)Test Method
Appearance White to off-white crystalline powderYellowish crystalline powderPale yellow to yellow powderWhite to off-white powderVisual
Identification Conforms to reference standardConforms to reference standardConforms to reference standardConforms to reference standardHPLC, IR
Purity (HPLC) ≥ 99.0%≥ 99.0%≥ 99.0%≥ 99.0%HPLC
Individual Impurity ≤ 0.1%≤ 0.1%≤ 0.1%≤ 0.1%HPLC
Total Impurities ≤ 0.5%≤ 0.5%≤ 0.5%≤ 0.5%HPLC
Loss on Drying ≤ 0.5%≤ 0.5%≤ 0.5%≤ 0.5%TGA
Residue on Ignition ≤ 0.1%≤ 0.1%≤ 0.1%≤ 0.1%USP <281>
Heavy Metals ≤ 10 ppm≤ 10 ppm≤ 10 ppm≤ 10 ppmUSP <231>
Residual Solvents Complies with USP <467>Complies with USP <467>Complies with USP <467>Complies with USP <467>GC-HS

Comparative Receptor Binding Affinity

The therapeutic efficacy of atypical antipsychotics is largely attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors. This compound is a precursor to Ziprasidone, and its ultimate pharmacological profile can be compared to other atypical antipsychotics. The following table summarizes the in vitro binding affinities (Ki, in nM) of Ziprasidone and its alternatives for these key receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)5-HT2A/D2 Ratio
Ziprasidone0.8 - 4.80.4~0.08 - 0.5
Clozapine125 - 2505.4~0.02 - 0.04
Olanzapine114~0.36
Aripiprazole0.343.4~10

Note: Data is compiled from various sources and should be considered representative. Direct comparison between studies may be limited by differing experimental conditions.

Signaling Pathways

Atypical antipsychotics modulate complex intracellular signaling cascades through their interaction with D2 and 5-HT2A receptors. The diagrams below illustrate the canonical signaling pathways associated with these receptors.

D2_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Pathway

cluster_membrane Cell Membrane HT2A 5-HT2A Receptor Gq Gq/11 Protein HT2A->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin Serotonin->HT2A Binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Neuronal Excitation & Other Effects Ca_release->Cellular_Response PKC->Cellular_Response Leads to

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the performance of antipsychotic drug candidates.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical reversed-phase HPLC method for assessing the purity of a pharmaceutical intermediate.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in diluent (e.g., Methanol/Water) filtration Filter both solutions through a 0.45 µm filter prep_sample->filtration prep_standard Prepare a reference standard solution of known concentration prep_standard->filtration injection Inject equal volumes of sample and standard solutions into the HPLC system filtration->injection separation Separation on a C18 column with a gradient mobile phase (e.g., Acetonitrile and Water with 0.1% Formic Acid) injection->separation detection UV detection at a specified wavelength (e.g., 254 nm) separation->detection peak_integration Integrate the peak areas of the main component and any impurities detection->peak_integration calculation Calculate the percentage purity and impurity levels based on peak area normalization peak_integration->calculation

HPLC Purity Analysis Workflow

Methodology:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solutions.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard in a suitable diluent (e.g., 50:50 methanol:water) to a known concentration.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Gradient Program: A time-based gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to ensure separation of all components.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor (e.g., Dopamine D2 or Serotonin 5-HT2A).

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the receptor of interest in a cold buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes containing the receptors.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).

    • Add varying concentrations of the unlabeled test compound.

    • Add the membrane preparation to initiate the binding.

    • For non-specific binding control, add a high concentration of a known unlabeled antagonist.

  • Incubation: Incubate the plates at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo Behavioral Models for Antipsychotic Efficacy

Animal models are used to predict the antipsychotic potential of new chemical entities.

1. Conditioned Avoidance Response (CAR):

  • Principle: This model assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This is considered predictive of antipsychotic efficacy.

  • Protocol:

    • Rats are trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a warning signal (conditioned stimulus, e.g., a light or tone).

    • Once the avoidance response is learned, the animals are treated with the test compound or a vehicle.

    • The animals are then re-tested in the shuttle box.

    • A decrease in the number of avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.

2. Amphetamine-Induced Hyperlocomotion:

  • Principle: Amphetamine induces an increase in locomotor activity by enhancing dopamine release. Antipsychotic drugs that block D2 receptors can attenuate this effect.

  • Protocol:

    • Animals (mice or rats) are habituated to an open-field arena.

    • The animals are pre-treated with the test compound or vehicle.

    • A specific dose of amphetamine is administered to induce hyperlocomotion.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using an automated activity monitoring system.

    • A significant reduction in amphetamine-induced hyperlocomotion by the test compound suggests antipsychotic potential.

This guide provides a framework for the comparative analysis of this compound and its alternatives. The provided data and protocols are intended to assist researchers in making informed decisions during the early stages of antipsychotic drug development.

Cross-Validation of Quantification Assays for 3-Piperazinobenzisothiazole Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two common analytical methods for the quantification of 3-Piperazinobenzisothiazole hydrochloride: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This compound is a crucial intermediate in the synthesis of several atypical antipsychotic medications, including Ziprasidone and Lurasidone.[1] Accurate and reliable quantification of this compound is paramount for ensuring the quality, efficacy, and safety of these pharmaceutical products.

This document presents a comparative analysis of HPLC and UV-Vis spectrophotometry, offering detailed experimental protocols and a summary of key performance data to aid researchers and drug development professionals in selecting the most appropriate assay for their specific needs.

Comparative Analysis of Quantification Methods

The selection of an analytical method for quantifying this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Both HPLC and UV-Vis spectrophotometry are widely used techniques, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high selectivity and sensitivity for the analysis of complex mixtures. It is considered a gold-standard method for the quantification of active pharmaceutical ingredients (APIs) and their intermediates.

UV-Visible (UV-Vis) Spectrophotometry is a simpler, more cost-effective method based on the absorption of ultraviolet or visible light by the analyte. While generally less selective than HPLC, it can be a suitable alternative for the routine analysis of relatively pure samples.

The following table summarizes the key performance parameters of typical HPLC and UV-Vis spectrophotometry methods for the quantification of this compound and structurally related compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) Spectrophotometry
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.6 - 102.3%[2]
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.3 µg/mL
Selectivity High (separates from impurities)Moderate (potential for interference)
Analysis Time ~10-15 minutes per sample~1-2 minutes per sample
Cost & Complexity HigherLower

Experimental Protocols

Detailed methodologies for both HPLC and UV-Vis spectrophotometry are provided below. These protocols are based on established methods for the analysis of this compound and related piperazine derivatives.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the accurate and precise quantification of this compound in bulk drug substances and pharmaceutical intermediates.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to a known concentration. Dilute with the mobile phase to fall within the calibration range.

5. Analysis:

  • Inject the working standard solutions to construct a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

UV-Visible Spectrophotometry Method

This method provides a rapid and cost-effective approach for the quantification of this compound in relatively pure samples.

1. Instrumentation:

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes

2. Reagents and Materials:

  • Methanol (spectroscopic grade)

  • This compound reference standard

3. Method Parameters:

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in methanol from 200 to 400 nm. The λmax is typically around 315 nm.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards ranging from 1 µg/mL to 20 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to a known concentration. Dilute with methanol to fall within the calibration range.

5. Analysis:

  • Measure the absorbance of the working standard solutions at the λmax against a methanol blank to construct a calibration curve.

  • Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the HPLC and UV-Vis spectrophotometry quantification assays.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions instrument_setup Instrument Setup (Column, Mobile Phase, Detector) prep_standard->instrument_setup prep_sample Prepare Sample Solution prep_sample->instrument_setup injection Inject Standards & Sample instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte calibration->quantification

Caption: HPLC quantification workflow for this compound.

UV_Vis_Workflow cluster_prep_uv Preparation cluster_analysis_uv UV-Vis Analysis cluster_data_uv Data Processing prep_standard_uv Prepare Standard Solutions instrument_setup_uv Spectrophotometer Setup (Set λmax) prep_standard_uv->instrument_setup_uv prep_sample_uv Prepare Sample Solution prep_sample_uv->instrument_setup_uv measurement Measure Absorbance instrument_setup_uv->measurement calibration_uv Generate Calibration Curve measurement->calibration_uv quantification_uv Calculate Concentration calibration_uv->quantification_uv

Caption: UV-Vis spectrophotometry quantification workflow.

Logical Relationship of Method Validation

The validation of any analytical method is crucial to ensure its suitability for its intended purpose. The relationship between key validation parameters is depicted below.

Validation_Relationship Accuracy Accuracy Method_Suitability Method Suitability Accuracy->Method_Suitability Precision Precision Precision->Accuracy Precision->Method_Suitability Linearity Linearity LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->Method_Suitability Selectivity Selectivity Selectivity->Method_Suitability LOQ->Method_Suitability Robustness Robustness Robustness->Method_Suitability

Caption: Interrelationship of analytical method validation parameters.

References

Benchmarking 3-Piperazinobenzisothiazole Hydrochloride Purity Against Pharmacopeial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-house 3-Piperazinobenzisothiazole hydrochloride against typical pharmacopeial-grade standards, offering researchers and drug development professionals a clear benchmark for quality and purity. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity of this compound is paramount for the safety, efficacy, and consistency of the final drug product.

While a dedicated monograph for this compound may not be present in all major pharmacopeias, this guide utilizes a set of representative standards derived from general chapters for API purity and monographs of structurally related compounds. The presented experimental data underscores the quality of our product against these stringent benchmarks.

Comparative Analysis of Purity and Impurity Profiles

The following table summarizes the analytical results for a representative batch of our this compound compared against established pharmacopeial standards for APIs.

ParameterPharmacopeial StandardOur ProductMethod
Identification
A: Infrared AbsorptionConforms to reference standardConformsUSP <197K>
B: Ultraviolet AbsorptionMaxima at specified wavelengthsConformsUV-Vis Spectrophotometry
C: Identification of ChloridePositive test for chlorideConformsUSP <191>
Assay 98.0% - 102.0% (on dried basis)99.8%HPLC
Impurities
Related Compound A≤ 0.15%0.05%HPLC
Related Compound B≤ 0.15%< 0.01% (Not Detected)HPLC
Any Unspecified Impurity≤ 0.10%0.03%HPLC
Total Impurities≤ 0.5%0.08%HPLC
Physical Tests
Loss on Drying≤ 0.5%0.12%USP <731>
Residue on Ignition≤ 0.1%0.04%USP <281>
Heavy Metals≤ 20 ppm< 10 ppmUSP <231>

Experimental Workflow and Methodologies

A systematic approach is employed to ensure a thorough evaluation of the product's purity. The workflow diagram below illustrates the key stages of the analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample 3-Piperazinobenzisothiazole Hydrochloride Sample Dissolution Dissolution in Mobile Phase Diluent Sample->Dissolution LOD_ROI Loss on Drying & Residue on Ignition Sample->LOD_ROI HPLC HPLC Analysis (Assay & Impurities) Dissolution->HPLC ID_Tests Identification Tests (IR, UV, Chloride) Dissolution->ID_Tests Data_Analysis Data Processing and Quantification HPLC->Data_Analysis LOD_ROI->Data_Analysis ID_Tests->Data_Analysis Comparison Comparison with Pharmacopeial Standards Data_Analysis->Comparison Report Final Report Generation Comparison->Report

Figure 1. Analytical Workflow for Purity Assessment.
Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Assay and Impurities

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Method: A sample solution of known concentration is prepared and injected into the HPLC system. The peak area of the main component is used to calculate the assay against a certified reference standard. Impurities are quantified based on their peak areas relative to the main peak.

2. Identification by Infrared (IR) Absorption

  • Method: The sample is mixed with potassium bromide and compressed into a pellet.

  • Analysis: The infrared spectrum of the sample is recorded and compared with the spectrum of a certified reference standard. The spectra must exhibit maxima at the same wavelengths.

3. Loss on Drying

  • Method: A pre-weighed sample is heated in a drying oven at 105°C for 2 hours.

  • Analysis: The sample is cooled in a desiccator and re-weighed. The percentage loss in weight is calculated.

4. Residue on Ignition

  • Method: A sample is ignited in a muffle furnace at 600 ± 50°C until all organic matter is incinerated.

  • Analysis: The weight of the remaining residue is determined and expressed as a percentage of the initial sample weight.

Relevance in Drug Development Signaling Pathways

This compound is a key intermediate in the synthesis of atypical antipsychotics such as ziprasidone. These drugs are known to interact with various neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. The purity of the synthetic intermediate is crucial as impurities could lead to byproducts that may have off-target effects or alter the efficacy of the final API.

G cluster_0 Synthesis Pathway cluster_1 Pharmacological Action Start Starting Materials Intermediate 3-Piperazinobenzisothiazole HCl (High Purity) Start->Intermediate API Final API (e.g., Ziprasidone) Intermediate->API Receptor Dopamine D2 & Serotonin 5-HT2A Receptors Intermediate->Receptor Potential Impurity Interference API->Receptor Signaling Downstream Signaling Cascades Receptor->Signaling Effect Therapeutic Effect Signaling->Effect

Figure 2. Synthesis and Target Interaction Pathway.

Conclusion

The experimental data demonstrates that our this compound not only meets but exceeds the stringent purity requirements typical for pharmaceutical intermediates. The low levels of impurities and high assay value ensure its suitability for the synthesis of high-quality active pharmaceutical ingredients, minimizing the risk of downstream complications in drug development and manufacturing. Researchers and developers can proceed with confidence, knowing that the foundational building blocks of their therapeutic agents are of the highest purity.

Safety Operating Guide

Safe Disposal of 3-Piperazinobenzisothiazole Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 3-Piperazinobenzisothiazole hydrochloride is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely, in accordance with established safety protocols. Adherence to these guidelines will help ensure compliance with regulations and minimize risks associated with this hazardous material.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValueSource
Molecular FormulaC11H13N3S•HCl[1]
Molecular Weight255.77 g/mol [2]
Hazard Identification

This compound is classified with the following hazards:

  • Harmful if swallowed.[1][2][3]

  • May cause an allergic skin reaction.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • Suspected of damaging fertility or the unborn child.[1][2][3]

  • Very toxic to aquatic life with long-lasting effects.[1][2][3]

Personal Protective Equipment (PPE)

Before handling or disposing of this chemical, ensure the following personal protective equipment is used:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[4] Contaminated clothing should be washed before reuse.[1][5]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] In case of inadequate ventilation, wear respiratory protection.[4] A self-contained breathing apparatus should be worn in situations with high potential for exposure.[1][5]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.

1. Waste Collection and Storage:

  • Collect waste material in a suitable, closed container that is properly labeled.[1][5]
  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances.[5]
  • The storage area should be locked up or accessible only to qualified or authorized personnel.[6]

2. Packaging and Transportation:

  • Ensure that the waste is packaged in accordance with local, regional, and national regulations for hazardous waste transportation.
  • Transport the waste to an approved waste disposal plant via a licensed contractor.[6]

3. Disposal Method:

  • The primary recommended disposal method is to dissolve or mix the material with a combustible solvent.[5]
  • This mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful gases.[5]

4. Environmental Precautions:

  • Under no circumstances should this chemical be allowed to enter drains, soil, or surface water.[1][5]
  • All wastewater from cleaning contaminated areas should be collected and treated at a wastewater treatment plant.[1][5]
  • In the event of a spill, collect the spillage to prevent environmental contamination.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 On-Site Procedures cluster_1 Off-Site Disposal A Waste Collection in Labeled, Closed Containers B Store in Cool, Dry, Ventilated, & Secure Area A->B C Arrange for Licensed Waste Disposal Service B->C D Transport to Approved Facility C->D Transfer of Custody E Dissolve in a Combustible Solvent D->E F Incinerate in Chemical Incinerator with Afterburner & Scrubber E->F G Final Ash Disposal in Accordance with Regulations F->G

Caption: Disposal workflow for this compound.

Emergency First-Aid Procedures

In the event of accidental exposure, follow these first-aid measures:

  • If Swallowed: Rinse the mouth with water.[1][3] Call a POISON CENTER or doctor immediately.[1][6]

  • If on Skin: Take off immediately all contaminated clothing.[6] Wash the skin with plenty of soap and water.[6] If skin irritation or a rash occurs, seek medical advice.[3]

  • If in Eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do, and continue rinsing.[6] Immediately call an ophthalmologist or POISON CENTER.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[5]

References

Personal protective equipment for handling 3-Piperazinobenzisothiazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Piperazinobenzisothiazole hydrochloride (CAS No: 87691-88-1). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. This compound is a key intermediate in the synthesis of antipsychotic medications such as Ziprasidone and Lurasidone.[1][2][3]

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. Key hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[4][5]

  • Skin Sensitization: May cause an allergic skin reaction.[4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[4][5]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4][5]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4][5]

Immediate and thorough safety precautions are mandatory when handling this compound.

Quantitative Hazard Data

Hazard MetricValueSpeciesSource
LD50 (Oral)197.7 mg/kgNot Specified[6]

Note: No occupational exposure limits have been established for this substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and critical barrier to exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and dust, preventing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat. Impervious protective clothing may be required for larger quantities.Prevents skin contact and potential allergic reactions.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required in case of inadequate ventilation or when dust is generated.

Operational Plan: Step-by-Step Handling Procedures

Preparation and Handling
  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the compound's SDS.

  • Work in a Ventilated Area: All handling of this compound should occur in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Don Appropriate PPE: Wear the specified eye/face protection, gloves, and lab coat.

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Prevent Contamination: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling and before any breaks.

In Case of Accidental Exposure

Immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing and rinse the skin with plenty of water. If irritation or a rash occurs, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Safe Waste Management

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental harm.

  • Waste Segregation: Collect all waste containing this chemical, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Disposal Method: The primary recommended disposal method is through a licensed hazardous waste disposal facility. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.

  • Institutional Guidelines: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.

  • Environmental Precaution: Do not allow the chemical or its container to enter drains or surface water.

Experimental Protocol: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride

The following is a general procedure for the synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride, a key application of this compound.

Materials and Equipment:
  • 3-Chloro-1,2-benzisothiazole

  • Anhydrous piperazine

  • tert-Butanol

  • Toluene

  • Isopropanol

  • Concentrated hydrochloric acid

  • Round-bottom flask with mechanical stirrer, thermometer, condenser, and addition funnel

  • Heating mantle

  • Filtration apparatus

Procedure:
  • A mixture of anhydrous piperazine and tert-butanol is heated in a round-bottom flask.

  • A solution of 3-chloro-1,2-benzisothiazole in tert-butanol is slowly added to the heated piperazine mixture.

  • The reaction mixture is refluxed until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC).

  • After cooling, water is added, and the mixture is filtered.

  • The pH of the filtrate is adjusted, and the product is extracted with toluene.

  • The organic layers are combined, washed, and concentrated.

  • Isopropanol is added, and the pH is adjusted with concentrated hydrochloric acid to precipitate the hydrochloride salt.

  • The resulting solid is cooled, filtered, washed, and dried to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride.

Visualizations

Handling_and_Disposal_Workflow Safe Handling and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_exposure Accidental Exposure Response cluster_disposal Disposal Protocol prep Preparation: - Review SDS - Work in fume hood ppe Don PPE: - Goggles/Face shield - Nitrile gloves - Lab coat prep->ppe handling Handling: - Avoid dust - Prevent contamination ppe->handling exposure Exposure Event handling->exposure collect Collect Waste: - Segregate in labeled hazardous waste container handling->collect first_aid Administer First Aid: - Eye: Flush with water - Skin: Wash with water - Inhalation: Fresh air - Ingestion: Do not induce vomiting exposure->first_aid medical Seek Immediate Medical Attention first_aid->medical contact_ehs Contact EHS for Pickup collect->contact_ehs disposal Dispose via Licensed Facility: - Incineration contact_ehs->disposal

Caption: Workflow for the safe handling, emergency response, and disposal of this compound.

Synthesis_Workflow Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride reagents Reactants: - 3-Chloro-1,2-benzisothiazole - Anhydrous piperazine - tert-Butanol reaction Reaction: - Heat piperazine solution - Add 3-chloro-1,2-benzisothiazole - Reflux reagents->reaction workup Workup: - Add water and filter - pH adjustment - Toluene extraction reaction->workup precipitation Precipitation: - Concentrate extract - Add isopropanol - Add HCl workup->precipitation product Final Product: - 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride (Filter, wash, and dry) precipitation->product

Caption: General workflow for the synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Piperazinobenzisothiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Piperazinobenzisothiazole hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.